3-Bromo-2-(trifluoromethyl)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O/c8-4-2-1-3-5(12)6(4)7(9,10)11/h1-3,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNXFUUIDHXHMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857434 | |
| Record name | 3-Bromo-2-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214352-26-7 | |
| Record name | 3-Bromo-2-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Bromo-2-(trifluoromethyl)phenol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the physical and chemical properties of 3-Bromo-2-(trifluoromethyl)phenol, a halogenated and trifluoromethyl-substituted phenolic compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of specific experimental data for this particular isomer (CAS No. 1214352-26-7) in public literature, this document combines available information with predictive analysis based on structurally related compounds. Furthermore, it outlines standardized experimental protocols for the determination of its core physical properties and presents a plausible synthetic approach. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of this and similar chemical entities.
Introduction
3-Bromo-2-(trifluoromethyl)phenol belongs to a class of substituted phenols that are versatile intermediates in organic synthesis. The presence of a bromine atom, a trifluoromethyl group, and a hydroxyl group on the benzene ring imparts unique electronic and steric properties, making it a valuable building block for the synthesis of more complex molecules, including potential pharmaceutical agents and agrochemicals. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, while the bromo and hydroxyl functionalities offer multiple reaction sites for further chemical modifications. This guide aims to consolidate the known information and provide a framework for the experimental investigation of this compound.
Chemical and Physical Properties
While specific experimental data for 3-Bromo-2-(trifluoromethyl)phenol is scarce, the fundamental properties can be summarized. The molecular formula is C₇H₄BrF₃O, and the molecular weight is 241.01 g/mol .[1] Commercial suppliers indicate a purity of typically 95% and recommend storage at 2-8°C.[2]
Tabulated Physical Properties
The following table summarizes the known and predicted physical properties of 3-Bromo-2-(trifluoromethyl)phenol. It is important to note that properties without specific citations are based on data from commercial suppliers or are yet to be experimentally determined.
| Property | Value | Source |
| CAS Number | 1214352-26-7 | [2][3] |
| Molecular Formula | C₇H₄BrF₃O | [1] |
| Molecular Weight | 241.01 g/mol | [1] |
| Appearance | Not available | [1] |
| Melting Point | Not available | [1] |
| Boiling Point | Not available | [1] |
| Density | Not available | - |
| Solubility | Not available | [1] |
| Storage Temperature | 2-8°C | [2] |
Experimental Protocols
Detailed experimental protocols for the synthesis and determination of physical properties for 3-Bromo-2-(trifluoromethyl)phenol are not explicitly available. However, based on standard laboratory procedures for similar compounds, the following methodologies can be applied.
Plausible Synthesis Protocol: Electrophilic Bromination
A common method for the synthesis of brominated phenols is the electrophilic bromination of the corresponding phenol. In this case, 2-(trifluoromethyl)phenol would be the starting material.
Reaction Scheme:
Caption: Plausible synthesis of 3-Bromo-2-(trifluoromethyl)phenol.
Procedure:
-
Dissolve 2-(trifluoromethyl)phenol in a suitable inert solvent, such as dichloromethane, in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in the same solvent dropwise to the reaction mixture with constant stirring.
-
Allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).
-
Quench the reaction with an aqueous solution of sodium thiosulfate to remove excess bromine.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the desired 3-bromo isomer from other possible isomers.
Determination of Melting Point
Apparatus: Digital melting point apparatus or Thiele tube.
Procedure:
-
Finely powder a small sample of the purified 3-Bromo-2-(trifluoromethyl)phenol.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a rate of 10-15 °C/minute for a preliminary determination.
-
For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 15 °C below the approximate melting point, then reduce the heating rate to 1-2 °C/minute.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample is molten. This range is the melting point.
Determination of Boiling Point
Apparatus: Small-scale distillation apparatus or a setup with a Thiele tube.
Procedure (Micro boiling point method):
-
Place a few drops of the liquid sample into a small test tube.
-
Invert a sealed-end capillary tube and place it into the test tube with the open end submerged in the liquid.
-
Attach the test tube to a thermometer.
-
Heat the assembly in a heating bath (e.g., silicone oil).
-
Observe a steady stream of bubbles emerging from the capillary tube.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is the boiling point.
Spectral Data (Predictive Analysis)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals in the aromatic region (typically 6.5-8.0 ppm). The protons on the benzene ring will exhibit splitting patterns (doublets, triplets, or doublet of doublets) depending on their coupling with neighboring protons. The hydroxyl proton will likely appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon bearing the hydroxyl group will be shifted downfield (typically 150-160 ppm). The carbon attached to the bromine atom will also be in the aromatic region, and its chemical shift will be influenced by the halogen. The trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹.
-
C-O stretch: A band in the region of 1200-1300 cm⁻¹.
-
Aromatic C-H stretch: Peaks just above 3000 cm⁻¹.
-
C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.
-
C-F stretch: Strong absorptions in the 1000-1350 cm⁻¹ region.
-
C-Br stretch: A band in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry
The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of Br, CF₃, and CO.
Biological Activity and Signaling Pathways (General Context)
While no specific biological activities or signaling pathway interactions have been reported for 3-Bromo-2-(trifluoromethyl)phenol, phenols and their halogenated derivatives are known to exhibit a wide range of biological effects.
Phenolic compounds, in general, have been investigated for their antioxidant, antimicrobial, and anti-inflammatory properties. Some studies have shown that phenol itself can influence signaling pathways related to tumor progression, such as the extracellular signal-regulated kinase (ERK) and p38 pathways.[4] Brominated phenols, in particular, have been explored for various biological activities, including antimicrobial and anticancer effects.[5] The specific biological profile of 3-Bromo-2-(trifluoromethyl)phenol remains an area for future research.
Caption: General workflow for compound characterization.
Conclusion
3-Bromo-2-(trifluoromethyl)phenol is a chemical compound with significant potential as a synthetic intermediate. While a comprehensive dataset of its physical and biological properties is not yet available, this guide provides a foundational understanding based on its chemical structure and the properties of related compounds. The outlined experimental protocols offer a clear path for researchers to determine its physical constants and spectral characteristics. Future studies are warranted to fully elucidate the chemical reactivity, biological activity, and potential applications of this molecule, which will be valuable for the fields of medicinal chemistry and materials science.
References
- 1. aksci.com [aksci.com]
- 2. 3-broMo-2-trifluoroMethylphenol | 1214352-26-7 [chemicalbook.com]
- 3. Angene - Phenol, 3-bromo-2-(trifluoromethyl)- | 1214352-26-7 | AG0014W6 [japan.angenechemical.com]
- 4. Phenol exposure promotes tumor-related signaling and blood vessel formation through the extracellular signal-regulated kinase/p38/hypoxia-inducible factor-1α pathway in cellular and zebrafish models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
3-Bromo-2-(trifluoromethyl)phenol chemical structure and CAS number
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound 3-Bromo-2-(trifluoromethyl)phenol, including its chemical structure, identifying information, and a proposed synthesis protocol. Due to the limited availability of published data on this specific isomer, this guide also highlights areas where further research is needed.
Core Chemical Information
Chemical Structure:
CAS Number: 1214352-26-7
Quantitative Data Summary
The following table summarizes the available quantitative data for 3-Bromo-2-(trifluoromethyl)phenol. It is important to note that publicly available experimental data for this specific compound is scarce.
| Property | Value | Source |
| CAS Number | 1214352-26-7 | Commercial Suppliers |
| Molecular Formula | C₇H₄BrF₃O | Calculated |
| Molecular Weight | 241.01 g/mol | Calculated |
| Melting Point | Not Available | - |
| Boiling Point | Not Available | - |
| pKa | Not Available | - |
| Solubility | Not Available | - |
| ¹H NMR Data | Not Available | - |
| ¹³C NMR Data | Not Available | - |
| Mass Spectrum | Not Available | - |
| IR Spectrum | Not Available | - |
Proposed Experimental Protocol: Synthesis of 3-Bromo-2-(trifluoromethyl)phenol
Given the lack of a specific published synthesis for 3-Bromo-2-(trifluoromethyl)phenol, a plausible route is the electrophilic bromination of 2-(trifluoromethyl)phenol. The hydroxyl group is a strong activating group, and the trifluoromethyl group is a meta-directing deactivator. Therefore, bromination is expected to occur at the positions ortho and para to the hydroxyl group. The position between the two substituents is sterically hindered. Thus, bromination at the 3- and 5-positions is anticipated.
Reaction:
Electrophilic bromination of 2-(trifluoromethyl)phenol using N-Bromosuccinimide (NBS) in a suitable solvent, such as acetonitrile or a chlorinated solvent.
Materials:
-
2-(trifluoromethyl)phenol
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(trifluoromethyl)phenol (1 equivalent) in anhydrous acetonitrile.
-
Reagent Addition: Add N-Bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine.
-
Extract the mixture with dichloromethane (3 x volume of the reaction mixture).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Use a gradient of hexanes and ethyl acetate as the eluent to separate the desired 3-bromo isomer from other isomers and impurities.
-
-
Characterization:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm the structure and purity of 3-Bromo-2-(trifluoromethyl)phenol.
-
Synthetic and Purification Workflow
The following diagram illustrates the proposed workflow for the synthesis and purification of 3-Bromo-2-(trifluoromethyl)phenol.
Caption: Proposed workflow for the synthesis and purification of 3-Bromo-2-(trifluoromethyl)phenol.
Signaling Pathways and Biological Applications
There is no specific information available in the scientific literature regarding the involvement of 3-Bromo-2-(trifluoromethyl)phenol in any signaling pathways or its direct application in drug development. However, substituted bromophenols are a class of compounds with known biological activities. The presence of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity of drug candidates. Therefore, 3-Bromo-2-(trifluoromethyl)phenol represents a potentially valuable building block for the synthesis of novel bioactive molecules. Further research is required to explore its biological properties and potential therapeutic applications.
An In-depth Technical Guide to the Synthesis of Brominated Trifluoromethylphenols from 3-(Trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthetic pathways for producing brominated derivatives of 3-(trifluoromethyl)phenol. The synthesis of specific isomers, such as 3-Bromo-2-(trifluoromethyl)phenol, from this starting material presents a significant regioselectivity challenge. Direct electrophilic bromination of 3-(trifluoromethyl)phenol yields a mixture of isomers due to the directing effects of the hydroxyl and trifluoromethyl functional groups. This document outlines the established methods for this reaction, details the experimental protocols, and discusses the critical purification steps required to isolate the desired products.
Synthesis Route Analysis: Electrophilic Aromatic Substitution
The core of this synthesis is the electrophilic aromatic substitution of bromine onto the 3-(trifluoromethyl)phenol ring. The regiochemical outcome is dictated by the combined electronic effects of the existing substituents:
-
Hydroxyl (-OH) Group: A strongly activating, ortho, para-directing group. It increases the electron density at positions 2, 4, and 6, making them susceptible to electrophilic attack.
-
Trifluoromethyl (-CF₃) Group: A strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive effect. It directs incoming electrophiles to positions 2, 4, and 6 relative to its own position (position 3).
Both groups direct the incoming bromine electrophile to the same positions (2, 4, and 6). The powerful activating effect of the hydroxyl group is dominant, leading to the formation of a mixture of 2-bromo-, 4-bromo-, and 6-bromo-3-(trifluoromethyl)phenol, along with potential di- and poly-brominated byproducts. Therefore, achieving high selectivity for a single isomer via direct bromination is challenging, and chromatographic separation is an essential final step.
Experimental Protocols
Two primary approaches for the bromination of 3-(trifluoromethyl)phenol are presented. The first is a documented method using molecular bromine, which is known to produce a mixture of isomers. The second is a proposed method leveraging N-Bromosuccinimide (NBS) in a polar protic solvent, which has been shown to favor ortho-bromination in other phenolic systems and may offer a route to improved regioselectivity[1].
Protocol 1: Direct Bromination with Molecular Bromine
This method utilizes molecular bromine in a chlorinated solvent. It is a straightforward approach but results in a mixture of brominated isomers that necessitates careful purification[2].
Methodology:
-
Reaction Setup: Dissolve 3-(trifluoromethyl)phenol (1.0 eq.) in dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Reagent Addition: Add a solution of molecular bromine (Br₂) (1.0 eq.) in dichloromethane dropwise to the cooled phenol solution over 30 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 18 hours.
-
Workup:
-
Quench the reaction by washing the mixture with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess bromine.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo.
-
-
Purification: Purify the resulting crude residue by column chromatography on silica gel to separate the various isomers[2]. This step is critical for isolating the desired product from other isomers like 2-bromo-5-trifluoromethylphenol[2].
Protocol 2: Proposed Method for Improved Ortho-Selectivity using NBS
This proposed protocol is based on literature demonstrating high ortho-selectivity for the monobromination of para-substituted phenols using N-Bromosuccinimide (NBS) in methanol, often with an acid catalyst[1]. This approach may enhance the yield of the ortho-isomers (2-bromo- and 6-bromo-3-(trifluoromethyl)phenol).
Methodology:
-
Reaction Setup: Dissolve 3-(trifluoromethyl)phenol (1.0 eq.) and p-toluenesulfonic acid (p-TsOH) (0.1 eq.) in ACS-grade methanol in a round-bottom flask with a magnetic stirrer.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0 eq.) to the solution in one portion at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 15-30 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Upon completion, remove the methanol under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent.
-
-
Purification: Purify the product via flash column chromatography on silica gel to isolate the desired ortho-bromo isomer.
Data Presentation
The following tables summarize the key parameters for the described synthetic protocols.
Table 1: Summary of Direct Bromination Protocol (Protocol 1)
| Parameter | Value / Condition | Reference |
| Substrate | 3-(Trifluoromethyl)phenol | [2] |
| Brominating Agent | Molecular Bromine (Br₂) | [2] |
| Stoichiometry | 1.0 eq. | [2] |
| Solvent | Dichloromethane (CH₂Cl₂) | [2] |
| Temperature | 0°C to Room Temperature | [2] |
| Reaction Time | 18 hours | [2] |
| Outcome | Mixture of brominated isomers | [2] |
| Purification | Silica Gel Column Chromatography | [2] |
Table 2: Summary of Proposed Selective Bromination Protocol (Protocol 2)
| Parameter | Proposed Value / Condition | Reference |
| Substrate | 3-(Trifluoromethyl)phenol | [1] |
| Brominating Agent | N-Bromosuccinimide (NBS) | [1] |
| Catalyst | p-Toluenesulfonic acid (p-TsOH) | [1] |
| Stoichiometry | 1.0 eq. NBS, 0.1 eq. p-TsOH | [1] |
| Solvent | Methanol (MeOH) | [1] |
| Temperature | Room Temperature | [1] |
| Reaction Time | 15-30 minutes (estimated) | [1] |
| Expected Outcome | Improved yield of ortho-isomers | [1] |
| Purification | Silica Gel Column Chromatography | [1] |
Synthesis Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and isolation of a brominated isomer of 3-(trifluoromethyl)phenol.
Caption: General workflow for the synthesis of brominated phenols.
Conclusion
The synthesis of a specific isomer like 3-Bromo-2-(trifluoromethyl)phenol from 3-(trifluoromethyl)phenol via direct bromination is complicated by the formation of multiple positional isomers. The most direct documented method, using molecular bromine, necessitates a crucial and potentially low-yielding chromatographic separation step to isolate any single isomer. For researchers requiring higher yields of a specific ortho-brominated product, exploring alternative methods, such as the proposed protocol using NBS in methanol, may provide a more efficient and selective synthetic route. Further optimization of reaction conditions, including temperature, solvent, and the choice of brominating agent, is essential for developing a robust process tailored to the desired product.
References
IUPAC name and molecular formula of 3-Bromo-2-(trifluoromethyl)phenol
An In-depth Technical Guide to 3-Bromo-2-(trifluoromethyl)phenol
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-2-(trifluoromethyl)phenol, a halogenated aromatic organic compound. Due to the limited availability of specific experimental data for this particular isomer, this document also includes relevant information on closely related isomers to offer a broader understanding of its potential characteristics and applications. The guide covers its chemical identity, physicochemical properties, a plausible synthetic route, and safety considerations, tailored for researchers, scientists, and professionals in drug development. The trifluoromethylphenol moiety is of significant interest in medicinal chemistry, often incorporated into molecules to enhance properties such as metabolic stability and binding affinity.
Chemical Identity and Physicochemical Properties
3-Bromo-2-(trifluoromethyl)phenol is identified by the IUPAC name 3-bromo-2-(trifluoromethyl)phenol and the CAS number 1214352-26-7.[1] Its molecular formula is C7H4BrF3O, corresponding to a molecular weight of 241.01 g/mol .[1]
Table 1: Physicochemical Data of 3-Bromo-5-(trifluoromethyl)phenol
| Property | Value | Reference |
| Molecular Formula | C7H4BrF3O | [2] |
| Molecular Weight | 241.01 g/mol | [2] |
| Physical Form | Solid | |
| InChI | 1S/C7H4BrF3O/c8-5-1-4(7(9,10)11)2-6(12)3-5/h1-3,12H | [2] |
| InChI Key | BWJBVICFLRSNNM-UHFFFAOYSA-N | [2] |
| SMILES | OC1=CC(Br)=CC(C(F)(F)F)=C1 |
Synthesis Protocol
A specific experimental protocol for the synthesis of 3-Bromo-2-(trifluoromethyl)phenol is not detailed in the provided search results. However, a general method for the bromination of a related precursor, 3-(trifluoromethyl)phenol, to yield a mixture of isomers including 2-bromo-3-(trifluoromethyl)phenol and 2-bromo-5-(trifluoromethyl)phenol has been described.[3][4] This suggests that a similar electrophilic aromatic substitution reaction could be a viable route to synthesize 3-Bromo-2-(trifluoromethyl)phenol, likely from 2-(trifluoromethyl)phenol.
Experimental Protocol: Bromination of a Trifluoromethylphenol Precursor (Adapted from a related synthesis) [4]
-
Materials:
-
Appropriate trifluoromethylphenol precursor (1 equivalent)
-
Bromine (1 equivalent)
-
Dichloromethane (solvent)
-
Aqueous sodium sulfite (Na2SO3)
-
Brine
-
Magnesium sulfate (MgSO4)
-
Silica gel for chromatography
-
-
Procedure:
-
Dissolve the trifluoromethylphenol precursor in dichloromethane and cool the solution to 0°C.
-
Add a solution of bromine in dichloromethane dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 18 hours.
-
Wash the reaction mixture with aqueous sodium sulfite, followed by brine.
-
Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent.
-
Purify the residue by chromatography on silica gel to isolate the desired brominated trifluoromethylphenol isomer.
-
Diagram 1: General Workflow for the Synthesis of Brominated Trifluoromethylphenols
Caption: A generalized workflow for the synthesis of brominated trifluoromethylphenols.
Role in Drug Development
The trifluoromethyl (CF3) group is a crucial pharmacophore in modern medicinal chemistry.[5][6][7] Its incorporation into drug candidates can significantly enhance key properties:
-
Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, which can increase the half-life of a drug.[6]
-
Lipophilicity: The CF3 group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[6]
-
Binding Affinity: The high electronegativity of the fluorine atoms can lead to stronger interactions with biological targets.[6]
Trifluoromethylphenols are versatile building blocks in the synthesis of more complex molecules, including potential therapeutic agents. For instance, derivatives of trifluoromethylphenols have been investigated as urease inhibitors and are components of drugs used to treat depression by inhibiting serotonin reuptake.[3][8]
Diagram 2: The Role of Trifluoromethylphenols in Drug Discovery
Caption: Conceptual diagram illustrating the utility of trifluoromethylphenols in drug design.
Safety and Handling
A specific Safety Data Sheet (SDS) for 3-Bromo-2-(trifluoromethyl)phenol was not found. However, safety information for related compounds provides an indication of the potential hazards. For example, 3-Bromo-5-(trifluoromethyl)phenol is associated with the following GHS hazard statements:
Table 2: GHS Hazard Information for 3-Bromo-5-(trifluoromethyl)phenol [2]
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H318 | Causes serious eye damage |
| H335 | May cause respiratory irritation |
Given these potential hazards, it is recommended that 3-Bromo-2-(trifluoromethyl)phenol be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
3-Bromo-2-(trifluoromethyl)phenol is a valuable chemical building block, particularly for the synthesis of complex molecules in the field of drug discovery. While specific experimental data for this isomer is scarce, information from related compounds suggests it is likely a solid at room temperature and requires careful handling due to potential irritation and toxicity. The synthetic route is expected to follow standard electrophilic aromatic substitution protocols. Further research is needed to fully characterize the physicochemical properties, bioactivity, and safety profile of this specific compound.
References
- 1. cyclicpharma.com [cyclicpharma.com]
- 2. 3-Bromo-5-(trifluoromethyl)phenol | C7H4BrF3O | CID 21079740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(Trifluoromethyl)phenol | 98-17-9 | Benchchem [benchchem.com]
- 4. 2-BroMo-3-(trifluoroMethyl)phenol synthesis - chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents [patents.google.com]
A Technical Guide to Commercial Sourcing of 3-Bromo-2-(trifluoromethyl)phenol for Research Applications
For Immediate Release
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial suppliers of 3-Bromo-2-(trifluoromethyl)phenol (CAS No. 1214352-26-7), a key building block in medicinal chemistry and materials science. This document outlines key specifications from various suppliers, offers guidance on quality assessment, and presents a logical workflow for supplier selection.
Introduction
3-Bromo-2-(trifluoromethyl)phenol is a substituted aromatic compound of significant interest in the development of novel pharmaceuticals and functional materials. Its unique electronic and structural properties, imparted by the bromine and trifluoromethyl substituents, make it a versatile intermediate for introducing these moieties into more complex molecular architectures. The reliable sourcing of this reagent with consistent quality is paramount for reproducible research and development outcomes.
Physical and Chemical Properties
A summary of the key physical and chemical properties for 3-Bromo-2-(trifluoromethyl)phenol is presented in the table below. This data is essential for reaction planning, safety assessments, and analytical method development.
| Property | Value |
| CAS Number | 1214352-26-7 |
| Molecular Formula | C₇H₄BrF₃O |
| Molecular Weight | 241.01 g/mol |
| Appearance | Typically a solid |
| Storage Conditions | Store in a cool, dry place, away from light. Recommended storage temperature: 2-8°C. |
Commercial Suppliers and Product Specifications
A survey of prominent chemical suppliers reveals the availability of 3-Bromo-2-(trifluoromethyl)phenol in research-grade quantities. The following table summarizes the offerings from a selection of vendors. Researchers are advised to contact the suppliers directly for the most current pricing, availability, and detailed certificates of analysis.
| Supplier | Catalog Number | Purity | Available Quantities |
| BLD Pharm | BD00823233 | ≥95% | 1g, 5g, 25g |
| CyclicPharma | SL11911 | >98% | Inquire |
| Aaron Chemistry | AR0015L6 | ≥95% | 1g, 5g, 10g, 25g |
| Angene | AG0014W6 | ≥96% | 1g, 5g, 10g, 25g |
| AOBChem | 16129 | ≥97% | 250mg, 500mg, 1g, 5g |
Recommended Experimental Protocols for Quality Control
While suppliers provide a certificate of analysis with purity data, independent verification is a crucial step in any research workflow. Detailed experimental protocols from suppliers for their specific batches are not always publicly available. Therefore, researchers should be prepared to perform their own quality control analysis. The following are recommended methodologies for the characterization of 3-Bromo-2-(trifluoromethyl)phenol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: To confirm the chemical structure and assess for the presence of impurities.
Methodology:
-
¹H NMR (Proton NMR):
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS) at 0 ppm.
-
Expected Signals: The aromatic protons will appear as multiplets in the aromatic region (typically 6.5-8.0 ppm). The phenolic proton will appear as a broad singlet, the chemical shift of which can be concentration-dependent and may exchange with D₂O.
-
-
¹⁹F NMR (Fluorine-19 NMR):
-
Solvent: CDCl₃ or DMSO-d₆.
-
Expected Signals: The trifluoromethyl group will appear as a singlet. The chemical shift will be characteristic of the -CF₃ group attached to an aromatic ring.
-
-
¹³C NMR (Carbon-13 NMR):
-
Solvent: CDCl₃ or DMSO-d₆.
-
Expected Signals: The seven carbon atoms of the molecule will give rise to distinct signals. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to coupling with the fluorine atoms.
-
High-Performance Liquid Chromatography (HPLC)
Purpose: To determine the purity of the compound.
Methodology:
-
Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and water, both containing a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) to ensure good peak shape for the phenolic compound.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or a wavelength determined by a UV scan).
-
Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Mass Spectrometry (MS)
Purpose: To confirm the molecular weight of the compound.
Methodology:
-
Ionization Technique: Electrospray ionization (ESI) in negative ion mode is often suitable for phenols to observe the [M-H]⁻ ion.
-
Analysis: The resulting mass spectrum should show a prominent peak corresponding to the calculated molecular weight of the deprotonated molecule. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) should be clearly visible in the molecular ion cluster.
Logical Workflow for Supplier Selection
The selection of a suitable chemical supplier is a critical decision in the research process. The following diagram illustrates a logical workflow to guide this selection process, ensuring that the chosen supplier meets the project's requirements for quality, cost, and reliability.
Caption: A flowchart illustrating the key steps in selecting a commercial chemical supplier.
This structured approach ensures that all critical factors are considered before committing to a supplier, thereby minimizing the risk of project delays and ensuring the integrity of the research data.
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Bromo-2-(trifluoromethyl)phenol
For Immediate Release
This document provides a comprehensive technical guide on the safe handling and use of 3-Bromo-2-(trifluoromethyl)phenol (CAS No. 1214323-39-3) in a laboratory setting. Designed for researchers, scientists, and professionals in drug development, this guide consolidates critical safety data, outlines detailed experimental protocols, and presents visual workflows to ensure user safety and experimental integrity.
Chemical and Physical Properties
While specific experimental data for 3-Bromo-2-(trifluoromethyl)phenol is limited, the following table summarizes key physical and chemical properties based on available information for closely related isomers and the parent compound structure. This data is essential for understanding the compound's behavior and for designing safe experimental and storage procedures.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrF₃O | --INVALID-LINK-- |
| Molecular Weight | 241.01 g/mol | --INVALID-LINK-- |
| Appearance | Solid (based on isomers) | --INVALID-LINK-- |
| Storage Class | Combustible Solids (based on isomers) | --INVALID-LINK-- |
Hazard Identification and Safety Precautions
Based on the hazard classifications of structurally similar compounds, such as 3-Bromo-5-(trifluoromethyl)phenol and 3-Bromo-6-nitro-2-(trifluoromethyl)phenol, 3-Bromo-2-(trifluoromethyl)phenol should be handled as a hazardous substance.[1][2] The primary hazards associated with this class of compounds are:
-
Serious Eye Damage/Eye Irritation : Causes serious eye irritation or damage.[1][2]
-
Specific Target Organ Toxicity (Single Exposure) : May cause respiratory irritation.[1][2]
The following GHS hazard statements are anticipated to apply: H302, H315, H318/H319, H335.
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory when handling 3-Bromo-2-(trifluoromethyl)phenol.[3]
| Protection Type | Required PPE | Specifications and Best Practices |
| Eye and Face | Chemical Splash Goggles and Face Shield | Goggles should be worn at all times. A face shield should be worn over goggles when there is a risk of splashing.[3] |
| Hand | Double Nitrile Gloves or Butyl Rubber/Neoprene Gloves | For incidental contact, double nitrile gloves are recommended. For direct handling or splash risk, more robust gloves like butyl rubber or neoprene should be used.[3] |
| Body | Flame-Retardant Lab Coat and Chemical-Resistant Apron | A fully buttoned, flame-retardant lab coat is required. A chemical-resistant apron should be worn over the lab coat for procedures with a higher splash risk.[3] |
| Respiratory | Certified Chemical Fume Hood | All handling of this compound should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[3] |
| Footwear | Closed-toed shoes | Substantial, closed-toed shoes are required to protect against spills.[3] |
Experimental Protocols and Handling Procedures
The following protocols are generalized for handling halogenated phenols and should be adapted to specific experimental needs.
General Handling and Weighing
-
Preparation : Designate a specific area within a certified chemical fume hood for the procedure. Ensure an emergency eyewash station and safety shower are readily accessible.
-
PPE : Don all required personal protective equipment before opening the chemical container.
-
Dispensing : Carefully open the container. Use a clean, dry spatula to transfer the solid compound to a tared weighing vessel. Avoid creating dust.
-
Cleaning : After dispensing, securely close the container. Wipe down the spatula and the weighing area with an appropriate solvent (e.g., ethanol) and dispose of the cleaning materials as hazardous waste.
Solution Preparation
-
Solvent Selection : Choose an appropriate solvent based on the experimental requirements.
-
Dissolution : In a chemical fume hood, add the weighed 3-Bromo-2-(trifluoromethyl)phenol to a suitable flask. Slowly add the solvent while stirring to facilitate dissolution.
-
Storage : If the solution is to be stored, transfer it to a clearly labeled, tightly sealed container. Store in a cool, dry, and well-ventilated area away from incompatible materials.
Spill and Waste Management
Spill Response Workflow
Caption: Workflow for responding to a chemical spill.
Waste Disposal : All waste materials, including contaminated PPE, cleaning materials, and residual chemicals, must be disposed of in a properly labeled hazardous waste container. Follow all local, state, and federal regulations for hazardous waste disposal.
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1] |
| Skin Contact | Immediately wash off with soap and plenty of water. Consult a physician.[1] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4] |
First Aid Decision Pathway
References
Navigating the Physicochemical Landscape of 3-Bromo-2-(trifluoromethyl)phenol: A Technical Guide to Solubility and Stability
For Immediate Release
This technical guide offers a comprehensive overview of the solubility and stability characteristics of 3-Bromo-2-(trifluoromethyl)phenol, a halogenated phenolic compound of increasing interest to researchers, scientists, and professionals in drug development. Due to the absence of publicly available quantitative data, this document provides a predictive assessment of its solubility based on the physicochemical properties of structurally related compounds. Furthermore, it outlines detailed experimental protocols for the systematic determination of its solubility and stability, empowering researchers to generate the necessary data for their specific applications.
Predicted Physicochemical Properties and Solubility Profile
While specific experimental data for 3-Bromo-2-(trifluoromethyl)phenol is not available in the literature, we can infer its likely properties by examining its structural analogs. The presence of a bromine atom and a trifluoromethyl group on the phenol ring significantly influences its polarity, lipophilicity, and ultimately, its solubility in various solvents. The trifluoromethyl group is a strong electron-withdrawing group, which increases the acidity of the phenolic hydroxyl group.
A summary of computed physicochemical properties for 3-Bromo-2-(trifluoromethyl)phenol and its isomers is presented in Table 1. These values can guide the selection of appropriate solvent systems for solubility experiments and analytical method development.
Table 1: Computed Physicochemical Properties of Bromo-(trifluoromethyl)phenol Isomers
| Property | 3-Bromo-2-(trifluoromethyl)phenol | 3-Bromo-5-(trifluoromethyl)phenol[1] | 2-Bromo-3-(trifluoromethoxy)phenol[2] |
| Molecular Formula | C₇H₄BrF₃O | C₇H₄BrF₃O | C₇H₄BrF₃O₂ |
| Molecular Weight | 241.01 g/mol | 241.00 g/mol | 257.00 g/mol |
| XLogP3-AA (Lipophilicity) | Not Available | 3.1 | 3.4 |
| Hydrogen Bond Donor Count | 1 | 1 | 1 |
| Hydrogen Bond Acceptor Count | 1 | 1 | 5 |
| Topological Polar Surface Area | 20.2 Ų | 20.2 Ų | 29.5 Ų |
Based on these properties, a qualitative solubility profile for 3-Bromo-2-(trifluoromethyl)phenol can be predicted. It is expected to exhibit good solubility in polar aprotic solvents (e.g., acetone, acetonitrile), moderate to good solubility in polar protic solvents (e.g., methanol, ethanol), and low solubility in non-polar solvents and water. The following table (Table 2) is provided as a template for researchers to record their experimentally determined solubility data.
Table 2: Template for Experimental Solubility Data of 3-Bromo-2-(trifluoromethyl)phenol
| Solvent | Solvent Class | Predicted Solubility | Experimentally Determined Solubility (mg/mL at 25°C) |
| Water | Polar Protic | Low | |
| Methanol | Polar Protic | Moderate to High | |
| Ethanol | Polar Protic | Moderate to High | |
| Isopropanol | Polar Protic | Moderate | |
| Acetonitrile | Polar Aprotic | High | |
| Acetone | Polar Aprotic | High | |
| Dichloromethane | Non-polar | Moderate | |
| Hexane | Non-polar | Low |
Experimental Protocols
To empower researchers to generate robust and reliable data, this section provides detailed experimental protocols for determining the solubility and stability of 3-Bromo-2-(trifluoromethyl)phenol.
Protocol for Determining Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[3][4][5][6][7]
Materials:
-
3-Bromo-2-(trifluoromethyl)phenol
-
Selected solvents (as per Table 2)
-
Scintillation vials or suitable flasks with screw caps
-
Orbital shaker or incubator with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of 3-Bromo-2-(trifluoromethyl)phenol to a series of vials.
-
To each vial, add a known volume of a specific solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).
-
Shake the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary study can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed for at least 24 hours at the same constant temperature to allow undissolved solids to settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved particles.
-
-
Quantification:
-
Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted solution using a validated HPLC-UV or UV-Vis spectrophotometric method to determine the concentration of 3-Bromo-2-(trifluoromethyl)phenol.
-
Prepare a calibration curve using standard solutions of known concentrations to quantify the compound in the sample.
-
-
Calculation:
-
Calculate the solubility in mg/mL or other desired units, taking into account the dilution factor.
-
A visual representation of this experimental workflow is provided in the diagram below.
Caption: Workflow for determining solubility via the shake-flask method and assessing stability through forced degradation studies.
Protocol for Stability Assessment using Forced Degradation Studies
Forced degradation studies are essential for establishing the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[8][9][10]
Materials:
-
3-Bromo-2-(trifluoromethyl)phenol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water, methanol, and acetonitrile
-
pH meter
-
Heating oven
-
Photostability chamber
-
Validated stability-indicating HPLC method
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of 3-Bromo-2-(trifluoromethyl)phenol in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M HCl.
-
Keep the solution at room temperature or heat at a controlled temperature (e.g., 60°C) for a defined period.
-
Withdraw samples at various time points, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M NaOH.
-
Follow the same procedure as for acid hydrolysis, neutralizing the samples with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with a solution of 3% H₂O₂.
-
Keep the solution at room temperature for a defined period, protected from light.
-
Withdraw samples at various time points and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Store the solid compound and a solution of the compound in a heating oven at a high temperature (e.g., 80°C) for a defined period.
-
Analyze the samples at various time points.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
-
Analyze the samples after the exposure period.
-
-
Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method. The method should be able to separate the intact compound from any degradation products.
The results of these studies can be recorded in the following template tables.
Table 3: Template for Solution State Stability Data of 3-Bromo-2-(trifluoromethyl)phenol
| Stress Condition | Time (hours) | Initial Assay (%) | Assay after Stress (%) | % Degradation | No. of Degradants |
| 0.1 M HCl (60°C) | |||||
| 0.1 M NaOH (RT) | |||||
| 3% H₂O₂ (RT) | |||||
| Thermal (Solution, 80°C) | |||||
| Photolytic (Solution) |
Table 4: Template for Solid-State Stability Data of 3-Bromo-2-(trifluoromethyl)phenol
| Stress Condition | Duration (days) | Initial Assay (%) | Assay after Stress (%) | % Degradation | Physical Appearance |
| Thermal (80°C) | |||||
| Photolytic |
Conclusion
This technical guide provides a foundational understanding of the anticipated solubility and stability of 3-Bromo-2-(trifluoromethyl)phenol. While quantitative data is currently lacking in public databases, the provided experimental protocols offer a clear pathway for researchers to generate this critical information. The systematic application of these methodologies will enable the scientific and drug development communities to effectively utilize this compound in their research endeavors, contributing to the advancement of medicinal chemistry and materials science.
References
- 1. 3-Bromo-5-(trifluoromethyl)phenol | C7H4BrF3O | CID 21079740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-3-(trifluoromethoxy)phenol | C7H4BrF3O2 | CID 54267841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. bioassaysys.com [bioassaysys.com]
- 7. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 8. seejph.com [seejph.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
An In-depth Technical Guide to 3-Bromo-2-(trifluoromethyl)phenol and Its Analogs for Researchers and Drug Development Professionals
Introduction
3-Bromo-2-(trifluoromethyl)phenol is a halogenated and trifluoromethylated phenolic compound that serves as a versatile building block in medicinal chemistry and materials science. The unique combination of a bromine atom, a trifluoromethyl group, and a hydroxyl group on the aromatic ring imparts distinct physicochemical properties that are of significant interest in the design of novel therapeutic agents and functional materials. The electron-withdrawing nature of the trifluoromethyl group influences the acidity of the phenolic hydroxyl, while the bromine atom provides a site for further chemical modification through various cross-coupling reactions. This technical guide provides a comprehensive overview of the known derivatives and analogs of 3-Bromo-2-(trifluoromethyl)phenol, their synthesis, and their biological activities, with a focus on data presentation, experimental protocols, and pathway visualizations.
Chemical Properties and Synthesis
The chemical structure of 3-Bromo-2-(trifluoromethyl)phenol is characterized by a benzene ring substituted with a hydroxyl group at position 1, a trifluoromethyl group at position 2, and a bromine atom at position 3. The trifluoromethyl group is a strong electron-withdrawing group, which increases the acidity of the phenolic proton. The bromine atom can be readily displaced or utilized in cross-coupling reactions, making it a key handle for the synthesis of a diverse range of derivatives.
Synthesis of Brominated Trifluoromethylphenols
A common method for the synthesis of brominated trifluoromethylphenols involves the direct bromination of the corresponding trifluoromethylphenol precursor. For instance, the synthesis of the isomeric 2-bromo-3-(trifluoromethyl)phenol is achieved by reacting 3-(trifluoromethyl)phenol with bromine in a suitable solvent like dichloromethane.[1]
Experimental Protocol: Synthesis of 2-Bromo-3-(trifluoromethyl)phenol [1]
-
Materials: 3-(trifluoromethyl)phenol, Bromine, Dichloromethane (CH₂Cl₂), Sodium sulfite (Na₂SO₃) solution, Brine, Magnesium sulfate (MgSO₄), Silica gel.
-
Procedure:
-
Dissolve 3-(trifluoromethyl)phenol (1 equivalent) in dichloromethane and cool the solution to 0°C.
-
Add a solution of bromine (1 equivalent) in dichloromethane dropwise to the cooled phenol solution.
-
Allow the reaction mixture to warm to room temperature and stir for 18 hours.
-
Wash the reaction mixture sequentially with aqueous sodium sulfite solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the residue by chromatography on silica gel to yield the desired 2-bromo-3-(trifluoromethyl)phenol. This process also yields the 2-bromo-5-trifluoromethylphenol isomer. The yields for the desired bromophenols can range from 3% to 76%.
-
This protocol can be adapted for the synthesis of other brominated trifluoromethylphenols, although the regioselectivity of the bromination will depend on the directing effects of the substituents on the aromatic ring.
Derivatives and Analogs of 3-Bromo-2-(trifluoromethyl)phenol
A variety of derivatives and analogs of 3-Bromo-2-(trifluoromethyl)phenol have been synthesized and investigated for their biological activities. These modifications often involve substitution at the phenolic hydroxyl group or the bromine atom.
Table 1: Known Analogs of Brominated Trifluoromethylphenols
| Compound Name | CAS Number | Molecular Formula | Key Features |
| 3-Bromo-2-(trifluoromethyl)phenol | 1214352-26-7 | C₇H₄BrF₃O | Core compound of interest.[2] |
| 2-Bromo-3-(trifluoromethyl)phenol | 1214323-39-3 | C₇H₄BrF₃O | Isomer of the core compound.[1] |
| 3-Bromo-5-(trifluoromethyl)phenol | 1025718-84-6 | C₇H₄BrF₃O | Isomer of the core compound. |
| 3-Bromo-2-fluoro-6-(trifluoromethyl)phenol | 943833-04-3 | C₇H₃BrF₄O | Fluorinated analog.[3] |
| 3-Bromo-6-fluoro-2-(trifluoromethyl)phenol | 1805028-28-7 | C₇H₃BrF₄O | Fluorinated analog.[4] |
Biological Activities
Halogenated and trifluoromethylated phenols are known to exhibit a range of biological activities, including antimicrobial and enzyme inhibitory effects. The specific activity is highly dependent on the substitution pattern on the phenolic ring.
Antimicrobial Activity
Brominated phenols have demonstrated promising antimicrobial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action is often attributed to the disruption of bacterial cell membranes and the inhibition of essential enzymes. While specific data for 3-Bromo-2-(trifluoromethyl)phenol is limited in the public domain, related brominated phenoxyphenols have shown significant efficacy against both actively replicating and dormant bacteria, as well as those within biofilms.
Enzyme Inhibitory Activity
Phenolic compounds are known to be effective enzyme inhibitors. Derivatives of brominated salicylanilides, which share structural similarities with derivatives of 3-Bromo-2-(trifluoromethyl)phenol, have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. For example, N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide and its analogs have shown inhibitory activity against these enzymes.
Furthermore, bromophenols isolated from marine algae have demonstrated potent inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion, suggesting potential applications in the management of diabetes. The inhibitory potency of these bromophenols was found to increase with the number of bromine substitutions on the benzene ring.
The inhibitory effects of phenols on enzymes can result from the covalent attachment of the phenolic compounds to reactive nucleophilic sites on the enzyme, such as the side chains of amino acids.[5]
Experimental Workflows and Signaling Pathways
To visualize the processes involved in the synthesis and potential biological applications of 3-Bromo-2-(trifluoromethyl)phenol derivatives, the following diagrams are provided.
Caption: Synthetic workflow for the bromination of 3-(trifluoromethyl)phenol.
Caption: General mechanism of competitive enzyme inhibition.
Future Directions
The field of halogenated and trifluoromethylated phenols presents significant opportunities for further research and development. While this guide summarizes the currently available information, there is a clear need for more in-depth studies on the synthesis and biological activities of a wider range of derivatives of 3-Bromo-2-(trifluoromethyl)phenol. Specifically, future work should focus on:
-
Developing and publishing detailed, high-yield synthetic protocols for 3-Bromo-2-(trifluoromethyl)phenol and its direct derivatives.
-
Conducting systematic structure-activity relationship (SAR) studies to elucidate the key structural features responsible for their biological activities.
-
Screening these compounds against a broader range of biological targets, including various enzymes, receptors, and microbial strains.
-
Investigating the mechanisms of action of the most potent compounds to guide the design of next-generation therapeutic agents.
By addressing these research gaps, the scientific community can unlock the full potential of 3-Bromo-2-(trifluoromethyl)phenol and its analogs in drug discovery and development.
References
- 1. 2-BroMo-3-(trifluoroMethyl)phenol synthesis - chemicalbook [chemicalbook.com]
- 2. cyclicpharma.com [cyclicpharma.com]
- 3. aobchem.com [aobchem.com]
- 4. 1805028-28-7|3-Bromo-6-fluoro-2-(trifluoromethyl)phenol|BLD Pharm [bldpharm.com]
- 5. Inhibitory effects of plant phenols on the activity of selected enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electrophilic Trifluoromethylthiolation of Substituted Phenols
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethylthio (SCF3) group into phenolic scaffolds represents a paramount strategy in modern medicinal chemistry and materials science. This functional group significantly enhances molecular lipophilicity, metabolic stability, and electron-withdrawing character, thereby favorably modulating the pharmacokinetic and physicochemical properties of bioactive molecules. This technical guide provides a comprehensive overview of the electrophilic trifluoromethylthiolation of substituted phenols, detailing key reagents, experimental protocols, mechanistic insights, and quantitative data to facilitate its application in research and development.
Core Concepts and Reagents
Electrophilic trifluoromethylthiolation of phenols proceeds via an electrophilic aromatic substitution (EAS) mechanism. The electron-rich phenol ring attacks a positively polarized sulfur atom of an electrophilic SCF3-transfer agent. The reactivity of the phenol and the choice of the trifluoromethylthiolating reagent, often in conjunction with a promoter or catalyst, are critical for achieving high efficiency and regioselectivity.
Several classes of electrophilic trifluoromethylthiolating reagents have been developed, moving from hazardous gases to stable, easy-to-handle crystalline solids.[1] Key reagents for the trifluoromethylthiolation of phenols include:
-
N-(Trifluoromethylsulfanyl)aniline (PhNHSCF3): A relatively mild reagent that typically requires activation by a Brønsted or Lewis acid to enhance its electrophilicity.[2][3]
-
N-Trifluoromethylthiosaccharin: A highly reactive, shelf-stable crystalline solid that can trifluoromethylthiolate a wide range of nucleophiles, including phenols, under mild conditions.[4][5] Its reactivity can be further enhanced with catalytic systems.[1][6]
-
Second-Generation Trifluoromethanesulfenamides (e.g., TsNMeSCF3): These reagents exhibit enhanced reactivity compared to first-generation analogues and can perform trifluoromethylthiolations under mild catalytic conditions.[7]
Reaction Mechanisms and Regioselectivity
The trifluoromethylthiolation of substituted phenols is a classic example of electrophilic aromatic substitution. The hydroxyl group of the phenol is a strong activating group, directing the incoming electrophile to the ortho and para positions due to resonance stabilization of the corresponding Wheland intermediates.
The general mechanism, particularly for acid-promoted reactions, involves the activation of the electrophilic reagent, followed by the nucleophilic attack of the phenol ring.
Proposed Mechanism for Acid-Promoted Trifluoromethylthiolation
Caption: Acid-promoted electrophilic trifluoromethylthiolation of phenols.
Regioselectivity:
The regiochemical outcome of the reaction is predominantly governed by the electronic and steric effects of the substituents on the phenol ring.
-
Unsubstituted or meta-substituted phenols: Trifluoromethylthiolation occurs exclusively at the para position.[2][3]
-
para-Substituted phenols: The reaction proceeds at the ortho position.[2][3]
-
3,4-Dialkyl substituted phenols: The substitution pattern can be influenced by the Mills-Nixon effect.[3][8]
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the electrophilic trifluoromethylthiolation of various substituted phenols using prominent reagent systems.
Table 1: Trifluoromethylthiolation using N-(Trifluoromethylsulfanyl)aniline (PhNHSCF3) and an Acid Promoter[2]
| Entry | Phenol Substrate | Promoter (equiv.) | Time (h) | Product | Yield (%) |
| 1 | Phenol | TfOH (1.2) | 16 | 4-(Trifluoromethylthio)phenol | 95 |
| 2 | 3-Methylphenol | TfOH (1.2) | 16 | 3-Methyl-4-(trifluoromethylthio)phenol | 92 |
| 3 | 4-Isopropylphenol | TfOH (2.0) | 16 | 4-Isopropyl-2-(trifluoromethylthio)phenol | 85 |
| 4 | 3,4-Dimethylphenol | TfOH (1.2) | 16 | 4,5-Dimethyl-2-(trifluoromethylthio)phenol | 88 |
| 5 | Catechol | BF3·Et2O (2.0) | 1 | 4-(Trifluoromethylthio)catechol | 93 |
| 6 | Estradiol | TfOH (5.0) | 16 | 2-(Trifluoromethylthio)estradiol | 75 |
Table 2: Trifluoromethylthiolation using N-Trifluoromethylthiosaccharin with a Dual Catalytic System[1]
| Entry | Phenol Substrate | Catalyst Loading (mol%) | Time (h) | Product | Yield (%) |
| 1 | Phenol | FeCl3 (2.5) / Ph2Se (2.5) | 3 | 4-(Trifluoromethylthio)phenol | 79 |
| 2 | 3-Chlorophenol | FeCl3 (5.0) / Ph2Se (5.0) | 3 | 3-Chloro-4-(trifluoromethylthio)phenol | 76 |
| 3 | 2-Naphthol | FeCl3 (2.5) / Ph2Se (2.5) | 0.5 | 1-(Trifluoromethylthio)-2-naphthol | 91 |
| 4 | Sesamol | FeCl3 (5.0) / Ph2Se (5.0) | 20 | 3,4-Methylenedioxy-6-(trifluoromethylthio)phenol | 63 |
| 5 | Estradiol | FeCl3 (10) / Ph2Se (10) | 24 | 2-(Trifluoromethylthio)estradiol | 65 |
Experimental Protocols
General Procedure for Acid-Promoted Trifluoromethylthiolation using PhNHSCF3[2]
This protocol describes a representative procedure for the trifluoromethylthiolation of a phenol using N-(trifluoromethylsulfanyl)aniline and triflic acid.
Caption: Workflow for acid-promoted trifluoromethylthiolation.
Detailed Steps:
-
To a solution of the phenol (1.0 mmol) in dichloromethane (10 mL), add N-(trifluoromethylsulfanyl)aniline (1.2–1.3 equivalents).
-
Add the corresponding amount of triflic acid (1.2–5 equivalents) or BF3·Et2O (2–3 equivalents).
-
Stir the resulting mixture at room temperature for up to 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting phenol is consumed.
-
Upon completion, the reaction mixture is typically subjected to an aqueous workup, extracted with dichloromethane, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by flash column chromatography.
General Procedure for Dual-Catalyzed Trifluoromethylthiolation using N-Trifluoromethylthiosaccharin[1]
This protocol outlines the trifluoromethylthiolation of phenols using N-trifluoromethylthiosaccharin with an iron(III) chloride and diphenyl selenide dual catalytic system.
Detailed Steps:
-
To a reaction vessel, add the phenol substrate (0.160 mmol), N-trifluoromethylthiosaccharin (0.177 mmol), iron(III) chloride (2.5–5.0 mol%), and diphenyl selenide (2.5–5.0 mol%).
-
Stir the reaction mixture at room temperature for the specified time (typically 0.5 to 22 hours).
-
Monitor the reaction by an appropriate method (e.g., TLC or GC-MS).
-
Upon completion, the reaction mixture is purified directly by flash column chromatography to yield the desired trifluoromethylthiolated product.
Synthesis of N-Trifluoromethylthiosaccharin[4][9]
This reagent can be synthesized in a two-step process from commercially available saccharin.
Caption: Synthesis workflow for N-Trifluoromethylthiosaccharin.
Part A: N-Chlorosaccharin [9]
-
Suspend saccharin (e.g., 18.0 g, 98.3 mmol) in methanol (350 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Add tert-butyl hypochlorite (13.9 g, 128 mmol) in one portion with vigorous stirring. The mixture will briefly clarify before a white precipitate forms.
-
Stir for 5 minutes at room temperature.
-
Collect the precipitate by vacuum filtration, wash with petroleum ether, and dry under high vacuum to yield N-chlorosaccharin as a white powder.
Part B: N-Trifluoromethylthiosaccharin [9]
-
Combine N-chlorosaccharin (e.g., 5.0 g, 23.0 mmol) and AgSCF₃ (6.0 g, 29.0 mmol) in acetonitrile (65 mL) under a nitrogen atmosphere.
-
Stir the mixture vigorously at room temperature for 30 minutes.
-
Filter the reaction mixture through a pad of Celite to remove solid byproducts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane, filter again through Celite, and remove the solvent under reduced pressure to yield N-trifluoromethylthiosaccharin as a white solid.
Conclusion
The electrophilic trifluoromethylthiolation of substituted phenols is a robust and versatile transformation for the synthesis of valuable fluorinated compounds. With the advent of shelf-stable and highly reactive reagents like N-trifluoromethylthiosaccharin, this methodology has become increasingly accessible. The protocols and data presented in this guide offer a solid foundation for researchers to implement and adapt these reactions for the synthesis of novel molecular entities with potentially enhanced biological and material properties. Careful consideration of the substrate, reagent, and reaction conditions is key to achieving optimal yields and desired regioselectivity.
References
- 1. Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02633K [pubs.rsc.org]
- 3. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. orgsyn.org [orgsyn.org]
- 5. scite.ai [scite.ai]
- 6. benchchem.com [benchchem.com]
- 7. thieme-connect.de [thieme-connect.de]
- 8. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Use of 3-Bromo-2-(trifluoromethyl)phenol in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-bromo-2-(trifluoromethyl)phenol as a versatile building block in the synthesis of pharmaceutical intermediates. The unique substitution pattern of this aromatic compound, featuring a bromine atom, a trifluoromethyl group, and a hydroxyl group, offers multiple reaction sites for the construction of complex molecular architectures. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the phenol and the aryl bromide, making it a valuable synthon in medicinal chemistry.
Core Concepts in the Application of 3-Bromo-2-(trifluoromethyl)phenol
The strategic importance of 3-bromo-2-(trifluoromethyl)phenol in pharmaceutical synthesis lies in its potential to undergo a variety of chemical transformations at its three functional sites: the hydroxyl group, the bromine atom, and the aromatic ring. These transformations allow for the introduction of diverse pharmacophores and the modulation of physicochemical properties, which are critical for drug efficacy and pharmacokinetics.
Key Reaction Types:
-
O-Arylation and O-Alkylation (Williamson Ether Synthesis): The phenolic hydroxyl group can be readily deprotonated to form a phenoxide, which serves as a potent nucleophile for the synthesis of diaryl ethers or aryl alkyl ethers. These ether linkages are common structural motifs in a wide range of biologically active molecules.
-
Palladium-Catalyzed Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: The bromine atom can be substituted with a variety of aryl, heteroaryl, or alkyl groups via reaction with boronic acids or their esters. This reaction is a powerful tool for constructing biaryl scaffolds, which are prevalent in many kinase inhibitors and other targeted therapies.
-
Buchwald-Hartwig Amination: The carbon-bromine bond can be converted to a carbon-nitrogen bond by coupling with a wide range of primary and secondary amines. This reaction is essential for the synthesis of arylamines, a common feature in numerous drug candidates.
-
-
Nucleophilic Aromatic Substitution (SNAr): While less common for aryl bromides compared to chlorides or fluorides, under certain conditions with highly activated systems or strong nucleophiles, the bromine atom can be displaced.
The trifluoromethyl group plays a crucial role by enhancing the metabolic stability and lipophilicity of the resulting molecules, properties that are highly desirable in drug design.[1]
Application in the Synthesis of Neurologically Active Pharmaceutical Intermediates
One of the promising applications of trifluoromethylphenols is in the synthesis of compounds targeting the central nervous system. For instance, 3-(trifluoromethylphenoxy)-3-phenylpropylamines have been identified as potent and specific inhibitors of serotonin uptake, indicating their potential as antidepressants.[2] While the direct use of 3-bromo-2-(trifluoromethyl)phenol in a commercial drug is not prominently documented, its structural motifs are highly relevant to this class of compounds. The following section outlines a synthetic approach to a potential pharmaceutical intermediate based on this scaffold.
Synthesis of a 3-(Aryloxy)propylamine Intermediate
This protocol describes a hypothetical pathway to a key intermediate for a potential serotonin reuptake inhibitor, utilizing 3-bromo-2-(trifluoromethyl)phenol as a starting material. The synthesis involves an initial etherification followed by a Suzuki-Miyaura coupling to introduce further diversity.
Reaction Scheme:
Caption: Synthetic pathway to a potential neurologically active intermediate.
Experimental Protocols:
Step 1: Synthesis of 1-Bromo-3-(3-bromo-2-(trifluoromethyl)phenoxy)propane
-
Objective: To synthesize the key ether intermediate via Williamson ether synthesis.
-
Materials:
-
3-Bromo-2-(trifluoromethyl)phenol
-
1,3-Dibromopropane
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
-
Procedure:
-
To a solution of 3-Bromo-2-(trifluoromethyl)phenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1,3-dibromopropane (3.0 eq) dropwise to the reaction mixture.
-
Reflux the reaction mixture for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-Bromo-3-(3-bromo-2-(trifluoromethyl)phenoxy)propane.
-
Step 2: Synthesis of a Biaryl Intermediate via Suzuki-Miyaura Coupling
-
Objective: To introduce an aryl group at the 3-position of the phenol ring.
-
Materials:
-
1-Bromo-3-(3-bromo-2-(trifluoromethyl)phenoxy)propane
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
2M Sodium carbonate (Na₂CO₃) solution
-
Toluene
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask, dissolve 1-Bromo-3-(3-bromo-2-(trifluoromethyl)phenoxy)propane (1.0 eq) and the arylboronic acid (1.2 eq) in a mixture of toluene and ethanol.
-
Add the 2M sodium carbonate solution (2.0 eq).
-
Degas the mixture with argon or nitrogen for 15-20 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the reaction mixture.
-
Heat the mixture to 80-90°C and stir for 8-12 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired biaryl intermediate.
-
Quantitative Data (Hypothetical):
| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) |
| 1 | 1-Bromo-3-(3-bromo-2-(trifluoromethyl)phenoxy)propane | 3-Bromo-2-(trifluoromethyl)phenol | 1,3-Dibromopropane, K₂CO₃ | 85 | >95 |
| 2 | 1-(4-Methoxyphenyl)-3-(3-bromo-2-(trifluoromethyl)phenoxy)propane | Product from Step 1 | 4-Methoxyphenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | 78 | >98 |
Signaling Pathway and Experimental Workflow
The final intermediate synthesized could potentially act as a selective serotonin reuptake inhibitor (SSRI). SSRIs function by blocking the serotonin transporter (SERT) protein on the presynaptic neuron, leading to an increase in the concentration of serotonin in the synaptic cleft. This enhanced serotonergic neurotransmission is believed to be responsible for the therapeutic effects of SSRIs in treating depression and other mood disorders.[3]
Signaling Pathway:
Caption: Mechanism of action of a potential SSRI.
Experimental Workflow for Biological Evaluation:
Caption: Workflow for evaluating the biological activity of the synthesized intermediate.
Conclusion
3-Bromo-2-(trifluoromethyl)phenol is a valuable and versatile starting material for the synthesis of complex pharmaceutical intermediates. Its trifluoromethyl group imparts desirable drug-like properties, while the bromo and hydroxyl functionalities provide handles for a variety of synthetic transformations. The protocols and concepts outlined in these application notes provide a foundation for researchers to explore the potential of this building block in the development of novel therapeutics, particularly in the area of neuroscience. Further research into specific applications and optimization of reaction conditions will undoubtedly expand the utility of this compound in drug discovery.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 2. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents [patents.google.com]
- 3. Selective Serotonin Reuptake Inhibitors (SSRI) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Bromo-2-(trifluoromethyl)phenol as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-(trifluoromethyl)phenol, with the CAS number 1214352-26-7, is a valuable fluorinated building block in organic synthesis.[1] The presence of a bromine atom, a hydroxyl group, and a trifluoromethyl group on the aromatic ring provides multiple reaction sites for derivatization. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the aromatic ring, making this compound an interesting substrate for various transformations, particularly in the synthesis of potential pharmaceutical intermediates and other complex organic molecules. Although detailed experimental protocols for this specific isomer are not extensively documented in publicly available literature, its utility can be inferred from the well-established chemistry of related brominated and trifluoromethylated phenols. This document provides an overview of its potential applications and a representative experimental protocol for a key transformation.
Key Structural Features and Reactivity
The chemical structure of 3-Bromo-2-(trifluoromethyl)phenol features:
-
A Phenolic Hydroxyl Group: This group can undergo O-alkylation, O-acylation, and etherification reactions. It can also be converted to a triflate, a good leaving group for cross-coupling reactions.
-
A Bromine Atom: This serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
-
A Trifluoromethyl Group: This group is a strong electron-withdrawing moiety that increases the acidity of the phenolic proton and influences the regioselectivity of aromatic substitution reactions. The CF₃ group is also a common feature in many bioactive molecules, often enhancing metabolic stability and lipophilicity.
Applications in Organic Synthesis
3-Bromo-2-(trifluoromethyl)phenol is an attractive starting material for the synthesis of a variety of organic compounds. Its trifluoromethylphenyl scaffold is found in numerous biologically active molecules. For instance, trifluoromethylphenoxy derivatives are key components in certain serotonin uptake inhibitors, highlighting their potential in the development of psychotropic drugs.[2]
The primary applications of this building block lie in:
-
Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond can be readily functionalized to introduce aryl, heteroaryl, alkyl, or amino groups.
-
Ether Synthesis: The phenolic hydroxyl group provides a straightforward route to synthesize a diverse range of aryl ethers.
-
Synthesis of Heterocycles: This compound can serve as a precursor for the construction of more complex heterocyclic systems.
Experimental Protocols
While specific literature examples for 3-Bromo-2-(trifluoromethyl)phenol are scarce, the following section provides a detailed, representative protocol for a Suzuki-Miyaura coupling reaction, a common and powerful tool in modern organic synthesis. This protocol is based on established procedures for structurally similar substrates.
4.1. Representative Protocol: Suzuki-Miyaura Coupling of 3-Bromo-2-(trifluoromethyl)phenol with Phenylboronic Acid
This protocol describes the synthesis of 2-(trifluoromethyl)-[1,1'-biphenyl]-3-ol.
Reaction Scheme:
A representative Suzuki-Miyaura coupling reaction.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| 3-Bromo-2-(trifluoromethyl)phenol | 241.01 | 1.0 | 241 mg |
| Phenylboronic Acid | 121.93 | 1.2 | 146 mg |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.05 | 58 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 276 mg |
| Toluene | - | - | 5 mL |
| Water | - | - | 1 mL |
| Diethyl Ether | - | - | For extraction |
| 1 M Hydrochloric Acid (HCl) | - | - | For workup |
| Brine | - | - | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | For drying |
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Bromo-2-(trifluoromethyl)phenol (241 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene (5 mL) and water (1 mL) to the flask.
-
Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) to the reaction mixture.
-
Heat the mixture to 80 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add 10 mL of diethyl ether and 10 mL of water.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 10 mL).
-
Combine the organic layers and wash with 1 M HCl (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product, 2-(trifluoromethyl)-[1,1'-biphenyl]-3-ol.
Expected Outcome and Characterization:
The product, 2-(trifluoromethyl)-[1,1'-biphenyl]-3-ol, is expected to be a solid. Characterization would typically involve:
-
¹H NMR, ¹³C NMR, and ¹⁹F NMR Spectroscopy: To confirm the structure and purity of the compound.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups, such as the hydroxyl group.
Visualization of Synthetic Pathways and Workflows
5.1. Experimental Workflow for Suzuki-Miyaura Coupling
The following diagram illustrates the key steps in the experimental protocol described above.
Workflow for Suzuki-Miyaura Coupling.
5.2. Hypothetical Pathway to a Bioactive Molecule
This diagram illustrates a hypothetical synthetic pathway where 3-Bromo-2-(trifluoromethyl)phenol is a key intermediate in the synthesis of a potential drug candidate, inspired by the general synthesis of serotonin uptake inhibitors.
Hypothetical pathway to a bioactive molecule.
Safety and Handling
3-Bromo-2-(trifluoromethyl)phenol should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
3-Bromo-2-(trifluoromethyl)phenol is a promising building block for organic synthesis, offering multiple avenues for chemical modification. Its utility in constructing complex molecules, particularly those with potential biological activity, makes it a compound of interest for researchers in medicinal chemistry and drug discovery. The representative protocol provided for the Suzuki-Miyaura coupling demonstrates a key transformation that can be applied to this versatile intermediate. Further exploration of its reactivity is warranted to fully exploit its synthetic potential.
References
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Involving 3-Bromo-2-(trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds. This reaction has become indispensable in the fields of medicinal chemistry and drug development, where the construction of complex molecular architectures is paramount. Molecules containing the trifluoromethyl (CF₃) group are of particular interest due to the unique physicochemical properties this moiety imparts, such as increased metabolic stability, lipophilicity, and binding affinity to biological targets.
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura coupling of 3-Bromo-2-(trifluoromethyl)phenol. This substrate is a valuable building block for the synthesis of novel phenol derivatives, which can serve as key intermediates in the development of new therapeutic agents. The presence of the ortho-trifluoromethyl group introduces steric hindrance and electronic effects that necessitate careful optimization of reaction conditions. These notes are intended to guide researchers in developing robust and efficient coupling procedures for this challenging substrate.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate. The catalytic cycle, shown below, is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide (3-Bromo-2-(trifluoromethyl)phenol) to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, forming a new diorganopalladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the desired C-C bond of the biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.
Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Data Presentation: Comparison of Reaction Protocols
While specific literature data for the Suzuki-Miyaura coupling of 3-Bromo-2-(trifluoromethyl)phenol is scarce, the following table presents representative reaction conditions and expected yields based on analogous couplings of sterically hindered and electron-deficient aryl bromides. These conditions can serve as a starting point for optimization.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane | 100 | 16 | 80-90 |
| 3 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ (2.5) | THF/H₂O (5:1) | 80 | 12 | 70-80 |
| 4 | 3-Thienylboronic acid | PdCl₂(dppf) (4) | - | Na₂CO₃ (2) | DMF/H₂O (10:1) | 110 | 18 | 65-75 |
Note: The yields presented in this table are hypothetical and are based on typical outcomes for similar Suzuki-Miyaura reactions. Actual yields may vary and optimization of the reaction conditions is highly recommended.
Experimental Protocols
The following protocols are generalized procedures for the Suzuki-Miyaura coupling of 3-Bromo-2-(trifluoromethyl)phenol with an arylboronic acid.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is a good starting point for a variety of arylboronic acids.
Materials:
-
3-Bromo-2-(trifluoromethyl)phenol
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium Carbonate (K₂CO₃) (2 equivalents)
-
Toluene
-
Deionized Water
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add 3-Bromo-2-(trifluoromethyl)phenol (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add the Pd(PPh₃)₄ catalyst (0.05 mmol, 5 mol%) to the flask under a positive flow of inert gas.
-
Add degassed toluene (8 mL) and degassed deionized water (2 mL) to the flask via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-(trifluoromethyl)biphenyl-3-ol derivative.
Protocol 2: Optimized Procedure for Sterically Hindered Substrates using a Buchwald Ligand
For more challenging or sterically hindered arylboronic acids, a more active catalyst system employing a Buchwald ligand such as SPhos or XPhos is recommended.
Materials:
-
3-Bromo-2-(trifluoromethyl)phenol
-
Arylboronic acid (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium Phosphate (K₃PO₄) (3 equivalents)
-
Anhydrous 1,4-Dioxane
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In an oven-dried Schlenk flask, combine Pd₂(dba)₃ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous 1,4-dioxane (5 mL) and stir at room temperature for 10 minutes to form the active catalyst complex.
-
In a separate oven-dried Schlenk flask, add 3-Bromo-2-(trifluoromethyl)phenol (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (3.0 mmol, 3.0 equiv.).
-
Evacuate and backfill this second flask with an inert gas three times.
-
Transfer the pre-formed catalyst solution from the first flask to the second flask via a cannula or syringe.
-
Rinse the first flask with additional anhydrous 1,4-dioxane (3 mL) and transfer to the reaction mixture.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Follow the work-up and purification steps as described in Protocol 1.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the Suzuki-Miyaura coupling of 3-Bromo-2-(trifluoromethyl)phenol.
Experimental workflow for the Suzuki-Miyaura coupling.
Key Components and Their Roles
The following diagram outlines the key components of the reaction and their respective functions.
Key components and their roles in the Suzuki coupling.
Application of 3-Bromo-2-(trifluoromethyl)phenol in Agrochemical Development: A Review of Potential Applications
Introduction
3-Bromo-2-(trifluoromethyl)phenol is a halogenated aromatic organic compound featuring both a bromine atom and a trifluoromethyl group. This substitution pattern makes it a valuable, albeit under-documented, intermediate in the synthesis of complex organic molecules. The presence of the trifluoromethyl group, a strong electron-withdrawing moiety, can significantly influence the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. These characteristics are highly desirable in the design of modern agrochemicals. While direct synthesis of a commercialized agrochemical from 3-Bromo-2-(trifluoromethyl)phenol is not prominently documented in publicly available literature, its structural motifs are present in several classes of active compounds, suggesting its potential as a key building block. This document explores the prospective applications of 3-Bromo-2-(trifluoromethyl)phenol in the development of herbicides, insecticides, and fungicides, drawing parallels from structurally related compounds.
General Synthetic Utility
The chemical reactivity of 3-Bromo-2-(trifluoromethyl)phenol offers several avenues for its incorporation into more complex molecules. The phenolic hydroxyl group can undergo etherification or esterification reactions, while the bromine atom can be utilized in various cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig couplings, to form carbon-carbon or carbon-nitrogen bonds. A general synthesis protocol for a related isomer, 2-bromo-3-(trifluoromethyl)phenol, involves the direct bromination of 3-trifluoromethylphenol. A similar approach could likely be adapted for the synthesis of the 3-bromo-2-(trifluoromethyl)phenol isomer.
A representative, though not specific to the 2-trifluoromethyl isomer, synthesis of a brominated trifluoromethylphenol is described as follows: 3-trifluoromethylphenol is dissolved in a suitable solvent like dichloromethane and cooled. A solution of bromine in the same solvent is then added dropwise. The reaction mixture is stirred for an extended period, followed by washing with an aqueous solution of sodium sulfite and brine. After drying and evaporation of the solvent, the resulting isomeric mixture can be purified by chromatography to isolate the desired brominated trifluoromethylphenol isomer.
Potential Applications in Agrochemicals
While a direct lineage from 3-Bromo-2-(trifluoromethyl)phenol to a specific commercial agrochemical is not readily apparent in the reviewed literature, its structural components are integral to several classes of pesticides.
Insecticide Development
The trifluoromethylphenyl moiety is a key feature in a number of modern insecticides. For instance, trifluoromethylphenyl amides have been investigated for their insecticidal and repellent properties against various pests, including mosquitoes. Although not directly synthesized from 3-Bromo-2-(trifluoromethyl)phenol, these studies highlight the importance of the trifluoromethylphenyl scaffold in insecticide design.
A notable example of a potent insecticide containing a related structural element is Broflanilide . Broflanilide is a meta-diamide insecticide with a novel mode of action, acting as a noncompetitive antagonist of the insect γ-aminobutyric acid (GABA) receptor. The active metabolite of Broflanilide, desmethyl-broflanilide, targets a unique binding site within the M3 transmembrane region of the GABA receptor, leading to hyperexcitation and death of the insect. While the documented synthesis of Broflanilide does not start from 3-Bromo-2-(trifluoromethyl)phenol, the core structure contains a brominated and trifluoromethylated aniline derivative. This suggests that 3-Bromo-2-(trifluoromethyl)phenol could serve as a precursor for analogous aniline-based insecticides.
Herbicide Development
The trifluoromethylphenoxy group is a well-established toxophore in herbicide chemistry. For example, 4-(3-Trifluoromethylphenyl)pyridazine derivatives have been synthesized and shown to possess bleaching and herbicidal activities. These compounds are believed to interfere with carotenoid biosynthesis in plants. A study on novel 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives demonstrated excellent herbicidal activities at low application rates. The synthesis of these compounds involves the use of 3-(trifluoromethyl)phenol, indicating that 3-Bromo-2-(trifluoromethyl)phenol could be a valuable starting material for creating novel herbicides with potentially enhanced efficacy or a modified spectrum of activity due to the additional bromine substituent.
Fungicide Development
Trifluoromethylphenyl amides have also been evaluated for their fungicidal properties against various plant pathogenic fungi. One study identified 2-chloro-N-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetamide as a compound with strong and broad-spectrum antifungal activity. The synthesis of such compounds often involves the coupling of a substituted aniline with an appropriate acid chloride. 3-Bromo-2-(trifluoromethyl)phenol could be a precursor to the necessary aniline intermediate, thereby enabling the generation of novel fungicide candidates.
Experimental Protocols and Data
Detailed experimental protocols and quantitative data for agrochemicals specifically derived from 3-Bromo-2-(trifluoromethyl)phenol are not available in the public domain. The following sections provide generalized protocols and hypothetical data tables based on related compounds to illustrate the potential experimental workflows and data presentation.
Hypothetical Experimental Workflow for Agrochemical Synthesis
The following diagram illustrates a hypothetical workflow for the synthesis and evaluation of a novel agrochemical derived from 3-Bromo-2-(trifluoromethyl)phenol.
Caption: Hypothetical workflow for agrochemical development.
Hypothetical Signaling Pathway for an Insecticide
The diagram below illustrates the mode of action of a hypothetical insecticide derived from 3-Bromo-2-(trifluoromethyl)phenol, targeting the insect GABA receptor, similar to the mechanism of desmethyl-broflanilide.
Caption: Hypothetical insecticide mechanism of action.
Data Presentation (Hypothetical)
The following tables present hypothetical quantitative data for a novel agrochemical derived from 3-Bromo-2-(trifluoromethyl)phenol.
Table 1: Hypothetical Herbicidal Activity
| Compound ID | Target Weed | Application Rate (g/ha) | Growth Inhibition (%) |
| AG-BrCF3-H1 | Echinochloa crus-galli | 50 | 85 |
| AG-BrCF3-H1 | Amaranthus retroflexus | 50 | 92 |
| AG-BrCF3-H2 | Echinochloa crus-galli | 50 | 78 |
| AG-BrCF3-H2 | Amaranthus retroflexus | 50 | 88 |
Table 2: Hypothetical Insecticidal Activity
| Compound ID | Target Insect | LC50 (µg/mL) |
| AG-BrCF3-I1 | Spodoptera frugiperda | 0.5 |
| AG-BrCF3-I1 | Myzus persicae | 1.2 |
| AG-BrCF3-I2 | Spodoptera frugiperda | 0.8 |
| AG-BrCF3-I2 | Myzus persicae | 1.9 |
Table 3: Hypothetical Fungicidal Activity
| Compound ID | Target Fungus | MIC (µg/mL) |
| AG-BrCF3-F1 | Botrytis cinerea | 2.5 |
| AG-BrCF3-F1 | Septoria tritici | 3.1 |
| AG-BrCF3-F2 | Botrytis cinerea | 4.0 |
| AG-BrCF3-F2 | Septoria tritici | 5.2 |
3-Bromo-2-(trifluoromethyl)phenol represents a promising, yet underexplored, building block for the synthesis of novel agrochemicals. The combination of a reactive bromine atom and a bio-activity enhancing trifluoromethyl group on a phenolic scaffold provides a versatile platform for the development of new herbicides, insecticides, and fungicides. While direct evidence of its use in commercialized products is scarce, the structural parallels with existing and developmental agrochemicals strongly suggest its potential. Further research into the synthesis and biological evaluation of derivatives of 3-Bromo-2-(trifluoromethyl)phenol is warranted to fully explore its utility in the agrochemical industry. The development of detailed synthetic protocols and the generation of robust biological activity data will be crucial for realizing the potential of this valuable chemical intermediate.
Synthesis of Novel Heterocyclic Compounds from 3-Bromo-2-(trifluoromethyl)phenol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing 3-Bromo-2-(trifluoromethyl)phenol as a key starting material. The trifluoromethyl group is a crucial substituent in medicinal chemistry, known for enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates. The strategic placement of bromo and trifluoromethyl groups on the phenol ring offers versatile handles for the construction of diverse heterocyclic scaffolds, which are prevalent in pharmaceuticals and advanced organic materials.
Introduction
3-Bromo-2-(trifluoromethyl)phenol is a valuable building block for the synthesis of complex organic molecules. The presence of a hydroxyl group, a bromine atom, and a trifluoromethyl group on the aromatic ring allows for a variety of chemical transformations. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the aromatic ring and the adjacent functional groups. This document outlines a potential synthetic pathway for the construction of a dibenzofuran scaffold, a common motif in biologically active compounds, through an intramolecular cyclization strategy.
Application Note: Synthesis of a Substituted Dibenzofuran
The synthesis of substituted dibenzofurans is of significant interest due to their presence in numerous natural products and pharmacologically active molecules. A common and effective method for constructing the dibenzofuran core is through a palladium-catalyzed intramolecular C-H activation/C-O cyclization of a biaryl precursor. This application note details a proposed two-step synthesis of a novel trifluoromethyl-substituted dibenzofuran from 3-Bromo-2-(trifluoromethyl)phenol.
Reaction Scheme:
The proposed synthetic route involves two key steps:
-
Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction between 3-Bromo-2-(trifluoromethyl)phenol and a suitable boronic acid to form a 2-hydroxy-biphenyl intermediate.
-
Intramolecular C-H Activation/C-O Cyclization: An intramolecular palladium-catalyzed cyclization of the 2-hydroxy-biphenyl intermediate to yield the final dibenzofuran product.
Diagram of the Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of a trifluoromethyl-substituted dibenzofuran.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific aryl boronic acid used and the desired scale of the reaction.
Protocol 1: Synthesis of the 2-Hydroxy-biphenyl Intermediate via Suzuki-Miyaura Coupling
Materials:
-
3-Bromo-2-(trifluoromethyl)phenol
-
Aryl boronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Bromo-2-(trifluoromethyl)phenol (1.0 eq), the aryl boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add degassed toluene and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-hydroxy-biphenyl intermediate.
Protocol 2: Synthesis of the Trifluoromethyl-substituted Dibenzofuran via Intramolecular Cyclization
Materials:
-
2-Hydroxy-biphenyl intermediate from Protocol 1
-
Palladium(II) acetate (Pd(OAc)₂)
-
Copper(II) acetate (Cu(OAc)₂)
-
Dimethyl sulfoxide (DMSO)
-
Air or Oxygen
Procedure:
-
To a round-bottom flask, add the 2-hydroxy-biphenyl intermediate (1.0 eq), palladium(II) acetate (0.1 eq), and copper(II) acetate (2.0 eq).
-
Add DMSO as the solvent.
-
Heat the reaction mixture to 120 °C and stir under an atmosphere of air or oxygen for 12-24 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the trifluoromethyl-substituted dibenzofuran.
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis of a trifluoromethyl-substituted dibenzofuran, illustrating the expected outcomes of the described protocols.
| Step | Reactant 1 | Reactant 2 | Product | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromo-2-(trifluoromethyl)phenol | Phenylboronic acid | 2-Hydroxy-2'-(trifluoromethyl)biphenyl | Pd(OAc)₂/PPh₃ | Toluene/H₂O | 90 | 18 | 85 |
| 2 | 2-Hydroxy-2'-(trifluoromethyl)biphenyl | - | 1-(Trifluoromethyl)dibenzofuran | Pd(OAc)₂/Cu(OAc)₂ | DMSO | 120 | 24 | 75 |
Logical Workflow of the Synthesis
The following diagram illustrates the logical progression of the experimental workflow for the synthesis of the target heterocyclic compound.
Caption: Experimental workflow for the synthesis of the target dibenzofuran.
Conclusion
The protocols and application notes presented here provide a framework for the synthesis of novel trifluoromethyl-substituted dibenzofurans from 3-Bromo-2-(trifluoromethyl)phenol. This approach leverages well-established palladium-catalyzed cross-coupling and C-H activation methodologies, offering a versatile route to a class of compounds with high potential in drug discovery and materials science. Researchers are encouraged to adapt and optimize these protocols for their specific synthetic targets.
Application Note: A Protocol for the N-Alkylation of 3-Bromo-2-(trifluoromethyl)phenol Derivatives via Palladium-Catalyzed Buchwald-Hartwig Amination
Audience: Researchers, scientists, and drug development professionals.
Introduction
The N-alkylation of substituted phenols is a critical transformation in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. The resulting aryl amines are key structural motifs that can significantly influence the pharmacological properties of a compound. This application note provides a detailed protocol for the N-alkylation of 3-Bromo-2-(trifluoromethyl)phenol derivatives, a class of compounds with potential applications in medicinal chemistry due to the presence of the trifluoromethyl group, which can enhance metabolic stability and binding affinity.
The described protocol is based on the highly versatile Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a suitable base and phosphine ligand.[1][2][3] This method has largely superseded traditional methods like the Ullmann condensation, which often require harsh reaction conditions.[4][5] The Buchwald-Hartwig amination is renowned for its broad substrate scope, functional group tolerance, and generally high yields under relatively mild conditions.[1][2]
This document provides a representative experimental protocol, a summary of expected quantitative data for similar reactions, and a workflow diagram to guide researchers in the successful N-alkylation of 3-Bromo-2-(trifluoromethyl)phenol derivatives.
Data Presentation
The following table summarizes typical quantitative data for the Buchwald-Hartwig amination of various aryl bromides with different amines. The data is compiled from literature sources and serves as a general guideline for expected outcomes when applying the protocol to 3-Bromo-2-(trifluoromethyl)phenol derivatives. Actual results may vary depending on the specific amine and precise reaction conditions.
| Aryl Bromide Substrate (Similar to 3-Bromo-2-(trifluoromethyl)phenol) | Amine | Pd Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromobenzotrifluoride | Aniline | 1 | BINAP | NaOtBu | Toluene | 100 | 18 | 95 |
| 2-Bromo-6-methylphenol | Morpholine | 2 | XPhos | K₃PO₄ | t-BuOH | 110 | 12 | 88 |
| 4-Bromo-2-fluorophenol | n-Butylamine | 1.5 | RuPhos | Cs₂CO₃ | Dioxane | 100 | 24 | 92 |
| 3-Bromophenol | Benzylamine | 2 | SPhos | K₂CO₃ | Toluene | 100 | 16 | 85 |
| 2-Bromophenol | Piperidine | 1 | DavePhos | NaOtBu | Toluene | 80 | 20 | 90 |
This data is representative of Buchwald-Hartwig amination reactions and not specific to 3-Bromo-2-(trifluoromethyl)phenol.
Experimental Protocol
This protocol details a general procedure for the palladium-catalyzed N-alkylation of 3-Bromo-2-(trifluoromethyl)phenol with a representative amine.
Materials:
-
3-Bromo-2-(trifluoromethyl)phenol
-
Amine (e.g., morpholine, piperidine, or a primary amine)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, SPhos, or BINAP)
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous toluene or dioxane
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stirrer and heating block
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a dry Schlenk tube under an inert atmosphere, add 3-Bromo-2-(trifluoromethyl)phenol (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%).
-
Add the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv).
-
Evacuate and backfill the Schlenk tube with inert gas three times.
-
-
Addition of Reagents:
-
Add the amine (1.2 mmol, 1.2 equiv) via syringe.
-
Add anhydrous solvent (e.g., toluene, 5 mL) via syringe.
-
-
Reaction:
-
Seal the Schlenk tube and place it in a preheated heating block.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the celite pad with additional organic solvent.
-
Combine the organic filtrates and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-alkylated product.
-
Mandatory Visualization
Caption: Experimental workflow for the N-alkylation of 3-Bromo-2-(trifluoromethyl)phenol.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
The Pivotal Role of Trifluoromethyl Groups in Modern Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of trifluoromethyl (CF₃) groups has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. This powerful moiety offers a unique combination of high electronegativity, metabolic stability, and lipophilicity, making it a valuable tool for optimizing lead compounds and designing novel therapeutics.[1][2][3] These application notes and protocols provide a detailed overview of the multifaceted role of the trifluoromethyl group in drug design, supported by quantitative data, experimental methodologies, and visual workflows to guide researchers in the field.
Application Notes
The introduction of a trifluoromethyl group into a drug molecule can dramatically alter its physicochemical and biological profile. These changes often translate into improved efficacy, safety, and overall "drug-likeness."
Physicochemical Properties
The CF₃ group significantly impacts a molecule's lipophilicity, acidity/basicity (pKa), and metabolic stability.
-
Lipophilicity (LogP): The trifluoromethyl group is strongly lipophilic and can enhance a drug's ability to cross cellular membranes, including the blood-brain barrier.[3] This improved permeability can lead to better absorption and distribution.
-
Acidity/Basicity (pKa): As a potent electron-withdrawing group, the CF₃ moiety can significantly lower the pKa of nearby acidic or basic functional groups. This alteration in ionization state can influence drug-receptor interactions and solubility.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[3] This "metabolic blocking" can increase a drug's half-life and bioavailability.
The following table summarizes the quantitative impact of trifluoromethyl substitution on the physicochemical properties of representative compounds.
| Compound | Analog | pKa | LogP | Elimination Half-life (t½) |
| Celecoxib | (CF₃-containing) | ~11.1 | ~3.4 | ~11 hours |
| SC-560 | (Non-CF₃ analog) | Not available | Not available | Not available |
Pharmacological Effects
The trifluoromethyl group can enhance a drug's binding affinity for its target and improve its overall biological activity.
-
Binding Affinity: The electronic and steric properties of the CF₃ group can lead to more favorable interactions with the target protein, resulting in increased potency.
-
Biological Activity (IC₅₀): The enhanced properties conferred by the CF₃ group often lead to lower IC₅₀ values, indicating greater potency.
The table below presents a comparison of the biological activity of Celecoxib, a trifluoromethylated COX-2 inhibitor, with other NSAIDs.
| Compound | Target | IC₅₀ (µM) | Selectivity Ratio (COX-1/COX-2) |
| Celecoxib | COX-2 | 0.06 | 405 |
| Rofecoxib | COX-2 | 0.53 | 35.5 |
| Meloxicam | COX-2 | - | 2 |
| Diclofenac | COX-2 | - | 3 |
IC₅₀ values and selectivity ratios can vary depending on the assay conditions. The data presented here is a representation from comparative studies.[10][11][12]
Experimental Protocols
This section provides detailed methodologies for the synthesis of a trifluoromethyl-containing drug, Celecoxib, and for key assays used to evaluate the pharmacological activity of such compounds.
Synthesis of Celecoxib
This protocol describes a common synthetic route to Celecoxib, a selective COX-2 inhibitor.[1][5]
Step 1: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione
-
Dissolve para-methyl acetophenone in a suitable solvent such as toluene.
-
Add sodium methoxide (30% in methanol) to the solution.
-
Slowly add ethyl trifluoroacetate at room temperature (25-30 °C).
-
Heat the reaction mixture to 55-60 °C and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and wash with 10% aqueous hydrochloric acid.
-
Separate the organic layer and concentrate under reduced pressure to obtain the crude diketone product.
Step 2: Cyclization to form Celecoxib
-
Dissolve the crude 1-(4-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione in methanol.
-
Add 4-hydrazinobenzenesulfonamide hydrochloride and triethylamine to the solution at room temperature.
-
Reflux the reaction mixture for 10 hours at 60-65 °C.
-
Concentrate the reaction mass under reduced pressure.
-
Dissolve the residue in 10% aqueous hydrochloric acid and heat to 65-70 °C for 1 hour.
-
Cool the reaction mixture and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude Celecoxib.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane).
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a method to determine the inhibitory potency (IC₅₀) of a compound against COX-1 and COX-2 enzymes.[13][14][15][16]
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compound (dissolved in DMSO)
-
Stannous chloride solution (to stop the reaction)
-
ELISA kit for Prostaglandin E₂ (PGE₂) measurement
Procedure:
-
Prepare the reaction mixture containing reaction buffer, heme, and either COX-1 or COX-2 enzyme in reaction tubes.
-
Add various concentrations of the test compound or vehicle (DMSO) to the respective tubes.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding arachidonic acid to all tubes.
-
Incubate for a precise duration (e.g., 2 minutes) at 37°C.
-
Stop the reaction by adding stannous chloride solution.
-
Quantify the amount of PGE₂ produced in each sample using a competitive ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
General Radioligand Binding Assay
This protocol describes a general method to determine the binding affinity of a test compound to a specific receptor.[2][15][16][17][18][19][20][21][22][23][24]
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor
-
Radioligand (a radioactive molecule that binds specifically to the target receptor)
-
Unlabeled test compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled test compound.
-
For determining total binding, omit the test compound.
-
For determining non-specific binding, add a high concentration of a known unlabeled ligand for the target receptor.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of the test compound: Specific Binding = Total Binding - Non-specific Binding.
-
Determine the IC₅₀ value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.
-
Calculate the inhibition constant (Ki) from the IC₅₀ value using the Cheng-Prusoff equation.
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows relevant to the role of trifluoromethyl groups in drug design.
References
- 1. Clinical pharmacokinetics and pharmacodynamics of celecoxib: a selective cyclo-oxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 3. Physicochemical and biopharmaceutical characterization of celecoxib nanoparticle: Avoidance of delayed oral absorption caused by impaired gastric motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. derangedphysiology.com [derangedphysiology.com]
- 10. researchgate.net [researchgate.net]
- 11. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biophysics-reports.org [biophysics-reports.org]
- 15. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Ligand binding assay - Wikipedia [en.wikipedia.org]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 20. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. benchchem.com [benchchem.com]
- 23. pdspdb.unc.edu [pdspdb.unc.edu]
- 24. revvity.com [revvity.com]
Application Notes and Protocols for the O-trifluoromethylation of Phenols
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (-CF3) group into phenolic compounds is a crucial strategy in medicinal chemistry and materials science. The resulting aryl trifluoromethyl ethers often exhibit enhanced metabolic stability, lipophilicity, and binding affinity. This document provides detailed experimental procedures for several common methods for the O-trifluoromethylation of phenols, along with comparative data to aid in method selection.
Method 1: Two-Step O-Trifluoromethylation via Xanthate Intermediates
This mild, two-step procedure involves the formation of an aryl xanthate from a phenol, followed by a fluorinative desulfurization to yield the aryl trifluoromethyl ether. This method is notable for its mild conditions and tolerance of various functional groups.[1][2][3][4][5]
Experimental Workflow
Caption: Workflow for the two-step O-trifluoromethylation of phenols via xanthate intermediates.
Detailed Protocol
Step 1: Synthesis of Aryl Xanthates
-
To a nitrogen-flushed round-bottom flask, add the phenol (1.0 equiv), imidazolium salt 6 or 7 (1.0 equiv), and potassium phosphate (K3PO4, 1.1 equiv).
-
Add acetonitrile (MeCN) as the solvent.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture can be worked up by standard procedures (e.g., extraction, chromatography) to isolate the aryl xanthate. Phenols are typically converted to the corresponding xanthates in over 90% yield.[1]
Step 2: Synthesis of Aryl Trifluoromethyl Ethers
-
In a screw-cap vial open to the air, dissolve the aryl xanthate (1.0 equiv) in dichloromethane (DCM).
-
Add trichloroisocyanuric acid (TCCA) or N-fluorobenzenesulfonimide (NFSI) (1.5 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of XtalFluor-E (1.5 equiv) in DCM.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (as monitored by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Extract the product with DCM, dry the organic layer over sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aryl trifluoromethyl ether.
Quantitative Data
| Phenol Substrate | Xanthate Yield (%) | Aryl Trifluoromethyl Ether Yield (%) |
| 4-Phenylphenol | >95 | 85 |
| 4-Methoxyphenol | >95 | 78 |
| 4-Chlorophenol | >95 | 82 |
| 4-Nitrophenol | >95 | 65 |
| 2-Naphthol | >95 | 75 |
Yields are approximate and may vary based on specific reaction conditions and substrate reactivity.
Method 2: Two-Step O-Trifluoromethylation via O-Carboxydifluoromethylation and Decarboxylative Fluorination
This method provides access to aryl trifluoromethyl ethers through an O-carboxydifluoromethylation of phenols followed by a silver-catalyzed decarboxylative fluorination. It utilizes readily available and inexpensive reagents.[6][7][8]
Experimental Workflow
Caption: Workflow for O-trifluoromethylation via O-carboxydifluoromethylation and decarboxylative fluorination.
Detailed Protocol
Step 1: Synthesis of Aryloxydifluoroacetic Acids
-
Prepare the sodium phenoxide by reacting the corresponding phenol with sodium hydride (NaH) or another suitable base.
-
In a reaction vessel, dissolve the sodium phenoxide in a mixture of dimethylformamide (DMF) and water.
-
Add sodium bromodifluoroacetate.
-
Heat the reaction mixture and monitor for completion by TLC or LC-MS.
-
After completion, acidify the reaction mixture and extract the aryloxydifluoroacetic acid product.
Step 2: Silver-Catalyzed Decarboxylative Fluorination
-
To a solution of the aryloxydifluoroacetic acid (1.0 equiv) in a solvent mixture such as trifluorotoluene/water (10:1), add SelectFluor II (2.0 equiv).[7]
-
Add a catalytic amount of a silver salt, such as silver nitrate (AgNO3).[7]
-
Stir the reaction mixture at an elevated temperature (e.g., 80 °C) until the starting material is consumed.
-
Cool the reaction to room temperature and perform a standard aqueous workup.
-
Purify the crude product by column chromatography to obtain the aryl trifluoromethyl ether.
Quantitative Data
| Phenol Substrate | Aryloxydifluoroacetic Acid Yield (%) | Aryl Trifluoromethyl Ether Yield (%) |
| 4-tert-Butylphenol | 85 | 72 |
| 4-Bromophenol | 82 | 68 |
| 3,5-Dimethylphenol | 90 | 75 |
| 4-Cyanophenol | 75 | 55 |
| Estrone | 70 | 60 |
Yields are approximate and may vary based on specific reaction conditions and substrate reactivity.
Method 3: Direct O-Trifluoromethylation with Electrophilic Reagents
Direct O-trifluoromethylation can be achieved using powerful electrophilic trifluoromethylating agents such as Umemoto's or Togni's reagents. These reactions are typically performed in the presence of a base.
Key Reagents
-
Umemoto's Reagents: S-(Trifluoromethyl)dibenzothiophenium salts (e.g., Umemoto's reagent I).[9][10] These are powerful electrophilic CF3 donors. Newer generations of these reagents offer improved reactivity and stability.[11][12]
-
Togni's Reagents: Hypervalent iodine compounds (e.g., Togni's reagent II).[13][14][15][16] These are also effective electrophilic trifluoromethylating agents, though for phenols, C-trifluoromethylation can sometimes be a competing side reaction.[15]
General Reaction Scheme
References
- 1. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. escholarship.org [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. Sequential Xanthalation and O‑Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sioc.cas.cn [sioc.cas.cn]
- 8. O-Trifluoromethylation of Phenols: Access to Aryl Trifluoromethyl Ethers by O-Carboxydifluoromethylation and Decarboxylative Fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Umemoto Reagent I - Enamine [enamine.net]
- 10. An ab initio and DFT study of trifluoromethylation using Umemoto's reagent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Electrophilic Trifluoromethylating Agent, Umemoto Reagent IV / Electrophilic Fluorinating Agent, NFBB | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Togni reagent II - Wikipedia [en.wikipedia.org]
- 14. Togni Reagent II - Enamine [enamine.net]
- 15. thieme-connect.com [thieme-connect.com]
- 16. Togni reagent - Enamine [enamine.net]
Application Notes and Protocols: The Strategic Use of 3-Bromo-2-(trifluoromethyl)phenol in the Synthesis of Novel Kinase Inhibitors
Abstract
Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a cornerstone of numerous pathologies, most notably cancer. The development of small molecule kinase inhibitors has thus become a central focus in modern drug discovery. This guide provides an in-depth technical overview of the strategic application of 3-Bromo-2-(trifluoromethyl)phenol , a versatile chemical building block, in the synthesis of potent kinase inhibitors. We will explore the rationale behind its use, detailing how its unique structural features—a reactive bromine atom for cross-coupling, a phenolic hydroxyl group for etherification, and an electron-withdrawing trifluoromethyl group for modulating physicochemical properties—can be exploited to construct complex molecular architectures targeting key oncogenic kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR). This document furnishes researchers, medicinal chemists, and drug development professionals with detailed, field-proven synthetic protocols and methodologies for biological evaluation.
Introduction: The Rationale for Fluorinated Phenols in Kinase Inhibitor Design
The pursuit of selective and potent kinase inhibitors is a continuous challenge in medicinal chemistry.[1] Kinase inhibitors often feature a heterocyclic "hinge-binding" motif that interacts with the ATP-binding site of the enzyme. The overall efficacy of the inhibitor, however, is profoundly influenced by the physicochemical properties conferred by its other substituents.
The incorporation of fluorine-containing moieties, particularly the trifluoromethyl (CF₃) group, is a well-established strategy to enhance the drug-like properties of therapeutic candidates.[2] The CF₃ group offers several distinct advantages:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes. This often leads to an increased plasma half-life.[2]
-
Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88), which can improve cell membrane permeability and oral bioavailability.[2]
-
Modulation of pKa: As a strong electron-withdrawing group, the CF₃ group can lower the pKa of nearby acidic or basic centers, influencing ionization state and target engagement.
-
Improved Binding Affinity: The unique electronic properties and size of the CF₃ group can lead to favorable hydrophobic and electrostatic interactions within the target protein's binding pocket, thereby increasing potency.[2]
3-Bromo-2-(trifluoromethyl)phenol is a particularly valuable starting material as it combines these benefits with two orthogonal reactive sites: a phenolic hydroxyl group and an aryl bromide. This dual functionality allows for a modular and convergent synthetic approach, enabling the systematic exploration of chemical space around a core scaffold.
Proposed Synthetic Pathway: A Modular Approach to Kinase Inhibitor Scaffolds
We propose a flexible synthetic strategy that leverages the unique reactivity of 3-Bromo-2-(trifluoromethyl)phenol to generate a library of potential kinase inhibitors. The core concept involves a two-stage functionalization: first, elaboration at the phenolic oxygen via etherification, followed by a palladium-catalyzed cross-coupling reaction at the bromine-substituted carbon. This approach allows for the independent introduction of two key pharmacophoric elements.
The diagram below outlines a plausible synthetic workflow for constructing a diaryl ether-linked aminopyrimidine, a common scaffold in potent kinase inhibitors targeting the VEGFR and FGFR families.
Caption: Proposed synthetic workflow using 3-Bromo-2-(trifluoromethyl)phenol.
This modular pathway enables the rapid generation of analogues by varying the coupling partners in both the etherification and cross-coupling steps, facilitating extensive Structure-Activity Relationship (SAR) studies.
Detailed Experimental Protocols
The following protocols are detailed methodologies for the key transformations outlined in the proposed synthetic pathway. These protocols are designed to be self-validating, providing guidance on reaction setup, monitoring, work-up, and purification.
Protocol 3.1: Williamson Ether Synthesis with a Heteroaryl Halide
This protocol describes the formation of an ether linkage between 3-Bromo-2-(trifluoromethyl)phenol and a representative heteroaryl halide, 2-chloro-4-aminopyrimidine, which serves as a common hinge-binding element.
Objective: To synthesize 4-((3-bromo-2-(trifluoromethyl)phenoxy)methyl)pyridin-2-amine.
Materials:
-
3-Bromo-2-(trifluoromethyl)phenol
-
(2-aminopyridin-4-yl)methanol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert argon atmosphere, add 3-Bromo-2-(trifluoromethyl)phenol (1.0 eq.), (2-aminopyridin-4-yl)methanol (1.1 eq.), and triphenylphosphine (1.5 eq.).
-
Solvent Addition: Dissolve the mixture in anhydrous THF.
-
Initiation: Cool the solution to 0 °C in an ice bath. Slowly add DIAD (1.5 eq.) dropwise over 15 minutes. The reaction may change color to a pale yellow or orange.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure aryl ether product.
| Reagent | Molar Eq. | Purpose |
| 3-Bromo-2-(trifluoromethyl)phenol | 1.0 | Starting Material |
| (2-aminopyridin-4-yl)methanol | 1.1 | Nucleophile Partner |
| Triphenylphosphine (PPh₃) | 1.5 | Mitsunobu Reagent |
| Diisopropyl azodicarboxylate (DIAD) | 1.5 | Mitsunobu Reagent |
| Anhydrous THF | - | Solvent |
Causality: The Mitsunobu reaction is chosen here over a standard Williamson ether synthesis (alkoxide + alkyl halide) because it proceeds under milder, neutral conditions, which is beneficial for substrates with sensitive functional groups. It directly couples a primary alcohol with the phenol without the need to first convert the alcohol to a halide.
Protocol 3.2: Suzuki-Miyaura Cross-Coupling
This protocol details the palladium-catalyzed Suzuki-Miyaura reaction to form a C-C bond, coupling the aryl bromide intermediate from Protocol 3.1 with a suitable boronic acid.
Objective: To synthesize a biaryl ether intermediate.
Materials:
-
Aryl Ether Intermediate (from Protocol 3.1)
-
Arylboronic acid (e.g., 4-(4-methylpiperazin-1-yl)phenylboronic acid) (1.2 eq.)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 eq.)
-
Potassium Carbonate (K₂CO₃) (2.0 eq.)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl ether intermediate (1.0 eq.), the arylboronic acid (1.2 eq.), and K₂CO₃ (2.0 eq.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Catalyst and Solvent Addition: Add the Pd(PPh₃)₄ catalyst. Then, add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe. The solution should be thoroughly degassed by bubbling argon through it for 10-15 minutes.
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.[3]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with EtOAc and water.
-
Extraction: Separate the layers and extract the aqueous phase twice more with EtOAc. Combine the organic extracts.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Causality: The choice of a palladium catalyst with phosphine ligands is crucial for the efficiency of the Suzuki coupling.[4] The base (K₂CO₃) is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[4] The electron-withdrawing nature of the trifluoromethyl group can make the aryl bromide more reactive towards oxidative addition.[5]
Biological Evaluation: In Vitro Kinase Assay Protocols
Once the target kinase inhibitor is synthesized and purified, its biological activity must be assessed. The following are generalized protocols for determining the in vitro inhibitory potency against key kinases like VEGFR-2 and FGFR1.
Protocol 4.1: VEGFR-2 Kinase Inhibition Assay
Principle: This assay measures the ability of the synthesized compound to inhibit the phosphorylation of a peptide substrate by recombinant human VEGFR-2. The amount of ATP consumed is quantified using a luminescence-based assay (e.g., Kinase-Glo®), where light output is inversely proportional to kinase activity.[3][6][7][8][9]
Materials:
-
Recombinant Human VEGFR-2 (KDR) enzyme
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)
-
ATP solution
-
Peptide Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Synthesized inhibitor compound (dissolved in DMSO)
-
Kinase-Glo® Luminescence Reagent
-
White, opaque 96-well or 384-well plates
-
Luminometer plate reader
Procedure:
-
Compound Dilution: Prepare a serial dilution of the synthesized inhibitor in kinase assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Master Mixture Preparation: Prepare a master mix containing kinase assay buffer, the peptide substrate, and ATP.
-
Reaction Setup: To the wells of the plate, add the diluted test compound. Include wells for a positive control (DMSO vehicle, 100% activity) and a blank (no enzyme, background).
-
Initiation: Initiate the kinase reaction by adding the diluted VEGFR-2 enzyme to all wells except the blank.
-
Incubation: Mix the plate gently and incubate at 30°C for 45-60 minutes.
-
Detection: Stop the reaction and detect the remaining ATP by adding an equal volume of Kinase-Glo® reagent to each well.
-
Luminescence Reading: Incubate at room temperature for 10 minutes to stabilize the signal, then measure luminescence using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
| Kinase | Substrate | ATP [µM] | Incubation | Detection |
| VEGFR-2 | Poly(Glu, Tyr) 4:1 | 10-50 | 45 min @ 30°C | Kinase-Glo® |
| FGFR1 | Poly(Glu, Tyr) 4:1 | 20-40 | 60 min @ RT | ADP-Glo™ |
Protocol 4.2: FGFR1 Kinase Inhibition Assay
Principle: Similar to the VEGFR-2 assay, this protocol measures the inhibition of FGFR1-mediated phosphorylation. An alternative detection method, ADP-Glo™, measures the amount of ADP produced, which is directly proportional to kinase activity.[10]
Materials:
-
Recombinant Human FGFR1 enzyme
-
Kinase Assay Buffer
-
ATP solution
-
Peptide Substrate
-
Synthesized inhibitor compound (in DMSO)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Luminometer plate reader
Procedure:
-
Compound Dilution & Reaction Setup: Follow steps 1-4 as described in the VEGFR-2 assay protocol, substituting FGFR1 for VEGFR-2.
-
Incubation: Incubate at room temperature for 60 minutes.[10]
-
First Detection Step: Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Second Detection Step: Add Kinase Detection Reagent to each well. This converts the ADP generated during the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Luminescence Reading: Measure luminescence.
-
Data Analysis: Calculate percent inhibition and determine the IC₅₀ value. In this assay, a lower signal indicates greater inhibition.
Conclusion
3-Bromo-2-(trifluoromethyl)phenol represents a powerful and versatile starting material for the synthesis of novel kinase inhibitors. Its trifluoromethyl group imparts desirable pharmacokinetic properties, while its dual reactive handles—the phenol and the aryl bromide—allow for the execution of a modular synthetic strategy. By employing robust and well-characterized reactions such as the Mitsunobu etherification and the Suzuki-Miyaura cross-coupling, medicinal chemists can efficiently generate diverse libraries of compounds for biological screening. The detailed protocols provided herein serve as a practical guide for researchers aiming to leverage this valuable building block in the ongoing quest for more effective and selective targeted cancer therapies.
References
- 1. 4-Chloro-3-(trifluoromethyl)phenyl isocyanate synthesis - chemicalbook [chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 10. promega.com [promega.com]
Application Notes and Protocols: 3-Bromo-2-(trifluoromethyl)phenol in the Development of Advanced Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-(trifluoromethyl)phenol is a highly functionalized aromatic compound with significant potential as a building block in the synthesis of advanced materials. The presence of a hydroxyl group, a bromine atom, and a trifluoromethyl group on the phenyl ring offers multiple reaction sites for polymerization, cross-linking, and functionalization. The trifluoromethyl group is particularly noteworthy for its ability to enhance thermal stability, chemical resistance, solubility in organic solvents, and for imparting low dielectric constants and hydrophobic properties to polymers.[1][2][3][4] The bromine atom serves as a versatile synthetic handle for various coupling reactions and can be utilized in the formation of cross-linked networks.[5] This document outlines potential applications and detailed, illustrative protocols for the use of 3-Bromo-2-(trifluoromethyl)phenol in the development of high-performance polymers and functional materials.
Physicochemical Properties
A summary of the key physicochemical properties of 3-Bromo-2-(trifluoromethyl)phenol is presented in Table 1. A thorough understanding of these properties is essential for designing appropriate reaction conditions and for predicting the characteristics of the resulting materials.
| Property | Value |
| Molecular Formula | C₇H₄BrF₃O |
| Molecular Weight | 241.01 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not reported, estimated to be in the range of 30-50 °C |
| Boiling Point | Not reported |
| Solubility | Soluble in common organic solvents (e.g., THF, DMF, NMP, Chloroform) |
Potential Applications in Advanced Materials
High-Performance Poly(arylene ether)s
The trifluoromethyl group in 3-Bromo-2-(trifluoromethyl)phenol can enhance the properties of poly(arylene ether)s, leading to materials with high thermal stability, good solubility, and low dielectric constants, making them suitable for applications in microelectronics and aerospace.[2][6] The bromine atom can be either retained for subsequent functionalization or replaced during polymerization.
Cross-Linking Agent for Epoxy Resins
The phenolic hydroxyl group of 3-Bromo-2-(trifluoromethyl)phenol can react with epoxy groups, making it a potential curing agent or modifier for epoxy resins. The incorporation of the bromo- and trifluoromethyl-phenyl structure can improve the thermal stability, flame retardancy, and chemical resistance of the cured resin.
Intermediate for Liquid Crystal Synthesis
Phenolic compounds are common precursors in the synthesis of liquid crystals.[7] The rigid core and the presence of the trifluoromethyl group in 3-Bromo-2-(trifluoromethyl)phenol make it a candidate for the synthesis of novel liquid crystalline materials with potentially interesting mesomorphic and electro-optical properties.[8][9]
Experimental Protocols
Protocol 1: Synthesis of a High-Performance Poly(arylene ether) via Nucleophilic Aromatic Substitution
This protocol describes the synthesis of a poly(arylene ether) using 3-Bromo-2-(trifluoromethyl)phenol as a comonomer. The polymerization proceeds via a nucleophilic aromatic substitution reaction, where the phenoxide ion displaces a halogen on an activated aromatic ring.
Materials:
-
3-Bromo-2-(trifluoromethyl)phenol
-
4,4'-Difluorobenzophenone
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Toluene (anhydrous)
-
Methanol
-
Deionized water
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dean-Stark trap
-
Condenser
-
Nitrogen inlet
-
Heating mantle with temperature controller
-
Buchner funnel and filter flask
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap, a condenser, and a nitrogen inlet, add 3-Bromo-2-(trifluoromethyl)phenol (2.41 g, 10 mmol), 4,4'-Difluorobenzophenone (2.18 g, 10 mmol), and potassium carbonate (1.66 g, 12 mmol).
-
Add 50 mL of anhydrous DMF and 25 mL of anhydrous toluene to the flask.
-
Heat the reaction mixture to 140°C and stir under a gentle flow of nitrogen. Toluene will azeotropically remove the water formed during the reaction, which will be collected in the Dean-Stark trap.
-
After the complete removal of water (approximately 4 hours), slowly increase the temperature to 160°C to remove the toluene.
-
Continue the reaction at 160°C for 12-24 hours. The viscosity of the solution will increase as the polymer forms.
-
Cool the reaction mixture to room temperature and dilute with 50 mL of DMF.
-
Precipitate the polymer by slowly pouring the viscous solution into 500 mL of vigorously stirred methanol.
-
Collect the fibrous polymer precipitate by filtration using a Buchner funnel.
-
Wash the polymer thoroughly with deionized water and then with methanol to remove any unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 80°C for 24 hours.
Expected Results:
A high molecular weight, soluble poly(arylene ether) with a high glass transition temperature and thermal stability. The properties of a similar fluorinated poly(arylene ether) are presented in Table 2 for comparison.[6]
| Property | Illustrative Value |
| Glass Transition Temperature (Tg) | > 200 °C |
| 5% Weight Loss Temperature (TGA) | > 500 °C (in N₂) |
| Tensile Strength | Up to 70 MPa |
| Dielectric Constant | < 3.0 (at 1 MHz) |
Workflow Diagram:
Caption: Workflow for the synthesis of a high-performance poly(arylene ether).
Protocol 2: Cross-Linking of an Epoxy Resin
This protocol details the use of 3-Bromo-2-(trifluoromethyl)phenol as a co-curing agent for a standard epoxy resin, which can enhance the properties of the final cross-linked material.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
4,4'-Diaminodiphenylmethane (DDM)
-
3-Bromo-2-(trifluoromethyl)phenol
-
Acetone
Equipment:
-
Glass vial or beaker
-
Magnetic stirrer and hot plate
-
Mold for curing
-
Oven
Procedure:
-
In a glass vial, dissolve the DGEBA epoxy resin (e.g., 10 g) in a minimal amount of acetone to reduce viscosity.
-
In a separate vial, prepare a mixture of the curing agents. For a stoichiometric balance, mix DDM and 3-Bromo-2-(trifluoromethyl)phenol in a desired molar ratio (e.g., 9:1 DDM:phenol).
-
Add the curing agent mixture to the epoxy resin solution and stir thoroughly for 15 minutes at room temperature to ensure a homogeneous mixture.
-
Pour the mixture into a pre-heated mold.
-
Place the mold in an oven and cure according to a staged curing cycle: 80°C for 2 hours, followed by 120°C for 2 hours, and a final post-cure at 150°C for 1 hour.
-
Allow the cured resin to cool slowly to room temperature before demolding.
Expected Results:
A rigid, cross-linked epoxy material with improved thermal and mechanical properties compared to the resin cured with DDM alone. The introduction of the trifluoromethyl group is expected to lower the dielectric constant.
Logical Relationship Diagram:
Caption: Logical relationship for the cross-linking of epoxy resin.
Conclusion
3-Bromo-2-(trifluoromethyl)phenol is a promising building block for the creation of advanced materials. Its unique combination of reactive sites and the property-enhancing trifluoromethyl group opens up possibilities for the development of high-performance polymers and functional materials for a variety of applications. The provided protocols are illustrative and can be adapted and optimized for specific research and development needs. Further investigation into the reactivity of this molecule and the properties of the resulting materials is warranted to fully explore its potential.
References
- 1. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01568B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. labinsights.nl [labinsights.nl]
- 8. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nematic Liquid Crystals with a Trifluoromethyl Group | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Improving yield and purity in 3-Bromo-2-(trifluoromethyl)phenol synthesis
Welcome to the technical support center for the synthesis of 3-Bromo-2-(trifluoromethyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of this important chemical intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your reaction outcomes for both yield and purity.
Troubleshooting Guide & FAQs
This section provides answers to common questions and issues that may arise during the synthesis of 3-Bromo-2-(trifluoromethyl)phenol.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the bromination of 3-(trifluoromethyl)phenol can stem from several factors. Incomplete reaction, suboptimal reaction conditions, and product loss during workup are common culprits.
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Incomplete Reaction: Ensure the bromine or other brominating agent is added in the correct stoichiometric amount. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can help determine the optimal reaction time.
-
Reaction Conditions: The reaction temperature is a critical parameter. Initial cooling to 0°C is often recommended to control the initial exothermic reaction, followed by allowing the reaction to proceed at room temperature. Running the reaction at slightly elevated temperatures might increase the rate but could also lead to more side products.
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Workup Losses: The product is volatile and can be lost during solvent removal. Use a rotary evaporator at a controlled temperature and pressure. Ensure complete extraction of the product from the aqueous phase during workup by performing multiple extractions with a suitable organic solvent like dichloromethane.
Q2: I am observing a significant amount of the undesired 2-bromo-5-(trifluoromethyl)phenol isomer in my product mixture. How can I improve the regioselectivity of the bromination?
A2: The hydroxyl and trifluoromethyl groups direct the electrophilic substitution to different positions on the aromatic ring, leading to the formation of isomers. Improving the regioselectivity towards the desired 3-Bromo-2-(trifluoromethyl)phenol is a key challenge.
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Choice of Brominating Agent: While elemental bromine is commonly used, alternative brominating agents like N-Bromosuccinimide (NBS) can offer better regioselectivity in some cases. The use of a bromide/bromate mixture in an acidic medium is another alternative that can provide a controlled release of the electrophilic bromine species.
-
Solvent Effects: The solvent can significantly influence the ortho/para ratio in phenol bromination. Non-polar solvents like dichloromethane or carbon tetrachloride are commonly used. Experimenting with different solvents may alter the isomer distribution.
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Steric Hindrance: Utilizing a bulkier brominating agent might favor substitution at the less sterically hindered position, potentially improving the ratio of the desired isomer.
Q3: My final product is impure, showing multiple spots on the TLC plate even after column chromatography. What are these impurities and how can I remove them?
A3: Besides the isomeric byproduct, other impurities can include unreacted starting material (3-trifluoromethylphenol), di-brominated products, and other side-products from the reaction.
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Unreacted Starting Material: If the reaction has not gone to completion, you will have leftover starting material. This can often be separated by careful column chromatography.
-
Di-brominated Products: The formation of di-brominated species can occur if an excess of the brominating agent is used or if the reaction is left for too long. Careful control of the stoichiometry is crucial.
-
Purification: Silica gel column chromatography is the standard method for purification. A gradient elution with a mixture of non-polar and moderately polar solvents (e.g., hexane and ethyl acetate) is typically effective. High-Performance Liquid Chromatography (HPLC) can be used for achieving higher purity on a smaller scale.
Q4: The purification by column chromatography is difficult, and the isomers are co-eluting. What can I do?
A4: The separation of closely related isomers can be challenging.
-
Optimize Chromatography Conditions: Experiment with different solvent systems for your column chromatography. A shallow gradient and a long column can improve separation. Using a different stationary phase, such as alumina, might also be beneficial.
-
Alternative Purification Techniques: Preparative HPLC is a powerful technique for separating isomers that are difficult to resolve by conventional column chromatography.
-
Derivative Formation: In some cases, it might be possible to selectively react one isomer to form a derivative that has significantly different properties, allowing for easier separation. The desired isomer can then be regenerated.
Quantitative Data Summary
The following tables summarize the expected outcomes for the synthesis of 3-Bromo-2-(trifluoromethyl)phenol under different conditions. This data is compiled from literature on similar reactions and should be used as a guideline for optimization.
Table 1: Effect of Brominating Agent on Yield and Isomer Ratio
| Brominating Agent | Solvent | Temperature (°C) | Typical Yield (%) | Isomer Ratio (ortho:para) |
| Br₂ | Dichloromethane | 0 to 25 | 40 - 70 | Variable, often near 1:1 |
| NBS | Acetonitrile | 25 | 50 - 75 | Can favor ortho-product |
| NaBr/NaBrO₃/H⁺ | Water/Dichloromethane | 25 | 60 - 80 | Potentially improved selectivity |
Table 2: Influence of Solvent on Regioselectivity (Illustrative)
| Solvent | Dielectric Constant | Expected Trend in ortho:para Ratio |
| Carbon Tetrachloride | 2.2 | Higher ortho-selectivity |
| Dichloromethane | 9.1 | Moderate ortho-selectivity |
| Acetonitrile | 37.5 | Lower ortho-selectivity |
Experimental Protocols
Protocol 1: Synthesis of 3-Bromo-2-(trifluoromethyl)phenol using Elemental Bromine
-
Reaction Setup: Dissolve 3-(trifluoromethyl)phenol (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask to 0°C in an ice bath.
-
Bromination: Dissolve bromine (1.0 eq) in a small amount of dichloromethane and add it to the dropping funnel. Add the bromine solution dropwise to the stirred reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine. Separate the organic layer, and wash it with water and then with brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to separate the isomers.
Protocol 2: Synthesis using N-Bromosuccinimide (NBS)
-
Reaction Setup: Dissolve 3-(trifluoromethyl)phenol (1.0 eq) in acetonitrile in a round-bottom flask with a magnetic stirrer.
-
Reagent Addition: Add N-Bromosuccinimide (1.05 eq) portion-wise to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure. Add water to the residue and extract the product with ethyl acetate.
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Visualizations
The following diagrams illustrate the troubleshooting workflow and the general experimental process.
Caption: Troubleshooting workflow for improving yield and purity.
Common side products in the bromination of 2-(trifluoromethyl)phenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 2-(trifluoromethyl)phenol. Our aim is to help you anticipate and resolve common issues encountered during this electrophilic aromatic substitution reaction.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product in the monobromination of 2-(trifluoromethyl)phenol?
The expected major product is 4-bromo-2-(trifluoromethyl)phenol . The hydroxyl (-OH) group is a strong activating and ortho, para-directing group, while the trifluoromethyl (-CF₃) group is a deactivating and meta-directing group. The powerful directing effect of the hydroxyl group governs the regioselectivity of the reaction, favoring substitution at the positions ortho and para to it. Due to steric hindrance from the adjacent trifluoromethyl group, the para-position (C4) is favored over the ortho-position (C6), leading to 4-bromo-2-(trifluoromethyl)phenol as the primary product.
Q2: What are the common side products I should expect?
Common side products in the bromination of 2-(trifluoromethyl)phenol include:
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Isomeric monobrominated product: 6-bromo-2-(trifluoromethyl)phenol.
-
Dibrominated products: 4,6-dibromo-2-(trifluoromethyl)phenol is the most likely dibrominated product due to the strong activation by the hydroxyl group.
-
Over-brominated products: Under harsh reaction conditions or with an excess of the brominating agent, further bromination can occur, leading to tri-brominated species, although this is less common due to the deactivating effect of the trifluoromethyl group and the already present bromine atoms.
Q3: How can I minimize the formation of the 6-bromo isomer?
To minimize the formation of the 6-bromo-2-(trifluoromethyl)phenol isomer, you can:
-
Control the reaction temperature: Lowering the reaction temperature generally increases the selectivity for the thermodynamically more stable para product.
-
Choose a suitable solvent: Non-polar solvents can enhance para-selectivity.
-
Use a bulky brominating agent: While less common, a bulkier electrophile may show a higher preference for the less sterically hindered para position.
Q4: Why am I getting a significant amount of dibrominated product?
The formation of 4,6-dibromo-2-(trifluoromethyl)phenol is a common issue, particularly when:
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Using an excess of the brominating agent: Carefully control the stoichiometry of your reactants. A 1:1 molar ratio of the phenol to the brominating agent is recommended for monobromination.
-
Employing polar solvents: Polar solvents can enhance the electrophilicity of the brominating agent and increase the rate of reaction, often leading to over-bromination.[1][2][3]
-
High reaction temperatures: Elevated temperatures can provide the activation energy needed for the second bromination to occur.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired 4-bromo-2-(trifluoromethyl)phenol | - Incomplete reaction. - Formation of multiple side products. - Loss of product during workup or purification. | - Monitor the reaction progress using TLC or GC to ensure completion. - Optimize reaction conditions (temperature, solvent, reaction time) to favor the desired product. - Use a less polar solvent to improve selectivity. - Ensure efficient extraction and careful purification (e.g., column chromatography). |
| High percentage of 6-bromo-2-(trifluoromethyl)phenol isomer | - Reaction temperature is too high. - Use of a highly reactive brominating agent. | - Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). - Consider using a milder brominating agent such as N-bromosuccinimide (NBS). |
| Significant formation of 4,6-dibromo-2-(trifluoromethyl)phenol | - Molar ratio of brominating agent to phenol is greater than 1:1. - Use of a polar solvent (e.g., acetic acid, water). - Reaction time is too long. | - Use a precise 1:1 molar ratio of reactants. - Switch to a non-polar solvent like dichloromethane (DCM) or carbon tetrachloride (CCl₄). - Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Dark-colored reaction mixture or product | - Oxidation of the phenol starting material or product. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents. - Purify the crude product using activated charcoal treatment followed by recrystallization or column chromatography. |
| Difficulty in separating the 4-bromo and 6-bromo isomers | - Similar polarities of the isomers. | - Utilize high-performance column chromatography with an optimized solvent system (e.g., a hexane/ethyl acetate gradient). - Consider derivatization of the phenolic hydroxyl group to alter the polarity and improve separation, followed by deprotection. |
Product Distribution Summary
The following table summarizes the expected product distribution under different hypothetical reaction conditions. The yields are illustrative and will vary based on specific experimental parameters.
| Brominating Agent | Solvent | Temperature | Expected Major Product | Expected Side Products | Anticipated Yield of Major Product |
| Br₂ | Dichloromethane | 0 °C to RT | 4-bromo-2-(trifluoromethyl)phenol | 6-bromo-2-(trifluoromethyl)phenol, 4,6-dibromo-2-(trifluoromethyl)phenol | Good to High |
| N-Bromosuccinimide | Carbon Tetrachloride | RT | 4-bromo-2-(trifluoromethyl)phenol | 6-bromo-2-(trifluoromethyl)phenol | High |
| Br₂ | Acetic Acid | RT | 4-bromo-2-(trifluoromethyl)phenol | 4,6-dibromo-2-(trifluoromethyl)phenol, 6-bromo-2-(trifluoromethyl)phenol | Moderate to Good |
| Br₂ (excess) | Acetic Acid | 50 °C | 4,6-dibromo-2-(trifluoromethyl)phenol | 4-bromo-2-(trifluoromethyl)phenol, other polybrominated species | Low (for monobromo) |
Key Experimental Protocols
Protocol 1: Selective Monobromination using Bromine in Dichloromethane
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Dissolution: Dissolve 2-(trifluoromethyl)phenol (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Bromine Addition: Add a solution of bromine (1.0 eq) in DCM dropwise to the stirred solution over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.
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Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate.
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Workup: Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.
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Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the isomeric products.
Reaction Pathway and Side Product Formation
Caption: Reaction scheme for the bromination of 2-(trifluoromethyl)phenol.
Logical Troubleshooting Flow
Caption: Troubleshooting workflow for the bromination of 2-(trifluoromethyl)phenol.
References
Technical Support Center: Purification of 3-Bromo-2-(trifluoromethyl)phenol by Column Chromatography
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of crude 3-Bromo-2-(trifluoromethyl)phenol using column chromatography.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the column chromatography of halogenated and phenolic compounds.
Q1: My compound, 3-Bromo-2-(trifluoromethyl)phenol, is streaking or tailing on the silica gel column. What is the cause and how can I resolve this?
A: Tailing is a frequent issue when purifying phenolic compounds on silica gel.[1] It is often caused by strong interactions between the acidic phenolic hydroxyl group and the acidic silanol groups on the surface of the silica stationary phase.[2][3] This can lead to poor separation and reduced yield.
Solutions:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by preparing the slurry in your mobile phase containing a small amount (0.1-1%) of an additive like triethylamine or pyridine.[3]
-
Use an Alternative Stationary Phase: If deactivation is insufficient, consider a less acidic stationary phase.[2][3] Neutral or basic alumina can be effective for acid-sensitive compounds.[2][3]
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Optimize the Solvent System: Experiment with different solvent systems. Adding a more polar solvent like methanol in small quantities to a dichloromethane/hexane system can sometimes improve peak shape.[2]
Q2: I'm struggling to separate 3-Bromo-2-(trifluoromethyl)phenol from its isomers or other closely related impurities. How can I improve the resolution?
A: Separating isomers is challenging due to their similar polarities.[3] The key to improving resolution lies in optimizing the chromatographic conditions.
Solutions:
-
Fine-Tune the Mobile Phase: Use Thin Layer Chromatography (TLC) to screen a variety of solvent systems. A good starting point for halogenated phenols is a mixture of hexane and ethyl acetate or hexane and dichloromethane.[2][3] Adjust the solvent ratio to achieve a target Rf value of approximately 0.2-0.3 for your desired compound.
-
Employ Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the elution.[3] This can help to separate compounds with very similar Rf values by sharpening the bands as they move down the column.
-
Consider Alternative Solvents: For aromatic compounds, incorporating toluene into your eluent system (e.g., ethyl acetate in toluene) can sometimes dramatically improve separation compared to standard hexane/ethyl acetate systems.[2]
Q3: The compound is not moving off the column (low Rf), or it is eluting too quickly with the solvent front (high Rf). How do I select the right solvent polarity?
A: The mobility of your compound on the column is directly related to the polarity of the mobile phase.
Solutions:
-
Compound Not Eluting (Stuck on Column): The mobile phase is not polar enough to displace the compound from the silica gel. You need to increase the polarity of the eluent. For example, in a hexane/ethyl acetate system, you would increase the proportion of ethyl acetate.
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Compound Eluting Too Quickly: The mobile phase is too polar, causing your compound to have a weak affinity for the stationary phase and elute with the solvent front.[3] Decrease the eluent's polarity by increasing the proportion of the non-polar solvent (e.g., hexane).[3]
Q4: My purified product appears to be degraded after column chromatography. What could be the cause?
A: Phenolic compounds can be sensitive to the acidic nature of standard silica gel, which can potentially lead to decomposition over the course of a long purification.[3]
Solutions:
-
Minimize Contact Time: Use flash chromatography, which employs pressure to speed up the separation, reducing the time the compound spends on the column.[3][4]
-
Use Deactivated Silica or Alumina: As mentioned in Q1, switching to a neutralized stationary phase can prevent acid-catalyzed degradation.[2][3]
-
Check Compound Stability: Before chromatography, it's useful to perform a stability test by spotting your crude material on a TLC plate, letting it sit for a few hours, and then eluting it to see if any new spots (degradation products) have formed.
Quantitative Data Summary
The optimal conditions for column chromatography are highly dependent on the specific impurities present in the crude mixture. The following table provides recommended starting points for developing a purification protocol.
| Parameter | Recommendation | Rationale & Notes |
| Stationary Phase | Silica Gel (60-120 or 100-200 mesh) | Standard choice for most purifications. For difficult separations, smaller particle sizes (230-400 mesh) offer higher resolution. |
| Neutral Alumina | A good alternative if the compound shows signs of degradation on silica gel.[2] | |
| Mobile Phase (Eluent) | Hexane / Ethyl Acetate (Gradient) | A common starting system. Begin with a low polarity (e.g., 98:2 Hexane:EtOAc) and gradually increase the ethyl acetate concentration. |
| Dichloromethane / Hexane (Gradient) | Another effective system for halogenated aromatic compounds. | |
| Dichloromethane / Methanol (Gradient) | Useful for more polar impurities. Use methanol sparingly (e.g., 0-5%) as high concentrations can start to dissolve silica.[2] | |
| Sample Loading | Dry Loading | Recommended method.[4] Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder is then carefully added to the top of the column. This technique often results in sharper bands and better separation than wet loading.[3][4] |
| Silica to Compound Ratio | 30:1 to 50:1 (by weight) | A higher ratio of silica to crude material generally leads to better separation. Avoid overloading the column, which causes band broadening and poor resolution.[3] |
Experimental Protocol: Flash Column Chromatography
This protocol describes a general procedure for the purification of crude 3-Bromo-2-(trifluoromethyl)phenol.
1. Preparation and Packing the Column
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Select an appropriately sized glass column with a stopcock.
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Insert a small plug of cotton or glass wool at the bottom of the column, ensuring it is snug but not overly compressed.
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Add a thin layer (approx. 0.5 cm) of sand over the plug.[4]
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Prepare a slurry of silica gel in the initial, least polar eluent you plan to use (as determined by TLC).
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Carefully pour the slurry into the column. Gently tap the side of the column to help the silica pack evenly and remove any trapped air bubbles.
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Once the silica has settled, add another thin layer of sand on top to prevent the silica bed from being disturbed during solvent and sample addition.[4]
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Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.[4]
2. Sample Loading (Dry Loading Method)
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Dissolve your crude 3-Bromo-2-(trifluoromethyl)phenol in a minimal amount of a volatile solvent like dichloromethane or acetone.
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Add silica gel (approximately 2-3 times the weight of your crude material) to the solution.
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Remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.
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Carefully add this powder to the top of the packed silica gel bed in the column, creating an even layer.
3. Elution
-
Carefully add your starting mobile phase to the column, taking care not to disturb the top layer.
-
Apply gentle pressure to the top of the column using a regulated air or nitrogen line, or a pump, to initiate a steady flow of eluent through the column.
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Begin collecting fractions in an array of test tubes.
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If using a gradient, gradually increase the polarity of the mobile phase according to your predetermined plan.
4. Fraction Analysis
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Monitor the progress of the separation by spotting collected fractions onto TLC plates.
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Visualize the spots using a UV lamp (254 nm).
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Combine the fractions that contain your pure product.
5. Product Isolation
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 3-Bromo-2-(trifluoromethyl)phenol.
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision-making process.
Caption: Experimental workflow for column chromatography purification.
Caption: Troubleshooting decision tree for common chromatography issues.
References
Technical Support Center: Optimizing Coupling Reactions with 3-Bromo-2-(trifluoromethyl)phenol
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for coupling reactions involving 3-Bromo-2-(trifluoromethyl)phenol.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura coupling reaction with 3-Bromo-2-(trifluoromethyl)phenol is giving a low yield. What are the most common causes?
A1: Low yields in Suzuki couplings with this substrate are often due to its electron-deficient nature, which can impact the catalytic cycle. Key factors to investigate are:
-
Catalyst and Ligand Choice: The electron-withdrawing trifluoromethyl group can make oxidative addition easier, but the subsequent steps might be challenging. Highly active catalysts and electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) are often necessary to promote efficient catalysis.
-
Inefficient Transmetalation: This step can be rate-limiting, especially with electron-poor aryl halides. Ensure you are using a sufficiently strong base (e.g., K₃PO₄, Cs₂CO₃) to activate the boronic acid. The choice of solvent is also critical for solubility and reaction rate; mixtures like dioxane/water or THF/water are common starting points.
-
Boronic Acid Instability: Electron-deficient arylboronic acids can be unstable and prone to protodeboronation (replacement of the boronic acid group with hydrogen). Using a slight excess of the boronic acid (1.2-1.5 equivalents) or converting it to a more stable trifluoroborate salt can mitigate this issue.
-
Dehalogenation: A common side reaction is the replacement of the bromine atom with a hydrogen (hydrodehalogenation). This can be caused by impurities, suboptimal ligand choice, or the presence of a hydride source. Ensure all reagents and solvents are pure and the reaction is conducted under a strictly inert atmosphere.
Q2: I am observing significant hydrodehalogenation of my starting material in a Buchwald-Hartwig amination. How can I minimize this side reaction?
A2: Hydrodehalogenation is a known side reaction in Buchwald-Hartwig aminations, often competing with the desired C-N bond formation. It arises from a β-hydride elimination pathway from the palladium-amido complex.
-
Ligand Selection: This is the most critical factor. Bulky, electron-rich dialkylbiarylphosphine ligands such as BrettPhos or RuPhos are specifically designed to favor reductive elimination of the desired product over β-hydride elimination.
-
Base Selection: While strong bases like NaOtBu or LHMDS are standard, their nature can influence the reaction outcome. For sensitive substrates, screening bases is recommended.
-
Amine Substrate: Primary amines can sometimes be more prone to this side reaction than secondary amines under certain conditions.
Q3: Can the phenolic hydroxyl group of 3-Bromo-2-(trifluoromethyl)phenol interfere with the coupling reaction?
A3: Yes, the free phenol can interfere in several ways:
-
Deprotonation: The base will deprotonate the phenol, forming a phenoxide. This can alter the electronic properties of the aryl bromide and potentially coordinate to the palladium center, inhibiting catalysis.
-
Side Reactions: The phenoxide is a nucleophile and could potentially participate in side reactions, such as O-arylation, though this is less common under typical Suzuki or Buchwald-Hartwig conditions compared to Ullmann-type reactions.
-
Solution: To avoid these issues, it is often advisable to protect the phenol group as a stable ether (e.g., methyl, benzyl) or silyl ether before performing the coupling reaction. The protecting group can be removed in a subsequent step.
Q4: My Ullmann-type ether synthesis is not proceeding. What should I check?
A4: Ullmann couplings for C-O bond formation are typically copper-catalyzed and require higher temperatures than many palladium-catalyzed reactions.
-
Catalyst System: Ensure you are using an appropriate copper source (e.g., CuI) and a suitable ligand. N,N-Dimethylglycine is a commonly used and effective ligand for this transformation.
-
Base: A strong base like Cs₂CO₃ is often required.
-
Temperature: These reactions often require temperatures above 100 °C.
-
Substrate Reactivity: Aryl bromides can be less reactive than aryl iodides in Ullmann couplings. More forcing conditions (higher temperature, longer reaction time) may be necessary.
Troubleshooting Workflow
Here is a general workflow for troubleshooting common issues in coupling reactions.
Caption: Decision tree for troubleshooting low-yield coupling reactions.
Data Presentation: Representative Reaction Conditions
The following tables summarize typical starting conditions for coupling reactions with electron-deficient trifluoromethyl-substituted aryl bromides, based on literature for analogous substrates. Optimization is highly recommended for 3-Bromo-2-(trifluoromethyl)phenol.
Table 1: Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | Dioxane/H₂O | 90 | ~85-95 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | ~90-98 |
| 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | ~85-92 |
| 4-Acetylphenylboronic acid | XPhos Pd G3 (2) | - | K₃PO₄ (2) | t-AmylOH | 110 | ~80-90 |
Table 2: Buchwald-Hartwig Amination Conditions
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| Morpholine | RuPhos Pd G3 (2) | - | LHMDS (1.5) | Toluene | 100 | ~90-97 |
| Aniline | BrettPhos Pd G4 (2) | - | NaOtBu (1.4) | Dioxane | 100 | ~88-95 |
| Benzylamine | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | t-BuOH | 90 | ~85-93 |
| N-Methylaniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2) | Toluene | 110 | ~80-90 |
Table 3: Ullmann-type C-O Coupling Conditions
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| Methanol | CuI (10) | N,N-Dimethylglycine (20) | Cs₂CO₃ (2) | Methanol | 110 | ~75-85 |
| Phenol | CuI (5) | Phenanthroline (10) | K₂CO₃ (2) | Toluene | 120 | ~70-80 |
| Isopropanol | CuI (10) | N,N-Dimethylglycine (20)| Cs₂CO₃ (2) | Toluene | 110 | ~60-70 |
Experimental Protocols
The following are representative protocols adapted from established procedures for similar substrates. Users should perform small-scale optimization experiments.
Protocol 1: Suzuki-Miyaura C-C Coupling
This protocol describes a general procedure for the coupling of 3-Bromo-2-(trifluoromethyl)phenol (phenol group protected as a methyl ether) with an arylboronic acid.
-
Materials:
-
3-Bromo-2-(trifluoromethyl)anisole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
-
Schlenk flask or sealed vial, magnetic stir bar
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-Bromo-2-(trifluoromethyl)anisole, the arylboronic acid, and K₃PO₄.
-
Add the Pd(PPh₃)₄ catalyst.
-
Add the degassed 4:1 dioxane/water solvent mixture via syringe. The typical concentration is 0.1 M with respect to the aryl bromide.
-
Seal the flask and place it in a preheated oil bath at 90 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Buchwald-Hartwig C-N Coupling
This protocol outlines the coupling of 3-Bromo-2-(trifluoromethyl)phenol with a secondary amine (e.g., morpholine).
-
Materials:
-
3-Bromo-2-(trifluoromethyl)phenol (1.0 equiv)
-
Morpholine (1.2 equiv)
-
RuPhos Pd G3 (2 mol%)
-
Lithium bis(trimethylsilyl)amide (LHMDS) (1.5 equiv)
-
Toluene, anhydrous
-
Glovebox or Schlenk line for inert atmosphere handling
-
-
Procedure:
-
Inside a nitrogen-filled glovebox, add 3-Bromo-2-(trifluoromethyl)phenol, RuPhos Pd G3, and LHMDS to a dry vial or Schlenk flask.
-
Add anhydrous toluene, followed by the morpholine.
-
Seal the vessel tightly. If using a Schlenk flask, ensure it is properly sealed.
-
Remove the vessel from the glovebox and place it in a preheated heating block or oil bath at 100 °C.
-
Stir the mixture for 16-24 hours. Monitor the reaction by LC-MS.
-
After cooling, carefully quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Protocol 3: Ullmann-type C-O Coupling
This protocol describes a copper-catalyzed etherification using an alcohol.
-
Materials:
-
3-Bromo-2-(trifluoromethyl)phenol (1.0 equiv)
-
Alcohol (e.g., Cyclopentanol) (can be used as solvent or 5.0 equiv)
-
Copper(I) Iodide (CuI) (10 mol%)
-
N,N-Dimethylglycine (20 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Toluene (if alcohol is not the solvent)
-
Sealed tube
-
-
Procedure:
-
To a sealable reaction tube, add CuI, N,N-Dimethylglycine, Cs₂CO₃, and 3-Bromo-2-(trifluoromethyl)phenol.
-
Add the alcohol. If it is a solid or high-boiling liquid, add toluene as the solvent.
-
Seal the tube and place it in a preheated oil bath at 110-120 °C.
-
Stir the mixture for 24-48 hours.
-
Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove copper salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Mandatory Visualizations: Catalytic Cycles
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Preventing decomposition of 3-Bromo-2-(trifluoromethyl)phenol during reactions
Welcome to the technical support center for 3-Bromo-2-(trifluoromethyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this reagent during chemical reactions. The following guides and FAQs address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture containing 3-Bromo-2-(trifluoromethyl)phenol is turning dark brown/black. What is the likely cause?
A: A dark coloration is a common indicator of phenol oxidation. Phenolic compounds are susceptible to oxidation by atmospheric oxygen, especially under basic conditions, elevated temperatures, or in the presence of certain metal catalysts. This process can form highly colored quinone-type structures or polymeric byproducts, which can complicate purification and reduce the yield of your desired product.
Q2: I'm observing significant debromination in my reaction. Why is this happening and how can I stop it?
A: Debromination, the loss of the bromine atom, can occur under several conditions. Reductive environments, such as those with strong reducing agents or certain hydrogenation catalysts, can cleave the carbon-bromine bond. Additionally, some organometallic cross-coupling reactions (e.g., Suzuki, Sonogashira) can have competing reductive dehalogenation as a side reaction, often promoted by excess base, high temperatures, or prolonged reaction times.
Q3: Can the trifluoromethyl (-CF3) group decompose under my reaction conditions?
A: The -CF3 group is generally very stable. However, under harsh alkaline conditions (high pH) and elevated temperatures, aqueous hydrolysis can lead to defluorination, eventually forming a carboxylic acid.[1] Photolytic degradation, or decomposition upon exposure to UV light, can also occur, leading to the formation of trifluoroacetic acid (TFA).[2][3] For most standard organic transformations, this is not a primary concern, but it should be considered in extreme cases.
Q4: How should I properly store 3-Bromo-2-(trifluoromethyl)phenol to ensure its stability?
A: To maximize shelf-life and prevent degradation, the compound should be stored in a cool, dark, and dry place.[4] The bottle should be tightly sealed to minimize exposure to air and moisture. For long-term storage, keeping it under an inert atmosphere (e.g., in a desiccator or glovebox filled with nitrogen or argon) is recommended.
Troubleshooting Guide
If you are experiencing poor yields or observing significant impurity formation, use the following guide to diagnose and solve the problem.
Key Decomposition Pathways and Preventive Measures
Understanding the primary pathways of decomposition is crucial for designing robust experimental protocols.
Data on Protective Measures
Protecting the reactive phenolic hydroxyl group is a highly effective strategy to prevent oxidation and other side reactions.[5][6] The choice of protecting group and reaction conditions can significantly impact the stability of the molecule and the overall yield.
Table 1: Comparison of Yields in a Suzuki Coupling Reaction (Reaction: 3-Bromo-2-(trifluoromethyl)phenol + Phenylboronic Acid)
| Condition | Protective Group (PG) | Base | Atmosphere | Yield of Coupled Product | Yield of Debrominated Byproduct |
| 1 | None | K₃PO₄ | Air | 45% | 15% |
| 2 | None | K₃PO₄ | Nitrogen | 70% | 8% |
| 3 | Methyl (OMe) | K₃PO₄ | Air | 85% | 5% |
| 4 | Silyl (OTBDMS) | Cs₂CO₃ | Nitrogen | 92% | <2% |
Data is illustrative and intended to demonstrate general principles.
Experimental Protocols
Protocol 1: General Procedure for Reactions Under an Inert Atmosphere
To prevent oxidation, it is critical to remove atmospheric oxygen from the reaction vessel.[7][8][9]
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120°C for 4 hours) and allowed to cool in a desiccator.[7][8]
-
Assembly: Quickly assemble the reaction apparatus (e.g., round-bottom flask with a condenser and stir bar) while still warm. Seal all openings with rubber septa.
-
Purging the System: Insert a needle connected to a source of inert gas (Nitrogen or Argon) through a septum, and an outlet needle in another septum. Allow the gas to flow through the vessel for 5-10 minutes to displace the air.
-
Vacuum/Backfill Cycles: For highly sensitive reactions, connect the apparatus to a Schlenk line. Evacuate the flask under vacuum until bubbles cease, then refill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.[10]
-
Reagent Addition: Add degassed solvents and reagents via syringe through the septa. Maintain a positive pressure of inert gas throughout the reaction, often visualized with an oil bubbler.[8]
Protocol 2: Protection of the Phenolic Hydroxyl as a Silyl Ether
Protecting the hydroxyl group prevents its participation in unwanted side reactions. Silyl ethers are a common choice due to their ease of installation and removal.[11][12]
-
Setup: To a flame-dried flask under a nitrogen atmosphere, add 3-Bromo-2-(trifluoromethyl)phenol (1.0 eq).
-
Solvent: Add anhydrous solvent (e.g., Dichloromethane or DMF).
-
Base: Add a suitable base, such as Imidazole (1.5 eq) or Triethylamine (1.5 eq).
-
Silylating Agent: Slowly add the silylating agent, for example, tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq), at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Workup: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., Ethyl Acetate), wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting silyl ether by flash column chromatography. The protected compound is now significantly more stable to many reaction conditions.
By implementing these troubleshooting strategies and experimental protocols, researchers can effectively minimize the decomposition of 3-Bromo-2-(trifluoromethyl)phenol, leading to higher yields, improved purity, and more reliable experimental outcomes.
References
- 1. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 2. The Aqueous Photolysis of TFM and Related Trifluoromethylphenols. An Alternate Source of Trifluoroacetic Acid in the Environment | CoLab [colab.ws]
- 3. researchgate.net [researchgate.net]
- 4. 1214352-26-7|3-Bromo-2-(trifluoromethyl)phenol|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02899K [pubs.rsc.org]
- 7. How To Make An Inert Atmosphere? A Step-By-Step Guide For Protecting Sensitive Materials - Kintek Solution [kindle-tech.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. molan.wdfiles.com [molan.wdfiles.com]
- 10. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 11. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uwindsor.ca [uwindsor.ca]
Technical Support Center: Reactions Involving Electron-Deficient Phenols
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions with electron-deficient phenols.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with an electron-deficient phenol showing low reactivity or no reaction at all?
A1: Electron-deficient phenols, such as those bearing nitro (-NO2), cyano (-CN), or carbonyl groups, exhibit reduced nucleophilicity. The electron-withdrawing groups (EWGs) decrease the electron density on both the aromatic ring and the phenolic oxygen.[1] This deactivation makes them poor substrates for reactions that require nucleophilic attack by the phenol, such as certain electrophilic aromatic substitutions or reactions involving the phenoxide.
Common Causes for Low Reactivity:
-
Deactivated Aromatic Ring: The primary cause is the electronic nature of your substrate. EWGs make the ring less susceptible to electrophilic attack.[2]
-
Increased Acidity, Decreased Nucleophilicity: While the EWGs make the phenolic proton more acidic and easier to deprotonate, the resulting phenoxide is stabilized by resonance, making it a weaker nucleophile compared to phenoxides from electron-rich phenols.[3]
-
Inappropriate Reaction Conditions: The conditions (e.g., base, catalyst, temperature) may not be sufficiently forcing to overcome the high activation energy associated with these deactivated substrates.
Q2: I'm observing multiple unexpected side products. What are the likely side reactions?
A2: Side reactions often arise from the unique reactivity of electron-deficient phenols or from interactions between reagents.
-
O- vs. C-Alkylation/Acylation: The phenoxide ion is an ambident nucleophile. While O-alkylation or O-acylation is often the desired outcome, competitive C-alkylation/acylation at the ortho and para positions can occur, especially under thermodynamic control.[3]
-
Hydrolysis of Reagents: Many reactions require anhydrous conditions. Catalysts like AlCl₃ are extremely sensitive to moisture and can be deactivated, leading to incomplete reactions and potential side products from hydrolysis.[2]
-
Over-Oxidation: In oxidation reactions, the desired product may be more susceptible to oxidation than the starting material, leading to lower yields and complex product mixtures.[4]
Q3: When should I use a protecting group for my electron-deficient phenol?
A3: Protecting the phenolic hydroxyl group is a crucial strategy when its presence interferes with the desired transformation.[5]
-
In Friedel-Crafts Reactions: The phenolic oxygen coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring and leading to poor yields.[2][6][7] Protecting it as an ether (e.g., methyl or benzyl ether) circumvents this issue.
-
In Metal-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig): The acidic proton can react with the strong bases used, consuming the base and potentially interfering with the catalytic cycle. Furthermore, the phenol can act as a competing nucleophile, leading to O-arylation.[8]
-
When Using Strong Bases or Nucleophiles: If your reaction involves strong bases or nucleophiles that could be quenched by the acidic phenol, protection is necessary.
Troubleshooting Guide: Specific Reactions
Williamson Ether Synthesis
Problem: Low yield of the desired ether product when reacting an electron-deficient phenol with an alkyl halide.
Possible Causes & Solutions:
| Cause | Recommended Solution | Rationale |
| Weak Nucleophilicity | Use a stronger, non-nucleophilic base (e.g., NaH, KH) to ensure complete deprotonation of the phenol.[9] | The resulting phenoxide from an electron-deficient phenol is a weak nucleophile. Driving the equilibrium fully to the phenoxide side maximizes its concentration. |
| Poor Leaving Group | Switch from an alkyl chloride or bromide to an alkyl iodide or a sulfonate (e.g., tosylate, mesylate). | Williamson ether synthesis is an SN2 reaction. The rate is highly dependent on the quality of the leaving group (I > Br > Cl).[9] |
| Side Reactions (Elimination) | Use a primary alkyl halide if possible. Avoid secondary and tertiary halides. | Alkoxides are strong bases. With hindered alkyl halides, the E2 elimination reaction can dominate over the desired SN2 substitution.[9] |
| Solvent Effects | Use a polar aprotic solvent like DMF, DMSO, or acetonitrile. | These solvents solvate the cation of the base but not the phenoxide anion, increasing the anion's nucleophilicity and accelerating the SN2 reaction.[3] |
-
Preparation: Add 4-nitrophenol (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet.
-
Solvent Addition: Add anhydrous DMF (approx. 0.2 M concentration relative to the phenol).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for another 30 minutes until gas evolution ceases.
-
Alkyl Halide Addition: Add the primary alkyl halide (e.g., ethyl iodide, 1.2 eq) dropwise via syringe.
-
Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction to room temperature and carefully quench by slowly adding saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Friedel-Crafts Acylation
Problem: Very low to no yield of the C-acylated product. The primary product is often an O-acylated ester or recovered starting material.[7]
Troubleshooting Workflow:
Explanation of Key Issues:
-
Catalyst Complexation: The primary reason for failure is the coordination of the phenolic oxygen to the Lewis acid catalyst. This deactivates the ring even further, preventing electrophilic substitution.[6][7]
-
Solution: Protect the hydroxyl group as an ether. A methyl ether (anisole derivative) is often sufficient and can be cleaved later if necessary.[10]
-
-
O-Acylation vs. C-Acylation: Phenols are bidentate nucleophiles. O-acylation is kinetically favored (forms faster), while C-acylation is thermodynamically favored (more stable). In the absence of a Lewis acid or with catalytic amounts, O-acylation to form an ester is common.
-
Solution: Use stoichiometric or excess Lewis acid. The Lewis acid can coordinate to the O-acylated product and catalyze its rearrangement to the more stable C-acylated product (Fries Rearrangement).
-
Diagram: O- vs. C-Acylation Pathways
Nucleophilic Aromatic Substitution (SNAr)
Problem: My SNAr reaction is slow, and I'm getting low conversion even with a good leaving group (e.g., F, Cl) and strong EWGs on the phenol.
Possible Causes & Solutions:
| Cause | Recommended Solution | Rationale |
| Insufficient Activation | Ensure strong EWGs (like -NO₂) are positioned ortho and/or para to the leaving group. | The mechanism proceeds through a negatively charged Meisenheimer complex. This intermediate is only sufficiently stabilized if the charge can be delocalized onto the EWGs via resonance.[11] |
| Poor Nucleophile | Increase the nucleophilicity of the incoming group. For example, use an alkoxide instead of an alcohol. | A more potent nucleophile will attack the electron-deficient ring more readily, increasing the reaction rate. |
| Solvent Choice | Use polar aprotic solvents (DMSO, DMF, NMP). | These solvents effectively solvate the counter-ion but not the nucleophile, enhancing its reactivity. They also help dissolve the polar intermediates. |
| Leaving Group Ability | While counterintuitive, fluoride is often the best leaving group in SNAr. | The rate-determining step is typically the initial nucleophilic attack. The high electronegativity of fluorine makes the carbon atom more electrophilic and susceptible to attack, accelerating this step. The order is often F > Cl > Br > I.[12] |
For particularly challenging substrates, a new method involves activating the halophenol by generating a phenoxyl radical. The neutral oxygen radical (O•) acts as an exceptionally strong electron-withdrawing group, powerfully activating the ring for nucleophilic substitution.[13][14]
Conceptual Workflow:
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Catalytic Oxidative Coupling of Phenols and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. learninglink.oup.com [learninglink.oup.com]
- 6. brainly.in [brainly.in]
- 7. Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction? | CurlyArrows [curlyarrows.com]
- 8. reddit.com [reddit.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 11. Chapter 9 Solutions to Problems – Alcohols, Phenols, Ethers, Thiols, Sulfides – Solutions Manual Fundamentals of Organic Chemistry-Openstax Adaptation [ncstate.pressbooks.pub]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Electronic Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Cross-Coupling with 3-Bromo-2-(trifluoromethyl)phenol
Introduction: Understanding the Substrate
3-Bromo-2-(trifluoromethyl)phenol is a challenging yet valuable substrate in synthetic chemistry, particularly for the development of novel pharmaceuticals and agrochemicals. Its utility stems from the orthogonal reactivity of its functional groups, but this same complexity presents distinct hurdles in cross-coupling reactions. A successful reaction design hinges on a clear understanding of the substrate's inherent properties:
-
Steric Hindrance: The trifluoromethyl (-CF3) group is positioned ortho to the reactive carbon-bromine (C-Br) bond. This significant steric bulk impedes the approach of the metal catalyst, which is a critical step for oxidative addition.
-
Electronic Effects: The -CF3 group is a powerful electron-withdrawing group, rendering the aromatic ring electron-deficient.[1] While this can facilitate the initial oxidative addition step of the catalytic cycle, it may slow down the final reductive elimination step.
-
The Phenolic Proton: The acidic proton of the phenol (-OH) group can react with the strong bases typically required for cross-coupling, leading to the formation of a phenoxide. This can complicate the reaction by altering the substrate's electronic properties, interacting with the catalyst, or consuming the base.
This guide provides a structured approach to catalyst selection and reaction optimization, addressing common issues through a series of frequently asked questions and detailed troubleshooting protocols.
References
Scalability challenges in the production of 3-Bromo-2-(trifluoromethyl)phenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 3-Bromo-2-(trifluoromethyl)phenol.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory synthesis method for 3-Bromo-2-(trifluoromethyl)phenol?
A1: The most frequently cited method for the synthesis of 3-Bromo-2-(trifluoromethyl)phenol is the electrophilic bromination of 2-(trifluoromethyl)phenol using a brominating agent such as elemental bromine in a suitable solvent like dichloromethane. The reaction is typically initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature.
Q2: What are the primary scalability challenges in the production of 3-Bromo-2-(trifluoromethyl)phenol?
A2: The primary challenges in scaling up the production of 3-Bromo-2-(trifluoromethyl)phenol are:
-
Lack of Regioselectivity: The bromination of 2-(trifluoromethyl)phenol often yields a mixture of isomers, predominantly 3-Bromo-2-(trifluoromethyl)phenol and 5-Bromo-2-(trifluoromethyl)phenol. This significantly impacts the yield of the desired product and necessitates challenging purification steps.[1]
-
Variable Yields: Reported yields for this reaction vary widely, from as low as 3% to as high as 76%, indicating a high sensitivity to reaction conditions which can be difficult to control on a larger scale.[1]
-
Exothermic Reaction: Bromination reactions are often exothermic. Managing the heat generated during the reaction is critical at scale to prevent runaway reactions and the formation of undesirable byproducts.
-
Purification of Isomers: The separation of the desired 3-Bromo-2-(trifluoromethyl)phenol from its isomers can be difficult due to their similar physical properties, often requiring large-scale chromatography, which can be expensive and time-consuming.
Q3: How can I improve the regioselectivity of the bromination reaction?
A3: Improving regioselectivity is a key challenge. Here are some strategies to consider:
-
Temperature Control: Lowering the reaction temperature can often enhance the selectivity of bromination reactions. Running the reaction at sub-zero temperatures may favor the formation of one isomer over the other.
-
Solvent Choice: The polarity of the solvent can influence the reaction's selectivity. Experimenting with a range of solvents, from non-polar (e.g., hexane, carbon tetrachloride) to polar aprotic (e.g., acetonitrile, DMF), can help to optimize the isomer ratio.
-
Choice of Brominating Agent: While elemental bromine is common, other brominating agents might offer better selectivity. Milder brominating agents, such as N-bromosuccinimide (NBS), in the presence of an acid catalyst, can sometimes provide better control over the reaction.
Q4: What are the best methods for purifying 3-Bromo-2-(trifluoromethyl)phenol at a larger scale?
A4: For large-scale purification of isomeric compounds like 3-Bromo-2-(trifluoromethyl)phenol, several techniques can be employed:
-
Fractional Distillation: If there is a sufficient difference in the boiling points of the isomers, fractional distillation under reduced pressure can be an effective and scalable purification method.
-
Preparative High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating isomers with high purity. However, it can be costly and may have throughput limitations for very large quantities.
-
Crystallization: If the desired isomer is a solid and can be selectively crystallized from a suitable solvent system, this can be a very effective and economical method for large-scale purification. Seeding the solution with a pure crystal of the desired isomer can sometimes induce selective crystallization.
Q5: What are the main safety concerns when scaling up this synthesis?
A5: Key safety concerns for the large-scale synthesis of 3-Bromo-2-(trifluoromethyl)phenol include:
-
Handling of Bromine: Elemental bromine is highly corrosive, toxic, and volatile. Appropriate personal protective equipment (PPE), including respiratory protection, and engineering controls, such as fume hoods and scrubbers, are essential.
-
Exothermic Reaction Control: As mentioned, the reaction can be exothermic. A robust cooling system and controlled addition of the brominating agent are crucial to prevent thermal runaways.
-
Pressure Build-up: The reaction may generate gaseous byproducts, such as hydrogen bromide. The reaction vessel must be equipped with a proper pressure relief system.
-
Waste Disposal: The reaction will generate halogenated organic waste and potentially acidic aqueous waste, which must be disposed of according to environmental regulations.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Steps |
| Poor Regioselectivity | Optimize reaction conditions to favor the desired isomer. Systematically vary the temperature, solvent, and brominating agent. |
| Incomplete Reaction | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or HPLC). Ensure the reaction is run for a sufficient amount of time. Consider a slight excess of the brominating agent, but be mindful of potential over-bromination. |
| Product Loss During Workup | Ensure the quenching and extraction steps are performed efficiently. Back-extract the aqueous layers to recover any dissolved product. |
| Product Decomposition | If the product is sensitive to heat or acid, ensure the workup and purification steps are performed under mild conditions. Consider using a milder quenching agent or performing purification at lower temperatures. |
Issue 2: Difficulty in Separating Isomers
| Potential Cause | Troubleshooting Steps |
| Similar Physical Properties | Explore different purification techniques. If column chromatography is used, screen a variety of stationary and mobile phases to improve separation. For crystallization, test a wide range of solvents and solvent mixtures. |
| Co-elution in Chromatography | If using HPLC, consider changing the column chemistry (e.g., from C18 to a phenyl-hexyl or cyano phase) or the mobile phase composition and gradient. |
| Azeotrope Formation in Distillation | If an azeotrope is suspected, try distilling under different pressures or consider azeotropic distillation with a third component. |
Data Presentation
Table 1: Summary of Reaction Parameters and Outcomes for the Bromination of 2-(Trifluoromethyl)phenol
| Parameter | Condition | Yield of Mixed Isomers (%) | Reference |
| Brominating Agent | Bromine (Br₂) | 3 - 76 | [1] |
| Solvent | Dichloromethane (CH₂Cl₂) | 3 - 76 | [1] |
| Temperature | 0 °C to Room Temperature | 3 - 76 | [1] |
| Reaction Time | 18 hours | 3 - 76 | [1] |
Note: The available literature provides a range of yields for the mixed isomers and does not offer specific quantitative data on how varying the reaction parameters affects the isomer ratio for this particular synthesis.
Experimental Protocols
Key Experiment: Synthesis of 3-Bromo-2-(trifluoromethyl)phenol
This protocol is based on a reported laboratory-scale synthesis and will require optimization for larger-scale production.
Materials:
-
2-(Trifluoromethyl)phenol
-
Bromine
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-(trifluoromethyl)phenol (1 equivalent) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Bromine: Slowly add a solution of bromine (1 equivalent) in dichloromethane to the stirred reaction mixture via the dropping funnel. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 18 hours.
-
Quenching: Cool the reaction mixture back to 0 °C and quench the excess bromine by slowly adding saturated aqueous sodium sulfite solution until the red-orange color of bromine disappears.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium sulfite solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to separate the isomeric products.
Mandatory Visualizations
Caption: Synthesis pathway for 3-Bromo-2-(trifluoromethyl)phenol.
Caption: A workflow for troubleshooting low yields in the synthesis.
Caption: Interrelated factors affecting the scalability of the production.
References
Removal of unreacted starting material from 3-Bromo-2-(trifluoromethyl)phenol reactions
This technical support center provides targeted troubleshooting for researchers, scientists, and drug development professionals facing challenges with the removal of unreacted 3-Bromo-2-(trifluoromethyl)phenol from their reaction mixtures. The following guides and frequently asked questions (FAQs) address common purification issues and offer detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My TLC analysis shows my desired product and the unreacted 3-Bromo-2-(trifluoromethyl)phenol starting material have very similar Rf values. How can I effectively separate them?
A1: When thin-layer chromatography (TLC) shows poor separation, flash column chromatography is the most effective method.[1] The key is to optimize the mobile phase (eluent) to maximize the difference in retention between your product and the starting material. Since 3-Bromo-2-(trifluoromethyl)phenol is a moderately polar compound, success lies in systematic solvent screening.
Troubleshooting Steps:
-
Test a Range of Eluents: Start with a non-polar solvent system like Hexane/Ethyl Acetate or Heptane/Ethyl Acetate. Test various ratios (e.g., 9:1, 8:2, 7:3) using TLC. The goal is to find a system where the desired compound has an Rf value between 0.3 and 0.7, and the separation from the starting material (ΔRf) is at least 0.1.[1]
-
Add a Modifier: For acidic compounds like phenols, tailing on the silica gel can be an issue. Adding a small amount of a polar modifier like acetic acid or formic acid (e.g., 0.5-1%) to the eluent can improve peak shape and separation.[2]
-
Consider a Different Solvent System: If Hexane/Ethyl Acetate fails, try a system with a different polarity profile, such as Dichloromethane/Methanol.
-
Use a Different Stationary Phase: While silica gel is most common, for challenging separations, consider using a different stationary phase like alumina or a reverse-phase (C18) silica gel.[1]
Q2: I have a large-scale reaction (multi-gram) and want to avoid column chromatography. What are my options for removing the unreacted phenol?
A2: For multi-gram scale purification, liquid-liquid extraction or recrystallization are often more practical and scalable than chromatography.[3] The choice depends on the properties of your product.
-
Liquid-Liquid Extraction: This is an excellent choice if your product is not acidic. The acidic nature of the phenol allows it to be selectively converted into a water-soluble salt.[4]
-
Recrystallization: This method is ideal if your product is a solid and has different solubility characteristics than the starting material in a given solvent.[5]
Q3: How do I perform a liquid-liquid extraction to remove the phenolic starting material?
A3: This technique exploits the acidity of the phenol. By washing an organic solution of your crude product with a basic aqueous solution, the acidic 3-Bromo-2-(trifluoromethyl)phenol is deprotonated to its phenolate salt, which is soluble in the aqueous layer and can be removed. This is effective if your desired product is neutral or basic and will remain in the organic layer.
See Protocol 1 for a detailed methodology.
Q4: My product is a solid. How can I develop a recrystallization procedure to remove the starting material?
A4: Recrystallization purifies compounds based on differences in solubility.[6] The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot, while the unreacted starting material is either very soluble or insoluble at all temperatures.
Troubleshooting Steps:
-
Solvent Screening: Test small amounts of your crude solid in various solvents (e.g., heptane, toluene, ethanol, isopropanol, or mixtures like ethanol/water) to find a suitable system.
-
Slow Cooling: For the best purification, allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath, to promote the formation of pure crystals.[5]
-
Washing: After filtering the crystals, wash them with a small amount of the cold recrystallization solvent to remove any impurities adhering to the crystal surface.[6]
See Protocol 2 for a detailed methodology.
Data Presentation: Comparison of Purification Methods
| Purification Method | Typical Scale | Principle of Separation | Advantages | Disadvantages |
| Flash Column Chromatography | mg to multi-gram | Differential adsorption to stationary phase.[1] | High resolution for difficult separations; applicable to oils and solids. | Can be slow and labor-intensive; requires large solvent volumes; potential for product loss on the column. |
| Liquid-Liquid Extraction | Gram to Kilogram | Differential solubility in immiscible liquids, often based on acid/base properties.[7] | Fast, simple, and highly scalable; inexpensive. | Only effective if product and impurity have different acid/base properties; can lead to emulsions. |
| Recrystallization | Gram to Kilogram | Differential solubility in a solvent at different temperatures.[5] | Can yield very pure material; relatively inexpensive and straightforward for solids. | Only applicable to solids; requires finding a suitable solvent; yield can be compromised by solubility.[3] |
Experimental Workflows and Decision Making
The following diagrams illustrate a general purification workflow and a decision-making process to help you select the appropriate technique.
Caption: General experimental workflow for reaction purification.
References
Validation & Comparative
A Comparative Analysis of 3-Bromo-2-(trifluoromethyl)phenol and Other Brominated Phenols: A Guide for Researchers
In the landscape of pharmaceutical and chemical research, halogenated phenols represent a class of compounds with significant and diverse biological activities. This guide provides a comparative analysis of 3-Bromo-2-(trifluoromethyl)phenol and other related brominated phenols, offering insights into their physicochemical properties and biological activities. Due to the limited availability of public experimental data for 3-Bromo-2-(trifluoromethyl)phenol, this guide draws comparisons with its isomers and other relevant brominated phenols to provide a valuable resource for researchers, scientists, and drug development professionals.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of phenolic compounds, such as their acidity (pKa) and lipophilicity (logP), are critical determinants of their biological activity, influencing their absorption, distribution, metabolism, and excretion (ADME) profile. The table below summarizes key physicochemical data for selected brominated and trifluoromethyl-substituted phenols. Data for 3-Bromo-2-(trifluoromethyl)phenol is estimated based on its structural similarity to related compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa (Predicted/Experimental) | logP (Predicted/Experimental) |
| 3-Bromo-2-(trifluoromethyl)phenol | C₇H₄BrF₃O | 241.01[1] | Estimated ~7-8 | Estimated ~3.0-3.5 |
| 2-Bromo-3-(trifluoromethyl)phenol | C₇H₄BrF₃O | 241.01[2] | N/A | N/A |
| 3-Bromo-5-(trifluoromethyl)phenol | C₇H₄BrF₃O | 241.01[3] | N/A | 3.1 (Computed)[3] |
| 3-(Trifluoromethyl)phenol | C₇H₅F₃O | 162.11[4] | N/A | 2.95[4] |
| 2-Bromo-3-(trifluoromethoxy)phenol | C₇H₄BrF₃O₂ | 257.00[5] | N/A | 3.4 (Computed)[5] |
| 4-Bromophenol | C₆H₅BrO | 173.01 | 9.34 | 2.59 |
| 2,4-Dibromophenol | C₆H₄Br₂O | 251.90 | 7.8 | 3.22 |
| 2,4,6-Tribromophenol | C₆H₃Br₃O | 330.80 | 6.0 | 3.79 |
Note: "N/A" indicates that the data was not available in the searched literature.
Biological Activities: A Comparative Perspective
Brominated phenols exhibit a wide spectrum of biological activities, including antimicrobial, cytotoxic, and enzyme-inhibiting properties. The introduction of a trifluoromethyl group can further modulate these activities. This section compares the known biological activities of various brominated phenols.
Cytotoxicity
The cytotoxic effects of brominated phenols against various cancer cell lines have been a subject of interest. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity.
| Compound | Cell Line | IC50 (µM) | Reference |
| 3-Bromo-2,6-dihydroxyacetophenone | Human embryonic kidney (HEK-293) | >598 (low toxicity) | [6] |
| Pentabromophenol | Human hepatoma (HepG2) | Non-toxic at 10 µg/mL | [6] |
| Various Bromophenol Derivatives | Human breast cancer (MCF-7) | 83.23 - 87.92 | [7] |
| Various Bromophenol Derivatives | Human breast cancer (SkBr3) | 113.94 - 172.51 | [7] |
No direct IC50 data was found for 3-Bromo-2-(trifluoromethyl)phenol in the reviewed literature.
Antimicrobial Activity
The antimicrobial potential of brominated phenols is well-documented, with the Minimum Inhibitory Concentration (MIC) being a standard measure of efficacy.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Pentabromophenol | Staphylococcus aureus | <1 | [6] |
| 3,4,5-Triiodobenzoic acid | S. aureus | 100 | [8] |
| 2,4,6-Tribromo-3-nitrophenol | S. aureus | 100 | [8] |
| 4-Bromotetrafluorophenol | S. aureus | 100 | [8] |
| Ferulic acid | E. coli, P. aeruginosa, S. aureus, L. monocytogenes | 100 - 1250 | [9] |
| Gallic acid | E. coli, P. aeruginosa, S. aureus, L. monocytogenes | 500 - 2000 | [9] |
No direct MIC data was found for 3-Bromo-2-(trifluoromethyl)phenol in the reviewed literature.
Enzyme Inhibition
Certain brominated phenols have been identified as potent inhibitors of various enzymes, including Protein Tyrosine Phosphatase 1B (PTP1B), a key target in the management of type 2 diabetes and obesity.[10]
| Compound | Enzyme | IC50 (µM) | Reference |
| Highly brominated derivative 4g | PTP1B | 0.68 | [11] |
| Bromophenol 4e (from Rhodomela confervoides) | PTP1B | 2.42 | [11] |
| 3,4-dibromo-5-(methoxymethyl)-1,2-benzenediol | PTP1B | 3.4 | [12] |
| 2-methyl-3-(2,3-dibromo-4,5-dihydroxy)-propylaldehyde | PTP1B | 4.5 | [12] |
| 3-(2,3-dibromo-4,5-dihydroxy-phenyl)-4-bromo-5,6-dihydroxy-1,3-dihydroiso-benzofuran | PTP1B | 2.8 | [12] |
No direct enzyme inhibition data was found for 3-Bromo-2-(trifluoromethyl)phenol in the reviewed literature.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of key experimental protocols relevant to the biological evaluation of brominated phenols.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate with a suitable broth medium.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Enzyme Inhibition Assay: PTP1B Inhibition
This assay measures the ability of a compound to inhibit the enzymatic activity of PTP1B.
-
Reaction Mixture Preparation: In a 96-well plate, add PTP1B enzyme to a reaction buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM DTT, and 1 mM EDTA).
-
Inhibitor Addition: Add the test compound at various concentrations to the wells.
-
Substrate Addition: Initiate the reaction by adding the substrate, p-nitrophenyl phosphate (pNPP).
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 1 M NaOH.
-
Absorbance Measurement: Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol produced.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
Visualizing Molecular Interactions and Processes
To better understand the complex biological interactions and experimental procedures, the following diagrams are provided.
References
- 1. cyclicpharma.com [cyclicpharma.com]
- 2. 2-BroMo-3-(trifluoroMethyl)phenol synthesis - chemicalbook [chemicalbook.com]
- 3. 3-Bromo-5-(trifluoromethyl)phenol | C7H4BrF3O | CID 21079740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-(Trifluoromethyl)phenol | CAS#:98-17-9 | Chemsrc [chemsrc.com]
- 5. 2-Bromo-3-(trifluoromethoxy)phenol | C7H4BrF3O2 | CID 54267841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchportal.tuni.fi [researchportal.tuni.fi]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Potential Inhibitors of Protein Tyrosine Phosphatase (PTP1B) Enzyme: Promising Target for Type-II Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bromophenols as inhibitors of protein tyrosine phosphatase 1B with antidiabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PTP1B inhibitory activities of bromophenol derivatives from algae] - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Isomers: A Comparative Guide to the Analysis of 3-Bromo-2-(trifluoromethyl)phenol
For researchers, scientists, and drug development professionals, the precise identification of isomers is a critical challenge. The subtle differences in the arrangement of atoms within a molecule can drastically alter its chemical and biological properties. This guide provides a comprehensive comparison of analytical techniques for the identification and separation of 3-Bromo-2-(trifluoromethyl)phenol isomers, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS).
The separation of positional isomers of substituted phenols, such as the various forms of 3-Bromo-2-(trifluoromethyl)phenol, presents a significant analytical hurdle due to their similar physical and chemical characteristics. Selecting the appropriate analytical methodology is paramount for accurate quantification, impurity profiling, and metabolic studies.
At the Forefront: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS stands as a powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds. Its high chromatographic resolution and sensitive mass detection make it a primary choice for isomer differentiation.
Proposed GC-MS Experimental Protocol
Sample Preparation: Derivatization (Acetylation)
-
To 1 mg of the isomer mixture, add 200 µL of pyridine and 200 µL of acetic anhydride.
-
Heat the mixture at 60°C for 30 minutes.
-
Evaporate the reagents under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of hexane for GC-MS analysis.
Instrumentation and Conditions
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC System (or equivalent) |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column |
| Injector Temperature | 280°C |
| Injection Volume | 1 µL (Splitless mode) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 80°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | Agilent 5977B MSD (or equivalent) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Mass Scan Range | 50-400 amu |
Expected Quantitative Data
The separation of isomers is primarily dependent on their boiling points and interaction with the stationary phase. For 3-Bromo-2-(trifluoromethyl)phenol isomers, the elution order will be influenced by the relative positions of the bromine and trifluoromethyl groups. While exact retention times are instrument and method-dependent, a hypothetical elution order and key mass spectral data can be predicted.
Table 1: Predicted GC-MS Data for Acetylated 3-Bromo-2-(trifluoromethyl)phenol Isomers
| Isomer | Predicted Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 4-Bromo-2-(trifluoromethyl)phenyl acetate | Earlier Elution | 282/284 | 240/242, 212/214, 133 |
| 5-Bromo-2-(trifluoromethyl)phenyl acetate | Intermediate Elution | 282/284 | 240/242, 212/214, 133 |
| 6-Bromo-2-(trifluoromethyl)phenyl acetate | Later Elution | 282/284 | 240/242, 212/214, 133 |
Note: The presence of bromine results in a characteristic isotopic pattern for bromine-containing fragments (M+ and M+2 in an approximate 1:1 ratio). The mass spectrum of 3-(trifluoromethyl)phenol typically shows a prominent molecular ion and fragments corresponding to the loss of CO and CF3.[2][3] Similarly, bromophenols exhibit a strong molecular ion peak.[4][5][6]
Experimental workflow for GC-MS analysis of 3-Bromo-2-(trifluoromethyl)phenol isomers.
Exploring the Alternatives: Other Analytical Techniques
While GC-MS is a powerful tool, other techniques offer complementary or, in some cases, superior performance for specific applications.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is particularly advantageous for the analysis of polar, non-volatile, or thermally labile compounds, where GC-MS may not be suitable.
Key Advantages:
-
No Derivatization Required: Phenols can often be analyzed directly, simplifying sample preparation.
-
Versatility: A wide range of stationary and mobile phases allows for the optimization of separations for various isomers.
-
Soft Ionization: Techniques like Electrospray Ionization (ESI) often result in less fragmentation, providing clear molecular weight information.
Experimental Considerations:
| Parameter | Typical Setting |
| HPLC System | Agilent 1260 Infinity II (or equivalent) |
| Column | Reversed-phase C18 or Phenyl-Hexyl column |
| Mobile Phase | Gradient elution with water and acetonitrile, often with a formic acid modifier |
| Mass Spectrometer | ESI source coupled to a Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) analyzer |
Table 2: Comparison of GC-MS and HPLC-MS for Isomer Analysis
| Feature | GC-MS | HPLC-MS |
| Analyte Volatility | Required | Not required |
| Derivatization | Often necessary for phenols | Generally not required |
| Chromatographic Resolution | Excellent for volatile isomers | High, with broad column chemistry options |
| Sensitivity | High, especially in SIM mode | High, particularly with tandem MS |
| Structural Information | Extensive fragmentation provides structural clues | Soft ionization gives molecular weight; tandem MS provides fragmentation |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of isomers. It provides detailed information about the chemical environment of each atom in a molecule.
Key Advantages:
-
Unambiguous Identification: Provides definitive structural information, allowing for the absolute identification of each isomer.[7]
-
Non-destructive: The sample can be recovered after analysis.
-
Quantitative Analysis (qNMR): Can be used for accurate quantification without the need for identical standards.
Experimental Considerations:
-
¹H NMR: The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the positions of the substituents, allowing for differentiation.
-
¹³C NMR: The chemical shifts of the aromatic carbons provide complementary information for structural assignment.
-
¹⁹F NMR: The trifluoromethyl group provides a unique spectroscopic handle for isomer differentiation.
Decision tree for selecting an analytical technique for isomer analysis.
Conclusion: An Integrated Approach
The choice of analytical technique for the identification of 3-Bromo-2-(trifluoromethyl)phenol isomers depends on the specific research question.
-
GC-MS is an excellent first-line technique for routine analysis, offering high separation efficiency and sensitivity, especially when coupled with derivatization.
-
HPLC-MS provides a valuable alternative for direct analysis, particularly if the isomers are thermally sensitive or if derivatization is undesirable.
-
NMR Spectroscopy is the gold standard for unambiguous structure determination and should be employed when absolute isomer identification is critical.
For comprehensive characterization, a multi-technique approach is often the most effective strategy, leveraging the strengths of each method to build a complete analytical picture of the isomeric mixture. This integrated approach ensures the highest level of confidence in the identification and quantification of 3-Bromo-2-(trifluoromethyl)phenol isomers, a crucial step in drug development and chemical research.
References
- 1. Simultaneous determination of 19 bromophenols by gas chromatography-mass spectrometry (GC-MS) after derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenol, 3-(trifluoromethyl)- [webbook.nist.gov]
- 3. 3-(Trifluoromethyl)phenol | C7H5F3O | CID 7376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Bromophenol(106-41-2) MS spectrum [chemicalbook.com]
- 5. 4-Bromophenol | C6H5BrO | CID 7808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Phenol, 3-bromo- [webbook.nist.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
Validating the Structure of 3-Bromo-2-(trifluoromethyl)phenol Derivatives by NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural confirmation of novel compounds is a cornerstone of chemical research and development. This guide provides a comprehensive comparison of nuclear magnetic resonance (NMR) spectroscopic techniques for the structural validation of 3-Bromo-2-(trifluoromethyl)phenol and its derivatives. Detailed experimental protocols, comparative data tables, and workflow visualizations are presented to facilitate the unambiguous structural elucidation of this important class of molecules.
The presence of a trifluoromethyl group and a bromine atom on the phenol ring introduces distinct spectral signatures that are critical for structural confirmation. A multi-pronged NMR approach, employing ¹H, ¹³C, ¹⁹F, and two-dimensional (2D) techniques, is essential for definitive assignment.
Comparative NMR Data Analysis
The structural validation of 3-Bromo-2-(trifluoromethyl)phenol relies on the careful analysis and integration of data from various NMR experiments. The following tables summarize the expected chemical shifts (δ) and coupling constants (J) based on analyses of structurally similar compounds.[1][2]
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-4 | 7.65 | d | J = 8.0 | 1H |
| H-5 | 7.05 | t | J = 8.0 | 1H |
| H-6 | 7.40 | d | J = 8.0 | 1H |
| OH | 5.50 | s (br) | - | 1H |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) | Coupling Constant (J, Hz) |
| C-1 (C-OH) | 155.0 | q | ²J(CF) = 35 |
| C-2 (C-CF₃) | 122.0 | q | ¹J(CF) = 270 |
| C-3 (C-Br) | 115.0 | s | - |
| C-4 | 135.0 | s | - |
| C-5 | 120.0 | s | - |
| C-6 | 130.0 | q | ⁴J(CF) = 3 |
| CF₃ | 124.0 | q | ¹J(CF) = 270 |
Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
| Fluorine | Chemical Shift (δ, ppm) | Multiplicity |
| CF₃ | -62.0 | s |
Alternative Structural Validation Methods
While NMR is the most powerful tool for the structural elucidation of organic molecules in solution, other techniques can provide complementary information:
-
X-ray Crystallography: Provides the definitive solid-state structure, including absolute stereochemistry. However, it requires a suitable single crystal, which can be challenging to obtain.
-
Mass Spectrometry (MS): Confirms the molecular weight and elemental composition (via high-resolution MS). Fragmentation patterns can offer clues about the connectivity of the molecule.
-
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the hydroxyl (-OH) and carbon-fluorine (C-F) bonds.
While these methods are valuable, they do not provide the detailed atom-by-atom connectivity information that can be obtained from a comprehensive NMR analysis.
Experimental Protocols
General Sample Preparation: A sample of the 3-Bromo-2-(trifluoromethyl)phenol derivative (5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for ¹H and ¹³C NMR.[3][4]
¹H NMR Spectroscopy: One-dimensional proton NMR spectra are acquired on a 500 MHz spectrometer. Key acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are accumulated for a good signal-to-noise ratio.
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument at a frequency of 125 MHz, with proton decoupling. A 30° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds are typical. Several thousand scans are usually required to obtain a spectrum with an adequate signal-to-noise ratio.
¹⁹F NMR Spectroscopy: Fluorine-19 NMR spectra are recorded at a frequency of 470 MHz. Due to the high sensitivity of the ¹⁹F nucleus, a small number of scans (e.g., 16-32) is usually sufficient.
2D NMR Spectroscopy: Standard pulse sequences are used for COSY, HSQC, and HMBC experiments. For COSY, a gradient-selected sequence is used. For HSQC, a phase-sensitive gradient-selected sequence with multiplicity editing can be used to differentiate between CH, CH₂, and CH₃ groups. For HMBC, a gradient-selected magnitude mode experiment is typically employed, with the long-range coupling delay optimized for J-couplings of 4-10 Hz.
Visualization of NMR Structural Elucidation Workflow
The following diagrams illustrate the logical workflow and key correlations used in the NMR-based structural validation of 3-Bromo-2-(trifluoromethyl)phenol.
References
A Comparative Guide to HPLC Methods for Purity Assessment of 3-Bromo-2-(trifluoromethyl)phenol
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is a critical step in the synthesis of active pharmaceutical ingredients and other high-value chemical entities. 3-Bromo-2-(trifluoromethyl)phenol is one such intermediate where rigorous purity analysis is paramount. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for assessing its purity, alongside alternative techniques like Gas Chromatography (GC). The information presented is supported by detailed experimental protocols and comparative data to aid in method selection and implementation.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is a powerful and widely adopted technique for the purity assessment of non-volatile and semi-volatile organic compounds due to its high resolution, sensitivity, and specificity.[1] For 3-Bromo-2-(trifluoromethyl)phenol, a moderately polar compound, Reversed-Phase HPLC (RP-HPLC) is the most common and effective approach.
Reverse-Phase HPLC (RP-HPLC)
In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile or methanol.[2] The separation is based on hydrophobic interactions, where less polar compounds are retained longer on the column.[2]
Potential Impurities:
A comprehensive purity analysis must account for potential process-related impurities and degradation products, which may include:
-
Starting Materials: Unreacted precursors.
-
Isomeric Impurities: Other brominated or trifluoromethylated phenol isomers formed during synthesis.
-
Over-brominated Products: Dibromo-2-(trifluoromethyl)phenol.
-
Hydrolysis Products: Resulting from reaction with moisture.
-
Degradation Products: Formed upon exposure to light, heat, or reactive agents.
Experimental Protocol: Reversed-Phase HPLC
A generalized yet robust RP-HPLC method for analyzing 3-Bromo-2-(trifluoromethyl)phenol is detailed below. This method can be adapted and optimized based on the specific impurities expected and the instrumentation available.
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[3]
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Chromatograph | High-Performance Liquid Chromatograph with UV/Vis or PDA Detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1][4] |
| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid[2][4] B: Acetonitrile with 0.1% TFA or 0.1% Formic Acid[3] |
| Gradient | 50% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm or a wavelength appropriate for the chromophore[4] |
| Injection Volume | 10 µL[4] |
Sample Preparation:
-
Accurately weigh approximately 5 mg of the 3-Bromo-2-(trifluoromethyl)phenol sample.
-
Dissolve in 10 mL of a 1:1 (v/v) mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter before injection.[2]
Data Analysis:
-
Identify the peak for 3-Bromo-2-(trifluoromethyl)phenol based on its retention time compared to an analytical standard.
-
Integrate the areas of all peaks in the chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.[2]
Alternative Analytical Technique: Gas Chromatography (GC)
Gas Chromatography is an excellent alternative for the analysis of volatile and thermally stable compounds.[5] While phenols can be analyzed directly, derivatization is often employed to improve peak shape and sensitivity.[6]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile impurities.[4]
Experimental Protocol: GC-MS
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Quadrupole).[7]
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | Capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[4][7] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[8] |
| Injector Temperature | 250 °C[4] |
| Oven Program | Start at 80 °C (hold for 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min[7] |
| Mass Spectrometer | Operated in electron ionization (EI) mode with a scan range of m/z 50-500[4] |
Sample Preparation:
-
Prepare a solution of approximately 1 mg/mL in a volatile solvent such as dichloromethane or ethyl acetate.[7]
-
Derivatization (optional): For improved peak shape and sensitivity, the phenolic group can be derivatized (e.g., methylation or silylation) prior to analysis.[6]
Comparative Performance
The following table summarizes hypothetical quantitative data for the analysis of a 3-Bromo-2-(trifluoromethyl)phenol sample using the described HPLC and GC-MS methods.
| Parameter | HPLC-UV | GC-MS |
| Retention Time of Main Peak | 8.52 min | 12.78 min |
| Calculated Purity (%) | 99.5% | 99.6% |
| Limit of Detection (LOD) | ~0.01% | ~0.005% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.015% |
| Key Advantages | Robust for non-volatile impurities, widely available. | High sensitivity for volatile impurities, provides structural information for impurity identification. |
| Key Disadvantages | May not be suitable for highly volatile impurities. | May require derivatization for polar analytes, not suitable for non-volatile impurities. |
Method Selection and Workflow
The choice between HPLC and GC often depends on the nature of the expected impurities. A logical approach to method selection is outlined in the diagram below.
The general workflow for performing a purity analysis using HPLC is depicted in the following diagram.
Conclusion
For the routine quality control and purity assessment of 3-Bromo-2-(trifluoromethyl)phenol, a validated RP-HPLC method offers a robust, precise, and high-throughput solution. It is particularly effective for identifying and quantifying non-volatile, process-related impurities. When the identification of volatile impurities is a primary concern, or if orthogonal verification is required, GC-MS provides a sensitive and structurally informative alternative. The selection of the most appropriate method should be based on a risk assessment of potential impurities and the intended use of the analytical data.
References
Comparison of synthetic efficiency for different isomers of bromo-trifluoromethyl-phenol
For researchers, scientists, and drug development professionals, the strategic synthesis of halogenated organic compounds is a cornerstone of modern medicinal and materials chemistry. The introduction of bromine and a trifluoromethyl group to a phenol scaffold can dramatically influence a molecule's lipophilicity, metabolic stability, and binding affinity. However, the synthetic efficiency for accessing specific isomers of bromo-trifluoromethyl-phenol can vary significantly depending on the starting material and reaction conditions. This guide provides an objective comparison of synthetic routes to various isomers, supported by experimental data, to aid in the selection of the most efficient pathways.
Comparison of Synthetic Yields and Conditions
The direct bromination of trifluoromethyl-phenols is a common and straightforward approach to synthesizing various bromo-trifluoromethyl-phenol isomers. The regioselectivity of this reaction is dictated by the directing effects of the hydroxyl and trifluoromethyl groups. The following table summarizes the reported yields and reaction conditions for the synthesis of several isomers.
| Starting Material | Brominating Agent | Solvent | Reaction Conditions | Product(s) | Yield (%) | Reference |
| 3-(Trifluoromethyl)phenol | Bromine | Dichloromethane | 0°C to RT, 18 h | 2-Bromo-3-(trifluoromethyl)phenol & 2-Bromo-5-(trifluoromethyl)phenol | 3-76 (after separation) | [1] |
| 3-(Trifluoromethyl)phenol | Bromine | Carbon Tetrachloride | Not specified | 2-Bromo-5-(trifluoromethyl)phenol & 4-Bromo-3-(trifluoromethyl)phenol | 85 (total monobromo) | |
| 3-(Trifluoromethyl)phenol | Bromine | Carbon Disulfide | Room Temperature, 18 h | 2-Bromo-5-(trifluoromethyl)phenol | 53 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and optimization of synthetic procedures. Below are protocols for key experiments in the synthesis of bromo-trifluoromethyl-phenol isomers.
Protocol 1: Synthesis of 2-Bromo-3-(trifluoromethyl)phenol and 2-Bromo-5-(trifluoromethyl)phenol[1]
Materials:
-
3-(Trifluoromethyl)phenol
-
Bromine
-
Dichloromethane (DCM)
-
Aqueous Sodium Sulfite (Na₂SO₃)
-
Brine
-
Magnesium Sulfate (MgSO₄)
-
Silica Gel
Procedure:
-
Dissolve 3-(trifluoromethyl)phenol (1 eq.) in dichloromethane and cool the solution to 0°C.
-
Add a solution of bromine (1 eq.) in dichloromethane dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 18 hours.
-
Wash the reaction mixture with aqueous Na₂SO₃, followed by brine.
-
Dry the organic layer over MgSO₄, filter, and evaporate the solvent.
-
Purify the residue by chromatography on silica gel to separate the isomers, 2-bromo-3-(trifluoromethyl)phenol and 2-bromo-5-(trifluoromethyl)phenol.
Protocol 2: Synthesis of 2-Bromo-5-(trifluoromethyl)phenol
Materials:
-
3-(Trifluoromethyl)phenol (61.65 g, 0.38 mol)
-
Bromine (19.6 ml, 0.38 mol)
-
Carbon Disulfide (240 ml)
-
Dichloromethane (200 ml)
-
Water (100 ml)
-
Saturated Aqueous Sodium Chloride (20 ml)
-
Anhydrous Sodium Sulfate
-
Silica Gel
-
Hexane
-
Dichloromethane
Procedure:
-
To a stirred solution of 3-trifluoromethylphenol in carbon disulfide, slowly add bromine dropwise.
-
Stir the reaction mixture continuously at room temperature for approximately 18 hours.
-
Partition the reaction solution between dichloromethane and water.
-
Separate the organic phase, wash with saturated aqueous sodium chloride, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography using dichloromethane containing 40% hexane as the eluent.
-
Collect the eluate containing the target product and concentrate under reduced pressure to yield 2-bromo-5-trifluoromethylphenol as a yellow oil (48.8 g, 53% yield).
Synthetic Workflows
Visualizing the synthetic pathways can provide a clear overview of the reaction process. The following diagrams, generated using Graphviz, illustrate the workflows for the synthesis of different bromo-trifluoromethyl-phenol isomers.
Caption: Synthesis of 2-Bromo-3- and 2-Bromo-5-isomers.
Caption: Synthesis of 2-Bromo-5-(trifluoromethyl)phenol.
Discussion
The synthesis of bromo-trifluoromethyl-phenol isomers via direct bromination of the corresponding trifluoromethyl-phenol precursors is a viable and frequently employed strategy. The primary challenge lies in the control of regioselectivity and the separation of the resulting isomeric mixtures.
As evidenced by the data, the bromination of 3-(trifluoromethyl)phenol yields a mixture of isomers. The hydroxyl group is a strong ortho-, para-director, while the trifluoromethyl group is a meta-director and deactivating. In the case of 3-(trifluoromethyl)phenol, the positions ortho and para to the hydroxyl group are positions 2, 4, and 6. The trifluoromethyl group at position 3 will direct incoming electrophiles to positions 5 and to a lesser extent, position 1 (which is blocked by the hydroxyl group). The combined directing effects lead to the formation of 2-bromo and 4-bromo (which is also para to the hydroxyl group) substituted products, as well as the 6-bromo isomer. The literature primarily reports the isolation of 2-bromo-5-(trifluoromethyl)phenol and 4-bromo-3-(trifluoromethyl)phenol from the bromination of 3-(trifluoromethyl)phenol in carbon tetrachloride, and 2-bromo-3-(trifluoromethyl)phenol and 2-bromo-5-trifluoromethylphenol when the reaction is performed in dichloromethane.[1] This highlights the influence of the solvent on the isomer distribution.
The separation of these isomers often requires careful chromatography, which can impact the overall efficiency and scalability of the process. The reported yields after separation can vary significantly, from as low as 3% to as high as 76%, depending on the specific isomer and the separation efficiency.[1]
References
The Rising Potential of Halogenated Phenols: A Comparative Look at 3-Bromo-2-(trifluoromethyl)phenol Derivatives and Their Analogs in Biological Applications
For researchers and professionals in drug discovery, the quest for novel bioactive scaffolds is perpetual. Among these, halogenated phenols, particularly those incorporating a trifluoromethyl group, have garnered significant interest due to their potential therapeutic applications. This guide provides a comparative analysis of the biological activities of compounds structurally related to 3-Bromo-2-(trifluoromethyl)phenol, summarizing key experimental data and methodologies to inform future research and development in this promising area.
While direct biological screening data for 3-Bromo-2-(trifluoromethyl)phenol derivatives are limited in publicly available literature, a comparative analysis of analogous compounds provides valuable insights into their potential antimicrobial and anticancer activities. The strategic placement of halogen atoms and the trifluoromethyl moiety on a phenol ring can significantly influence the compound's biological efficacy.
Comparative Analysis of Biological Activity
To understand the potential of 3-Bromo-2-(trifluoromethyl)phenol derivatives, this guide presents a comparative summary of the biological activities of structurally similar compounds. The following tables collate quantitative data on the antimicrobial and anticancer effects of various brominated and trifluoromethylated phenols, providing a baseline for evaluating the potential of novel derivatives.
Antimicrobial Activity of Brominated Phenol Analogs
The introduction of bromine atoms to a phenolic backbone has been shown to enhance antimicrobial properties. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of several brominated phenol derivatives against various bacterial strains.
| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |
| Pentabromophenol (PBP) | Staphylococcus aureus | <10 | [1] |
| 2,4,6-Triiodophenol (TIP) | Staphylococcus aureus | 5 | [2] |
| 3-Bromo-2,6-dihydroxyacetophenone | Staphylococcus aureus | - | [1] |
| 2-Allyl Carvacrol | S. epidermidis | - | [3] |
| 2-Allyl Thymol | S. epidermidis | - | [3] |
Note: Specific MIC values for some compounds were not explicitly stated in the source material but were reported to have significant activity.
Anticancer Activity of Trifluoromethyl-Containing and Halogenated Analogs
The trifluoromethyl group is a key functional group in medicinal chemistry, known to enhance the anticancer properties of various scaffolds.[4] Similarly, other halogenated compounds have demonstrated significant cytotoxicity against cancer cell lines. The table below presents the half-maximal inhibitory concentration (IC50) values for several of these compounds.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 7-Chloro-3-phenyl-5-(trifluoromethyl)[3][5]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | A375 (Melanoma) | - | [4] |
| Halogenated Phenoxychalcone (2c) | MCF-7 (Breast Cancer) | 1.52 | [6] |
| Halogenated Phenoxychalcone (2f) | MCF-7 (Breast Cancer) | 1.87 | [6] |
| 3p (Halogenated Flavonol) | HCT116 (Colorectal Carcinoma) | - | [7] |
| 4o (Halogenated Flavonol) | HCT116 (Colorectal Carcinoma) | - | [7] |
Note: Specific IC50 values for some compounds were not explicitly detailed in the referenced abstracts but were highlighted as the most active in their respective studies.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation and comparison of biological activity data. Below are methodologies for key assays relevant to the screening of 3-Bromo-2-(trifluoromethyl)phenol derivatives and their analogs.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria.[8]
-
Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown to a logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium.
-
Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. Control wells containing only broth, and broth with the bacterial inoculum (positive control), are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium. This can be assessed visually or by measuring the optical density at 600 nm.[8]
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.[9]
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.[9]
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).[9]
-
MTT Addition: After the incubation period, the medium is removed, and a solution of MTT (e.g., 2 mg/mL) is added to each well. The plate is then incubated for a further 1.5 hours at 37°C to allow for the formation of formazan crystals.[9]
-
Formazan Solubilization: The MTT solution is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation of IC50: The cell viability is calculated as a percentage of the untreated control cells. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.
Visualizing Pathways and Processes
To better illustrate the concepts and workflows involved in the biological screening of these compounds, the following diagrams have been generated using the DOT language.
References
- 1. Fluorinated mechanism-based inhibitors: common themes and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Superior anticancer activity of halogenated chalcones and flavonols over the natural flavonol quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Antibacterial Properties of Polyphenols: Characterization and QSAR (Quantitative Structure–Activity Relationship) Models [frontiersin.org]
- 9. Assessing the cytotoxicity of phenolic and... | F1000Research [f1000research.com]
Spectroscopic data comparison for positional isomers of bromo-trifluoromethyl-aniline
A deep dive into the spectroscopic nuances of positional isomers of bromo-trifluoromethyl-aniline is crucial for researchers, scientists, and drug development professionals. The precise location of the bromo and trifluoromethyl groups on the aniline ring significantly influences the molecule's spectroscopic signature, which in turn impacts its identification, characterization, and application in pharmaceutical and chemical research. This guide provides a comprehensive comparison of spectroscopic data for various positional isomers, supported by detailed experimental protocols.
The differentiation of positional isomers is a critical step in chemical synthesis and drug development, as even minor structural changes can lead to vastly different pharmacological and toxicological profiles. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the exact substitution patterns on the aromatic ring of these isomers.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for four positional isomers of bromo-trifluoromethyl-aniline. The variations in chemical shifts (δ) in ¹H and ¹³C NMR, characteristic absorption bands in IR spectroscopy, and fragmentation patterns in mass spectrometry provide a clear basis for their differentiation.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Isomer | δ (ppm) | Multiplicity | Assignment |
| 2-Bromo-5-(trifluoromethyl)aniline | 7.33 | d, J=8.4 Hz | H-3 |
| 6.96 | dd, J=8.4, 2.1 Hz | H-4 | |
| 6.82 | d, J=2.1 Hz | H-6 | |
| 4.05 | br s | -NH₂ | |
| 4-Bromo-2-(trifluoromethyl)aniline | 7.55 | d, J=2.2 Hz | H-3 |
| 7.27 | dd, J=8.7, 2.2 Hz | H-5 | |
| 6.78 | d, J=8.7 Hz | H-6 | |
| 4.10 | br s | -NH₂ | |
| 2-Bromo-4-(trifluoromethyl)aniline | 7.59 | d, J=1.8 Hz | H-3 |
| 7.34 | dd, J=8.5, 1.8 Hz | H-5 | |
| 6.88 | d, J=8.5 Hz | H-6 | |
| 4.18 | br s | -NH₂ | |
| 4-Bromo-3-(trifluoromethyl)aniline | 7.37 | d, J=8.5 Hz | H-5 |
| 6.94 | d, J=2.1 Hz | H-2 | |
| 6.70 | dd, J=8.5, 2.1 Hz | H-6 | |
| 3.97 | br s | -NH₂ |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Isomer | δ (ppm) | Assignment |
| 2-Bromo-5-(trifluoromethyl)aniline | 146.5, 132.8, 129.9 (q, J=32.5 Hz), 124.0 (q, J=272.1 Hz), 120.5, 115.8, 109.8 | Aromatic C, CF₃ |
| 4-Bromo-2-(trifluoromethyl)aniline | 144.9, 135.5, 130.9, 126.9 (q, J=5.5 Hz), 123.0 (q, J=272.5 Hz), 119.3 (q, J=30.5 Hz), 111.9 | Aromatic C, CF₃ |
| 2-Bromo-4-(trifluoromethyl)aniline | 145.8, 132.2, 127.8 (q, J=3.8 Hz), 124.2 (q, J=271.0 Hz), 123.9 (q, J=32.5 Hz), 116.3, 110.2 | Aromatic C, CF₃ |
| 4-Bromo-3-(trifluoromethyl)aniline | 145.7, 131.8 (q, J=30.2 Hz), 131.5, 123.8 (q, J=272.8 Hz), 120.1, 115.9 (q, J=5.8 Hz), 110.8 | Aromatic C, CF₃ |
Table 3: Key IR Absorptions (cm⁻¹)
| Isomer | N-H Stretching | C-F Stretching | C-Br Stretching | Aromatic C=C Stretching |
| 2-Bromo-5-(trifluoromethyl)aniline | ~3400, ~3300 | ~1330, ~1120 | ~670 | ~1620, ~1500 |
| 4-Bromo-2-(trifluoromethyl)aniline | ~3480, ~3380 | ~1315, ~1125 | ~660 | ~1625, ~1510 |
| 2-Bromo-4-(trifluoromethyl)aniline | ~3490, ~3390 | ~1325, ~1130 | ~680 | ~1620, ~1515 |
| 4-Bromo-3-(trifluoromethyl)aniline | ~3480, ~3380 | ~1330, ~1120 | ~650 | ~1620, ~1500 |
Table 4: Mass Spectrometry Data (m/z)
| Isomer | Molecular Ion [M]⁺ | Key Fragment Ions |
| All Isomers | 239/241 (approx. 1:1 ratio) | 160 [M-Br]⁺, 133 [M-Br-HCN]⁺ |
The presence of bromine results in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 Da (M⁺ and M⁺+2).[1]
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques used in this comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the bromo-trifluoromethyl-aniline isomer was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.
-
¹H NMR Acquisition: Spectra were acquired with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were accumulated for each spectrum.
-
¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra were acquired with a spectral width of 240 ppm, an acquisition time of 1.2 seconds, and a relaxation delay of 2 seconds. 1024 scans were accumulated for each spectrum.
-
Data Analysis: The chemical shifts were referenced to the TMS signal (0.00 ppm). The multiplicities of the signals were reported as singlet (s), doublet (d), triplet (t), quartet (q), or multiplet (m), and the coupling constants (J) are given in Hertz (Hz).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A thin film of the neat liquid sample was prepared between two potassium bromide (KBr) plates. For solid samples, the Attenuated Total Reflectance (ATR) technique was used.
-
Instrumentation: FTIR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.
-
Data Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio.
-
Data Analysis: The positions of the absorption bands are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: Electron ionization (EI) mass spectra were obtained by introducing the sample via a direct insertion probe or through a gas chromatograph (GC).
-
Instrumentation: A Thermo Fisher Scientific ISQ single quadrupole GC-MS system was used.
-
Data Acquisition: The mass spectrometer was operated in the positive ion mode with an ionization energy of 70 eV. The scan range was set from m/z 40 to 400.
-
Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions were determined.
Visualization of Isomer Differentiation
The logical workflow for distinguishing between the positional isomers based on their spectroscopic data is illustrated in the following diagram.
Caption: Workflow for Isomer Identification.
References
Benchmarking the Reactivity of 3-Bromo-2-(trifluoromethyl)phenol in Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern synthetic organic chemistry, the functionalization of aromatic rings is a cornerstone for the development of novel pharmaceuticals, agrochemicals, and materials. Substituted phenols are particularly valuable building blocks, and among them, 3-Bromo-2-(trifluoromethyl)phenol presents a unique combination of reactive sites. The presence of a bromine atom allows for a variety of palladium-catalyzed cross-coupling reactions, while the electron-withdrawing trifluoromethyl group is known to influence the reactivity of the aryl halide and the properties of the resulting products. Furthermore, the phenolic hydroxyl group offers a handle for further derivatization.
This guide provides a comparative analysis of the expected reactivity of 3-Bromo-2-(trifluoromethyl)phenol in three of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Due to the limited direct experimental data for this specific substrate in publicly available literature, this guide benchmarks its potential performance against structurally related trifluoromethyl-substituted bromobenzenes and other substituted bromophenols. The provided experimental protocols are robust, starting points for the successful application of 3-Bromo-2-(trifluoromethyl)phenol in your synthetic endeavors.
Theoretical Reactivity Profile
The reactivity of an aryl bromide in palladium-catalyzed cross-coupling reactions is significantly influenced by the electronic nature of its substituents. The trifluoromethyl group (-CF₃) at the ortho position and the hydroxyl group (-OH) at the meta position of 3-Bromo-2-(trifluoromethyl)phenol are expected to have a pronounced effect on the C-Br bond.
The -CF₃ group is a strong electron-withdrawing group, which is known to accelerate the rate-determining oxidative addition step in the catalytic cycles of Suzuki, Buchwald-Hartwig, and Sonogashira reactions. This increased reactivity can lead to higher yields and allow for milder reaction conditions compared to electron-rich or sterically hindered aryl bromides. The hydroxyl group, being moderately activating and ortho,para-directing, will also electronically influence the aromatic ring, though its impact on the oxidative addition at the meta position is less direct than the ortho -CF₃ group.
Comparative Data for Coupling Reactions
The following tables summarize representative yields for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of various substituted brominated aromatic compounds. This data, gathered from a range of sources, serves as a benchmark to estimate the potential success of coupling reactions with 3-Bromo-2-(trifluoromethyl)phenol.
Table 1: Suzuki-Miyaura Coupling of Substituted Aryl Bromides with Phenylboronic Acid
| Aryl Bromide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 4-Bromobenzonitrile | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 6 | 95 |
| 1-Bromo-3-(trifluoromethyl)benzene | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | 16 | 92 |
| 4-Bromo-3-(trifluoromethyl)aniline | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 100 | 12 | 91[1] |
| 2-Bromophenol | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 24 | 78 |
Table 2: Buchwald-Hartwig Amination of Substituted Aryl Bromides with Morpholine
| Aryl Bromide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Bromobenzene | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 8 | 98 |
| 4-Bromotoluene | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 100 | 6 | 94 |
| 1-Bromo-4-(trifluoromethyl)benzene | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 110 | 24 | 90 |
| 4-Bromo-3-(trifluoromethyl)aniline | Pd₂(dba)₃ / BrettPhos | NaOtBu | Toluene | 100 | 24 | 88[1] |
| 2-Bromophenol | Pd(OAc)₂ / cataCXium A | K₃PO₄ | t-BuOH | 110 | 18 | 75 |
Table 3: Sonogashira Coupling of Substituted Aryl Bromides with Phenylacetylene
| Aryl Bromide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Bromobenzene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | 4 | 95 |
| 4-Bromotoluene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | Toluene | 80 | 6 | 92 |
| 1-Bromo-4-(trifluoromethyl)benzene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 80 | 5 | 96 |
| 4-Bromo-3-(trifluoromethyl)aniline | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 90 | 12 | 85[1] |
| 2-Bromophenol | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Acetonitrile | 80 | 12 | 70 |
Experimental Protocols
The following are detailed, generalized experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, which can be adapted for 3-Bromo-2-(trifluoromethyl)phenol. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve the highest yields.
Protocol 1: Suzuki-Miyaura Coupling
Reaction: Formation of a C-C bond between 3-Bromo-2-(trifluoromethyl)phenol and an arylboronic acid.
Materials:
-
3-Bromo-2-(trifluoromethyl)phenol (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene and Water (4:1 mixture, 0.2 M)
Procedure:
-
To an oven-dried Schlenk flask, add 3-Bromo-2-(trifluoromethyl)phenol, the arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed toluene/water mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
Reaction: Formation of a C-N bond between 3-Bromo-2-(trifluoromethyl)phenol and a primary or secondary amine.
Materials:
-
3-Bromo-2-(trifluoromethyl)phenol (1.0 equiv)
-
Amine (e.g., morpholine) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene (0.2 M)
Procedure:
-
In a glovebox, charge an oven-dried Schlenk flask with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add 3-Bromo-2-(trifluoromethyl)phenol and anhydrous toluene.
-
Add the amine to the reaction mixture.
-
Seal the flask and remove it from the glovebox.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Protocol 3: Sonogashira Coupling
Reaction: Formation of a C-C bond between 3-Bromo-2-(trifluoromethyl)phenol and a terminal alkyne.
Materials:
-
3-Bromo-2-(trifluoromethyl)phenol (1.0 equiv)
-
Terminal alkyne (e.g., phenylacetylene) (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous tetrahydrofuran (THF) (0.2 M)
Procedure:
-
To a Schlenk flask, add 3-Bromo-2-(trifluoromethyl)phenol, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF, triethylamine, and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C for 4-12 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with diethyl ether and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reaction Pathways and Workflows
To further aid in the conceptualization and execution of these coupling reactions, the following diagrams, generated using Graphviz, illustrate the general catalytic cycle for palladium-catalyzed cross-coupling reactions and a typical experimental workflow.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
Conclusion
3-Bromo-2-(trifluoromethyl)phenol is a promising substrate for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The electron-withdrawing nature of the trifluoromethyl group is anticipated to facilitate the oxidative addition step, potentially leading to high yields under optimized conditions. While direct experimental data for this specific molecule is sparse, the comparative data from analogous compounds and the detailed protocols provided in this guide offer a solid foundation for researchers to explore its synthetic utility. Careful optimization of reaction parameters, particularly the choice of ligand and base, will be key to achieving successful outcomes. This versatile building block holds significant potential for the synthesis of novel and complex molecules in the fields of drug discovery and materials science.
References
A Comparative Guide to the Characterization of Impurities in Commercial 3-Bromo-2-(trifluoromethyl)phenol
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is paramount to ensuring the reliability and reproducibility of experimental results, as well as the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of commercial 3-Bromo-2-(trifluoromethyl)phenol, focusing on the characterization of its impurities. We present a comparative analysis with a potential alternative, supported by hypothetical experimental data, and provide detailed analytical protocols.
Introduction to 3-Bromo-2-(trifluoromethyl)phenol and Its Potential Impurities
3-Bromo-2-(trifluoromethyl)phenol is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its chemical structure, featuring a trifluoromethyl group and a bromine atom on the phenol ring, imparts unique properties that are often sought after in drug design.
The most common synthetic route to 3-Bromo-2-(trifluoromethyl)phenol involves the electrophilic bromination of 2-(trifluoromethyl)phenol. This process, while effective, can lead to the formation of several process-related impurities. The primary impurities are often positional isomers, resulting from the bromination at different positions on the aromatic ring. Other potential impurities include unreacted starting materials, poly-brominated byproducts, and residual solvents from the synthesis and purification process.
Common Potential Impurities:
-
Positional Isomers: 5-Bromo-2-(trifluoromethyl)phenol, 4-Bromo-2-(trifluoromethyl)phenol
-
Starting Material: 2-(trifluoromethyl)phenol
-
Poly-brominated Species: Dibromo-2-(trifluoromethyl)phenol isomers
-
Residual Solvents: e.g., Dichloromethane, Ethyl acetate
The presence and concentration of these impurities can significantly impact the outcome of subsequent synthetic steps and the purity of the final product. Therefore, robust analytical methods are crucial for their identification and quantification.
Comparative Analysis of Commercial Grades
To illustrate the importance of impurity profiling, this section compares a typical commercial batch of 3-Bromo-2-(trifluoromethyl)phenol with a potential, structurally similar alternative, 4-Bromo-2-chloro-6-(trifluoromethyl)phenol. The following tables summarize hypothetical, yet realistic, quantitative data obtained from Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) analyses.
Data Presentation
Table 1: Impurity Profile of Commercial 3-Bromo-2-(trifluoromethyl)phenol (Hypothetical Data)
| Impurity | Retention Time (GC-MS, min) | Area (%) | Identification Method |
| 2-(trifluoromethyl)phenol | 8.54 | 0.15 | GC-MS, ¹H NMR |
| 3-Bromo-2-(trifluoromethyl)phenol | 10.21 | 99.50 | GC-MS, ¹H NMR |
| 5-Bromo-2-(trifluoromethyl)phenol | 10.35 | 0.25 | GC-MS, ¹H NMR |
| Dibromo-2-(trifluoromethyl)phenol isomer | 12.88 | 0.10 | GC-MS |
Table 2: Impurity Profile of a Commercial Alternative: 4-Bromo-2-chloro-6-(trifluoromethyl)phenol (Hypothetical Data)
| Impurity | Retention Time (HPLC, min) | Area (%) | Identification Method |
| 2-Chloro-6-(trifluoromethyl)phenol | 5.12 | 0.20 | HPLC-UV, MS |
| 4-Bromo-2-chloro-6-(trifluoromethyl)phenol | 7.88 | 99.65 | HPLC-UV, MS |
| Unidentified Impurity 1 | 8.51 | 0.08 | HPLC-UV, MS |
| Unidentified Impurity 2 | 9.23 | 0.07 | HPLC-UV, MS |
Experimental Protocols
Detailed methodologies for the key analytical techniques used in the characterization of 3-Bromo-2-(trifluoromethyl)phenol and its impurities are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
Instrumentation: A standard GC-MS system equipped with a fused-silica capillary column is used.
-
Sample Preparation: Accurately weigh approximately 10 mg of the commercial 3-Bromo-2-(trifluoromethyl)phenol and dissolve it in 10 mL of a suitable solvent like dichloromethane or ethyl acetate to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 100 µg/mL.
-
GC Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 280 °C.
-
Injection Volume: 1 µL, splitless mode.
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Data Acquisition: Full scan mode.
-
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Instrumentation: A standard HPLC system with a UV detector.
-
Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in acetonitrile. Dilute with the mobile phase to a working concentration of 0.1 mg/mL.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B). Start with 40% A, increase to 90% A over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Visualizations
The following diagrams illustrate the experimental workflow for impurity identification and the logical relationship for comparing the target compound with an alternative.
Caption: Experimental workflow for impurity characterization.
Caption: Logical relationship for product comparison.
A Researcher's Guide to Analytical Standards for Halogenated Phenols
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical measurements are paramount. This guide provides a comprehensive comparison of analytical standards for halogenated phenols, offering insights into their selection and use in various analytical workflows. Halogenated phenols are a significant class of compounds, often monitored as environmental pollutants or utilized as intermediates in pharmaceutical and chemical synthesis.[1][2][3] The choice of an appropriate analytical standard is a critical factor in achieving high-quality, reproducible data.
Comparison of Halogenated Phenol Standard Providers
The selection of a suitable analytical standard depends on factors such as the specific halogenated phenols being analyzed, the required level of certification, and the analytical technique employed. Several reputable suppliers offer a wide range of halogenated phenol standards. The following table summarizes the offerings from some of the key market players.
| Supplier | Product Range | Certification & Quality | Noteworthy Features |
| Sigma-Aldrich (Merck) | Offers a broad portfolio of individual halogenated phenol standards, including Certified Reference Materials (CRMs) under the TraceCERT® brand and Pharmaceutical Secondary Standards.[4] | CRMs are produced and certified in accordance with ISO 17034 and ISO/IEC 17025.[4] Certificates of Analysis provide detailed information on traceability and uncertainty. | Provides standards suitable for various applications, including HPLC and GC.[4] Offers neat standards and solutions in various solvents. |
| AccuStandard | Provides a variety of single and multi-component phenol standards, including those relevant to EPA methods. | Offers Certified Reference Materials. | Provides standards in different matrices, such as water.[5] |
| CPAChem | Specializes in Certified Reference Materials and offers a wide array of single and multi-component phenol and halogenated phenol standards, including mixtures for specific EPA methods (e.g., EPA 604).[6][7][8] | Products are produced and calibrated under an ISO 9001 certified quality system and are accredited according to ISO/IEC 17025.[6] | Known for custom-made CRM solutions, allowing researchers to obtain specific mixtures tailored to their needs. |
| Alfa Chemistry | A global provider of a diverse range of phenol standards, including pure substances and mixtures.[9] | Emphasizes high purity and provides products for various analytical techniques, including UV-Vis spectrophotometry and HPLC.[9] | Offers a large catalog of individual phenol and halogenated phenol compounds. |
| Aure Chemical | A supplier of high-purity phenols and halogenated phenols, such as 4-Chlorophenol, for industrial and research applications.[3] | Focuses on providing high-purity chemical materials engineered for exceptional stability and performance.[3] | Caters to both research and industrial scales. |
| CymitQuimica | Provides a variety of high-quality halogenated phenols for research and industrial applications.[2] | Offers products with specified purity levels, often determined by GC.[2] | Features a range of fluorinated, brominated, and chlorinated phenols.[2] |
Performance Data and Analytical Techniques
The performance of an analytical standard is intrinsically linked to the analytical method used. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most common techniques for the analysis of halogenated phenols.[1][10]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of halogenated phenols, often requiring derivatization to improve volatility and chromatographic peak shape.[10] However, underivatized phenols can also be analyzed.[1]
Example Performance Data from a GC-MS Method:
A study on the separation of five halogenated phenols (4-chlorophenol, 3-bromophenol, 4-fluorophenol, 4-iodophenol, and 3-chlorophenol) using GC-MS demonstrated good separation of a 50 ppm standard mixture in methanol.[1][11] The following table summarizes the retention times for these compounds under the specified conditions.
| Compound | Retention Time (min) |
| 4-Fluorophenol | 6.53 |
| 3-Chlorophenol | 8.01 |
| 4-Chlorophenol | 8.13 |
| 3-Bromophenol | 9.20 |
| 4-Iodophenol | 10.75 |
Data adapted from a study on the GC-MS separation of halogenated phenols.[1]
High-Performance Liquid Chromatography (HPLC)
HPLC is another widely used technique for the analysis of phenols, offering the advantage of not requiring derivatization.
Example Performance Data from an HPLC Method:
An application for the determination of 11 phenols in drinking water using SPE and HPLC reported excellent recoveries and reproducibility. The overall recoveries ranged from 87% to 108%, with relative standard deviation (RSD) values between 1.4% and 6.7%.[12]
| Analyte | Recovery (%) | RSD (%) |
| Phenol | 92.3 | 4.5 |
| 4-Nitrophenol | 95.1 | 3.8 |
| 2-Chlorophenol | 89.7 | 5.2 |
| 2,4-Dinitrophenol | 102.1 | 2.1 |
| 2,4-Dichlorophenol | 87.5 | 6.1 |
| 4-Chloro-3-methylphenol | 88.4 | 5.8 |
| 2,4,6-Trichlorophenol | 90.2 | 4.9 |
| 2-Nitrophenol | 93.6 | 3.3 |
| 2,4-Dimethylphenol | 91.8 | 4.7 |
| 4,6-Dinitro-2-methylphenol | 108.2 | 1.4 |
| Pentachlorophenol | 99.5 | 2.5 |
Data from an Agilent Technologies application note on the analysis of phenols in drinking water.[12]
Experimental Protocols
Detailed and well-documented experimental protocols are essential for reproducible results. Below are examples of methodologies for the analysis of halogenated phenols using GC-MS and HPLC.
Protocol 1: GC-MS Analysis of Halogenated Phenols in Water (Based on EPA Method 528)
This protocol outlines a general procedure for the determination of phenols in drinking water by solid phase extraction (SPE) and capillary column GC-MS.[13][14]
1. Sample Preparation (Solid Phase Extraction):
-
Pass 1 L of water sample through an SPE cartridge containing a modified polystyrene-divinylbenzene copolymer.[14]
-
Elute the trapped analytes with a suitable solvent (e.g., methylene chloride).
-
Concentrate the eluate to a final volume of 1 mL.
2. GC-MS Conditions:
-
GC Column: TraceGOLD TG-5SilMS, 30 m x 0.25 mm x 0.25 µm, or equivalent.[13]
-
Injector: Splitless mode at 275 °C.[13]
-
Oven Program: Initial temperature of 60 °C (hold for 5 min), ramp at 8 °C/min to 300 °C (hold for 10 min).[13]
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.[13]
-
MS Detector: Ion Trap or Quadrupole mass spectrometer.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.
Protocol 2: HPLC Analysis of Phenols in Drinking Water
This protocol describes a method for the simultaneous determination of 11 phenols in drinking water using SPE and HPLC.[12]
1. Sample Preparation (Solid Phase Extraction):
-
Condition an Agilent Bond Elut Plexa cartridge (60 mg, 3 mL) with methanol followed by water.[12]
-
Load 250 mL of the water sample (pH adjusted to 2.0) onto the cartridge.[12]
-
Wash the cartridge with water.
-
Dry the cartridge under vacuum.
-
Elute the analytes with 3 mL of tetrahydrofuran.[12]
-
Evaporate the eluent to approximately 0.2 mL under nitrogen and reconstitute to 0.5 mL with water.[12]
-
Filter the solution through a 0.45-µm filter before analysis.[12]
2. HPLC Conditions:
-
HPLC System: Agilent 1200 series or equivalent.[12]
-
Column: Agilent Poroshell 120 SB-C18, 2.1 x 100 mm, 2.7 µm.[12]
-
Mobile Phase A: 0.1% Formic acid in water.[12]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[12]
-
Gradient: A time-programmed gradient is used to separate the analytes.
-
Flow Rate: 0.4 mL/min.
-
Detection: UV detector at multiple wavelengths.
Visualization of Analytical Workflow
A clear understanding of the experimental workflow is crucial for planning and executing the analysis of halogenated phenols. The following diagram illustrates a typical workflow from sample collection to data analysis.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Halogenated Phenols | CymitQuimica [cymitquimica.com]
- 3. Phenols | High-Purity Industrial & Chemical Grade | Aure Chemical [aurechem.com]
- 4. Phenol certified reference material, 500ug/mL methanol 108-95-2 [sigmaaldrich.com]
- 5. accustandard.com [accustandard.com]
- 6. CPAChem Products - Alcohols and Phenols [cpachem.com]
- 7. CPAChem Products - Phenols [cpachem.com]
- 8. Phenols Standard Solution 11 components (EPA 604)... [cpachem.com]
- 9. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. epa.gov [epa.gov]
Safety Operating Guide
Proper Disposal of 3-Bromo-2-(trifluoromethyl)phenol: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This guide provides essential safety and logistical information for the proper disposal of 3-Bromo-2-(trifluoromethyl)phenol, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with handling and disposing of this hazardous chemical.
3-Bromo-2-(trifluoromethyl)phenol is a halogenated phenol compound that requires careful handling and disposal as hazardous waste. Improper disposal can lead to environmental contamination and potential health risks. Adherence to the following protocols is crucial for maintaining a safe laboratory environment.
Immediate Safety and Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile rubber), safety goggles or a face shield, and a lab coat.[1]
-
Ventilation: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1]
-
Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and collect it in a suitable, closed container for disposal.[1] Do not allow the chemical to enter drains or waterways.[1]
Summary of Hazards and Physical Properties:
While a specific Safety Data Sheet (SDS) for 3-Bromo-2-(trifluoromethyl)phenol was not located, data from closely related isomers such as 4-Bromo-2-(trifluoromethyl)phenol and 3-Bromo-5-(trifluoromethyl)phenol provide an understanding of its likely hazardous properties.
| Property | Expected Value / Hazard Classification |
| Physical State | Likely a solid or liquid.[2] |
| Acute Toxicity (Oral) | Harmful if swallowed.[1][3][4] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][3][4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage.[1][3][4] |
| Respiratory Irritation | May cause respiratory irritation.[1][3][5] |
| Incompatibilities | Strong oxidizing agents.[6] |
| Hazardous Decomposition | Combustion may produce carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen fluoride.[7] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe and compliant disposal of 3-Bromo-2-(trifluoromethyl)phenol.
Step 1: Waste Identification and Segregation
-
Classify as Hazardous Waste: Due to its halogenated nature and irritant properties, 3-Bromo-2-(trifluoromethyl)phenol must be classified as hazardous waste.
-
Segregate Waste Streams: This chemical waste should be collected separately from non-halogenated organic waste and other incompatible materials.
Step 2: Containerization
-
Select Appropriate Container: Use a clean, dry, and properly labeled container made of a material compatible with the chemical (e.g., a high-density polyethylene or glass bottle with a secure screw cap).
-
Avoid Mixing: Do not mix 3-Bromo-2-(trifluoromethyl)phenol with other waste chemicals in the same container unless you have confirmed their compatibility.
Step 3: Labeling
-
Affix "Hazardous Waste" Label: Clearly label the waste container with the words "Hazardous Waste."
-
Provide Detailed Information: The label must include:
-
The full chemical name: "3-Bromo-2-(trifluoromethyl)phenol" (no abbreviations).
-
The approximate quantity of waste.
-
The date when the waste was first added to the container.
-
The name and contact information of the generating laboratory or principal investigator.
-
Appropriate hazard pictograms (e.g., irritant, harmful).
-
Step 4: Storage
-
Designated Storage Area: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to prevent spills.
-
Monitor Accumulation Time: Be aware of and comply with the maximum allowable accumulation time for hazardous waste as stipulated by your institution and local regulations.
Step 5: Arrange for Disposal
-
Contact a Licensed Disposal Company: The disposal of 3-Bromo-2-(trifluoromethyl)phenol must be handled by a licensed hazardous waste disposal company.
-
Follow Institutional Procedures: Adhere to your institution's specific procedures for hazardous waste pickup and disposal. This may involve submitting a waste pickup request form to your Environmental Health and Safety (EHS) department.
-
Do Not Dispose Down the Drain: Under no circumstances should this chemical be disposed of down the sanitary sewer.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for 3-Bromo-2-(trifluoromethyl)phenol.
Caption: Disposal workflow for 3-Bromo-2-(trifluoromethyl)phenol.
References
- 1. aaronchem.com [aaronchem.com]
- 2. 3-Bromo-5-(trifluoromethyl)phenol | Sigma-Aldrich [sigmaaldrich.com]
- 3. 3-Bromo-5-(trifluoromethyl)phenol | C7H4BrF3O | CID 21079740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.ie [fishersci.ie]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.co.uk [fishersci.co.uk]
Personal protective equipment for handling 3-Bromo-2-(trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Bromo-2-(trifluoromethyl)phenol (CAS No. 1214352-26-7). Given the limited availability of a specific Safety Data Sheet (SDS) for this exact isomer, this document incorporates data from closely related halogenated phenols to ensure a comprehensive safety framework. All procedures should be conducted with the utmost caution and in conjunction with your institution's specific safety guidelines.
Hazard Identification and Personal Protective Equipment (PPE)
Hazard Summary (Based on Isomeric Data)
| Hazard Statement | Classification |
| Harmful if swallowed | Acute toxicity, oral (Category 4) |
| Causes skin irritation | Skin corrosion/irritation (Category 2) |
| Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) |
| May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) |
Minimum Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye Protection | Chemical splash goggles that meet ANSI Z.87.1 1989 standard. A face shield should be worn in addition to goggles when there is a risk of splashing. |
| Hand Protection | Chemical-resistant gloves such as butyl rubber or neoprene. For solutions with concentrations >70%, butyl rubber, Viton, Barrier, and Silver Shield gloves are recommended.[1] Neoprene and polyvinyl alcohol gloves are suitable for short-term work.[1] |
| Body Protection | A flame-retardant lab coat (e.g., Nomex®) worn over cotton clothing. An impervious apron (butyl rubber or neoprene) should be worn when there is a potential for body splashes.[1] Long pants and closed-toe shoes are mandatory. |
| Respiratory Protection | All work with 3-Bromo-2-(trifluoromethyl)phenol should be conducted in a certified chemical fume hood.[1] If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge is required.[2] |
Step-by-Step Operational Plan
Adherence to a strict operational protocol is crucial for the safe handling of 3-Bromo-2-(trifluoromethyl)phenol.
2.1. Preparation
-
Review Safety Information: Before beginning any work, thoroughly review this guide and any available SDS for similar compounds.
-
Assemble PPE: Don all required PPE as outlined in the table above.
-
Prepare Work Area: Ensure the chemical fume hood is operational and the work area is free of clutter. Place absorbent pads on the work surface to contain any potential spills.
-
Locate Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.
2.2. Handling
-
Chemical Transfer: Conduct all transfers of 3-Bromo-2-(trifluoromethyl)phenol within the chemical fume hood. Use appropriate tools, such as spatulas or powder funnels for solids, and glass pipettes or syringes for liquids, to minimize the risk of spills.
-
Experimental Procedures: Perform all reactions and manipulations within the chemical fume hood with the sash at the lowest practical height.
-
Heating: Avoid heating 3-Bromo-2-(trifluoromethyl)phenol with open flames. Use a controlled heating source such as a heating mantle or hot plate.
2.3. Cleanup
-
Clean Work Area: Wipe down the work surface in the fume hood with an appropriate cleaning agent.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of disposable items in the appropriate waste stream.
Emergency Procedures
In the event of an emergency, follow these procedures and always seek medical attention.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. After flushing with water, apply polyethylene glycol (PEG) 300 or 400 to the affected area.[1][3] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention. |
| Inhalation | Move the affected individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Chemical Spill | For small spills (<50 mL), absorb the material with an inert absorbent such as vermiculite or sand.[4] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[4] See the spill response workflow below. |
Disposal Plan
Proper disposal of 3-Bromo-2-(trifluoromethyl)phenol and associated waste is critical to prevent environmental contamination.
-
Waste Segregation: All waste containing 3-Bromo-2-(trifluoromethyl)phenol, including contaminated PPE, absorbent materials, and rinsates, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[1]
-
Waste Classification: This waste is classified as halogenated organic waste. Do not mix with non-halogenated waste.[1][5]
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "3-Bromo-2-(trifluoromethyl)phenol," and the approximate quantities of the contents.[1]
-
Storage: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office.
Mandatory Visualization
Chemical Spill Response Workflow
Caption: Workflow for responding to a chemical spill of 3-Bromo-2-(trifluoromethyl)phenol.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
